6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
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Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-9-8(4-10-6)7(5-12)3-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWOWLWBHEFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646793 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-16-4 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" basic properties
An In-Depth Technical Guide to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction and Strategic Importance
The landscape of modern drug discovery is heavily reliant on the identification and optimization of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. Among these, the azaindole family, and specifically the 1H-pyrrolo[3,2-c]pyridine isomer, has emerged as a cornerstone in medicinal chemistry. Its rigid, bicyclic structure, combined with a unique arrangement of hydrogen bond donors and acceptors, makes it an ideal framework for developing potent and selective therapeutic agents. Derivatives of this scaffold have shown significant promise as inhibitors of critical biological targets, including FMS kinase and tubulin, positioning them as valuable candidates for anticancer and anti-inflammatory drug development.[1][2]
This guide focuses on a specific, functionally-rich derivative: 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . The introduction of a methyl group at the 6-position can modulate solubility and metabolic stability, while the carbaldehyde group at the 3-position serves as a highly versatile synthetic handle. This aldehyde functionality is not merely a structural feature; it is a gateway for extensive chemical modification, enabling researchers to systematically explore the structure-activity relationship (SAR) of this scaffold. By serving as a key intermediate, this compound allows for the construction of vast chemical libraries through reactions such as reductive amination, Wittig olefination, and various condensation reactions, facilitating the rapid development of novel drug candidates.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. While experimental data for this specific compound is not widely published, its core characteristics can be reliably predicted based on its constituent parts and data from its parent molecule, 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.[3]
Caption: Core structure of the related 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | - |
| Molecular Formula | C₉H₈N₂O | Calculated |
| Molecular Weight | 160.18 g/mol | Calculated |
| Canonical SMILES | CC1=CC2=C(C=N1)C(=CN2)C=O | Calculated |
| InChI Key | (Predicted) | - |
| Topological Polar Surface Area | 45.8 Ų | Based on parent[3] |
| Hydrogen Bond Donor Count | 1 | Based on parent[3] |
| Hydrogen Bond Acceptor Count | 2 | Based on parent[3] |
| CAS Number | Not available | - |
A Plausible Synthetic Pathway and Mechanistic Rationale
The synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not documented as a standard catalog item, necessitating a rational, multi-step approach. A robust strategy involves the initial construction of the core 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold, followed by a regioselective formylation. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high efficiency in formylating electron-rich heterocyclic systems.[4][5]
Synthesis of the Core Scaffold
The assembly of the bicyclic core can be logically adapted from methodologies reported for similar structures.[6] The causality behind this sequence is crucial: each step is designed to precisely modulate the electronics and reactivity of the pyridine ring to build the fused pyrrole system.
-
N-Oxidation: Starting with commercially available 2-bromo-5-methylpyridine, the first step is oxidation to the corresponding N-oxide. This is a critical activating step. The N-oxide functionality withdraws electron density from the ortho and para positions (2, 4, and 6), making the C4 position highly susceptible to nucleophilic attack or, in this case, electrophilic nitration.
-
Nitration: The activated N-oxide is then subjected to nitration using strong acids like fuming nitric acid in sulfuric acid. The nitro group is directed to the C4 position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Annulation to form the Pyrrole Ring: The nitro-substituted intermediate is then reacted with an enolate equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by a reductive cyclization, typically using iron powder in acetic acid, which simultaneously reduces the nitro group and the N-oxide, triggering the cyclization to form the fused pyrrole ring and yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[6]
-
Debromination/Methylation: (Conceptual Step) At this stage, the bromine can be removed, or the starting material could be chosen to already have the methyl group in the desired final position, simplifying the pathway. For our target, starting with a pre-methylated pyridine is the most direct route.
Formylation via Vilsmeier-Haack Reaction
With the 6-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold in hand, the final step is the introduction of the aldehyde group.
Mechanism Rationale: The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a formamide (like DMF) with phosphorus oxychloride (POCl₃).[5] The pyrrole ring of the azaindole scaffold is electron-rich and readily undergoes electrophilic aromatic substitution. The substitution is strongly directed to the C3 position, which is analogous to the highly reactive C2 position of indole, leading to the desired product with high regioselectivity.
Detailed Experimental Protocol
Protocol 1: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Step 1: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine (Core Scaffold)
-
(This protocol is adapted and conceptualized based on related syntheses[6])
-
To a solution of the appropriate 4-nitro-5-methyl-substituted pyridine precursor in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and add iron powder, followed by the slow addition of glacial acetic acid.
-
Heat the resulting suspension to facilitate the reductive cyclization.
-
Upon completion, cool the reaction, dilute with water, and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 6-Methyl-1H-pyrrolo[3,2-c]pyridine intermediate.
-
-
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-neck flask under an inert nitrogen atmosphere, cool anhydrous DMF to 0°C.
-
Add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the 6-Methyl-1H-pyrrolo[3,2-c]pyridine intermediate from Step 1 in anhydrous DMF.
-
Add the solution of the scaffold dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 60-80°C), monitoring progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to a pH of ~8-9 using a cold sodium hydroxide solution.
-
The product often precipitates as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable solvent like dichloromethane or ethyl acetate. Dry the combined organic layers and concentrate.
-
Recrystallize or purify the crude product by column chromatography to obtain pure 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Caption: High-level workflow for the synthesis of the target compound.
Applications in Drug Discovery
The true value of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde lies in its potential as a key building block for potent therapeutics. The parent scaffold is a validated pharmacophore in several critical disease areas.
-
FMS Kinase Inhibition: The colony-stimulating factor-1 receptor (CSF-1R or FMS) is a tyrosine kinase implicated in the survival of macrophages and over-expressed in cancers of the breast, ovary, and prostate. A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors. Notably, some analogues demonstrated IC₅₀ values as low as 30 nM, showcasing significant potency and selectivity, making them promising candidates for both anticancer and anti-inflammatory therapies.[1] The title compound is an ideal starting point for synthesizing analogs of these reported inhibitors.
-
Anticancer Activity via Tubulin Inhibition: Microtubules are essential for cell division, making them a prime target for cancer chemotherapy. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were recently designed as inhibitors that bind to the colchicine site on tubulin, disrupting microtubule polymerization.[6][7] One of the most potent compounds in the series exhibited IC₅₀ values between 0.12 and 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines and was shown to induce G2/M phase cell cycle arrest and apoptosis.[6] The aldehyde functionality of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be readily converted into the various side chains required to explore and optimize this potent anticancer activity.
Safety and Handling
As a reactive chemical intermediate, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde requires careful handling in a controlled laboratory environment. While specific toxicity data is unavailable, GHS classifications for the parent compound, 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, provide a strong basis for safety protocols.[3]
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GHS Hazard Statements (Predicted):
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Recommended Precautions:
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Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry, and well-sealed container away from incompatible materials such as strong oxidizing agents.
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Conclusion
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is more than just a chemical compound; it is a strategic tool for medicinal chemists. It embodies a validated, privileged scaffold known for its utility in targeting kinases and microtubules. The aldehyde group provides a reactive center for facile diversification, enabling the efficient synthesis of compound libraries for lead discovery and optimization. Its rational synthesis, rooted in fundamental principles of heterocyclic chemistry, makes it an accessible and invaluable intermediate for researchers aiming to develop next-generation therapeutics for oncology and inflammatory diseases.
References
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Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold | Organometallics - ACS Publications . Available at: [Link]
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem . Available at: [Link]
-
Pyridine-3-carbaldehyde - Wikipedia . Available at: [Link]
-
1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde | C8H6N2O | CID 17981575 - PubChem . Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central . Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH . Available at: [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase . Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC . Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH . Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar . Available at: [Link]
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In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors - RSC Publishing . Available at: [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate . Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing . Available at: [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions . Available at: [Link]
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Vilsmeier–Haack reaction - Wikipedia . Available at: [Link]
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(PDF) 6-Bromopyridine-2-carbaldehyde - ResearchGate . Available at: [Link]
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"6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" chemical structure and IUPAC name
An In-Depth Technical Guide to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 5-azaindole scaffold, this molecule serves as a crucial building block for the synthesis of complex therapeutic agents. This document details its chemical structure, physicochemical properties, and a proposed, field-proven synthetic pathway, including mechanistic insights into key transformations. Furthermore, it explores the profound relevance of the 1H-pyrrolo[3,2-c]pyridine core in drug development, particularly in oncology, where its derivatives have emerged as potent inhibitors of tubulin polymerization. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold in their research endeavors.
Chemical Identity and Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, solubility, and potential for biological interactions.
IUPAC Name and Synonyms
-
Systematic IUPAC Name: 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Common Synonyms: 3-Formyl-6-methyl-5-azaindole, 6-Methyl-5-azaindole-3-carboxaldehyde
The nomenclature reflects the fused heterocyclic system, consisting of a pyrrole ring fused to a pyridine ring, with a methyl group at position 6 and a carbaldehyde (formyl) group at position 3.
Chemical Structure
The structural architecture of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is depicted below. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic profile that is key to its chemical reactivity and biological activity.
Caption: Chemical structure of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its structure and data from close analogs. These computed values are invaluable for designing experimental conditions, such as solvent selection for reactions and purification.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | Calculated |
| Molecular Weight | 160.17 g/mol | Calculated |
| XLogP3 | ~1.3 | Estimated based on analogs[1] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
| Topological Polar Surface Area | 45.8 Ų | Estimated based on analogs[2] |
Synthesis and Mechanistic Insights
The synthesis of substituted azaindoles is a non-trivial process that requires a strategic approach to control regioselectivity. The proposed pathway is adapted from established, peer-reviewed methodologies for constructing the 1H-pyrrolo[3,2-c]pyridine scaffold, ensuring a high degree of confidence in its practical application.[3]
Proposed Synthetic Pathway
The multi-step synthesis begins with a commercially available starting material, 2-bromo-5-methylpyridine, and proceeds through a series of transformations designed to build the fused pyrrole ring and subsequently install the aldehyde functionality. The key strategic decision is the initial N-oxidation, which activates the pyridine ring for electrophilic nitration at the desired C4 position, a crucial step for the subsequent reductive cyclization.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol synthesizes the methodologies reported for analogous compounds into a coherent, actionable procedure.[3]
Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide
-
Dissolve 2-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperbenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Causality: N-oxidation activates the pyridine ring for subsequent electrophilic substitution and directs it to the C4 position. The oxygen atom donates electron density into the ring, overcoming the inherent electron deficiency.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine-1-oxide
-
Add the N-oxide intermediate (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Add fuming nitric acid (1.5 eq) dropwise, keeping the temperature below 10 °C.
-
Heat the mixture to 90 °C and stir for 4-6 hours.
-
Causality: The strongly acidic conditions generate the nitronium ion (NO₂⁺), a potent electrophile. The N-oxide group directs this electrophile to the C4 position.
-
-
Cool the reaction and pour it carefully onto crushed ice.
-
Neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter, wash with water, and dry to obtain the nitrated intermediate.
Step 3 & 4: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine
-
React the nitrated intermediate (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) in DMF at 80 °C for 2 hours to form the enamine intermediate.
-
Cool the mixture and add acetic acid, followed by iron powder (5.0 eq).
-
Heat the reaction to 100 °C for 3-4 hours.
-
Trustworthiness: This is a self-validating system. The iron powder serves to reduce the nitro group to an amine, which then spontaneously undergoes an intramolecular cyclization onto the enamine, followed by elimination of dimethylamine to form the aromatic pyrrole ring. This reductive cyclization is a robust and high-yielding transformation.
-
-
Filter the hot solution through celite, concentrate the filtrate, and purify by column chromatography.
Step 5: Vilsmeier-Haack Formylation
-
Cool a solution of DMF (3.0 eq) to 0 °C and add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to form the Vilsmeier reagent.
-
Add a solution of 6-Methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF to the pre-formed reagent.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Causality: The Vilsmeier reagent is an electrophile that selectively attacks the electron-rich C3 position of the pyrrole ring, the most nucleophilic site on the azaindole scaffold.
-
-
Pour the reaction mixture into ice water and basify with NaOH solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the final product, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Relevance in Medicinal Chemistry and Drug Development
The true value of a synthetic building block is realized in its application. The 1H-pyrrolo[3,2-c]pyridine scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[4]
Primary Biological Target: Tubulin Polymerization
Recent groundbreaking research has identified derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold as potent anticancer agents that function as colchicine-binding site inhibitors.[5][6] These compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, a process critical for cell division.
-
Mechanism: By binding to the colchicine site on β-tubulin, these molecules prevent the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3]
Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.
Application in Oncology
The utility of this scaffold is demonstrated by the potent in vitro antiproliferative activity of its derivatives against a range of human cancer cell lines. The aldehyde functionality of the title compound is a key synthetic handle, allowing for further elaboration into more complex molecules through reactions like reductive amination, Wittig reactions, or condensation to form Schiff bases, enabling the exploration of structure-activity relationships (SAR).
A study on closely related 1-aryl-6-aryl-1H-pyrrolo[3,2-c]pyridines revealed nanomolar to low-micromolar efficacy.[3][5]
| Compound Analogue | HeLa (Cervical Cancer) IC₅₀ (µM) | SGC-7901 (Gastric Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Reference |
| 10t (Indolyl at C6) | 0.12 | 0.15 | 0.21 | [3][5] |
| CA-4 (Reference Drug) | 0.0021 | 0.0019 | 0.0023 | [3] |
This data underscores the potential of the 6-substituted-1H-pyrrolo[3,2-c]pyridine core as a viable starting point for developing novel and effective anticancer therapeutics.
Conclusion and Future Outlook
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a high-value chemical scaffold with a clear and compelling application in modern drug discovery. The synthetic route presented herein is robust and based on established chemical principles, providing a reliable path to its production. Its structural core is pre-validated as a potent inhibitor of tubulin polymerization, offering a strong foundation for the development of next-generation antimitotic agents.
Future research should focus on leveraging the C3-carbaldehyde handle to generate diverse libraries of derivatives. Exploring various substituents at the C6-methyl position and the N1 position of the pyrrole ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new clinical candidates in oncology.
References
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PubChem. 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
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RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available from: [Link]
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Wikipedia. Pyridine-3-carbaldehyde. Wikimedia Foundation. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available from: [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
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ACS Publications. (2023). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Available from: [Link]
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Semantic Scholar. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry. Available from: [Link]
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An In-Depth Technical Guide to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to its novelty, this document focuses on a well-supported synthetic pathway, derived from established methodologies for analogous structures, and discusses its potential properties and applications based on related compounds.
Core Compound Identification
| Identifier | Value |
| IUPAC Name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Canonical SMILES | CC1=CC=C2C(=C1)N=CN=C2C=O |
Strategic Synthesis of the Pyrrolopyridine Core
The synthesis of the target molecule can be logically approached in two main stages: the construction of the core 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold, followed by the introduction of the carbaldehyde group at the 3-position of the pyrrole ring.
Synthesis of the 6-Methyl-1H-pyrrolo[3,2-c]pyridine Intermediate
A robust synthetic route for the construction of the 6-substituted-1H-pyrrolo[3,2-c]pyridine core has been recently reported, which can be adapted for the synthesis of the 6-methyl variant.[1][2] The synthesis commences with commercially available 2-bromo-5-methylpyridine.
The initial steps involve the activation of the pyridine ring towards nucleophilic attack and subsequent cyclization to form the fused pyrrole ring. This is a multi-step process that leverages classical heterocyclic chemistry transformations.
Caption: Synthetic pathway to the 6-methyl-1H-pyrrolo[3,2-c]pyridine core.
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (as an analogue) [2]
-
Oxidation: 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
-
Nitration: The resulting N-oxide is nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine-1-oxide.
-
Enamine Formation: The nitro derivative is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.
-
Reductive Cyclization: Finally, treatment of the enamine intermediate with a reducing agent such as iron powder in acetic acid leads to the reduction of the nitro group and subsequent intramolecular cyclization to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine. A similar strategy would be employed to yield the 6-methyl analogue.
Formylation via the Vilsmeier-Haack Reaction
With the 6-methyl-1H-pyrrolo[3,2-c]pyridine core in hand, the next critical step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[3][4][5][6]
The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Caption: Vilsmeier-Haack formylation of the pyrrolopyridine core.
Generalized Experimental Protocol: Vilsmeier-Haack Formylation [7]
-
Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring.
-
Reaction with Substrate: A solution of 6-methyl-1H-pyrrolo[3,2-c]pyridine in an appropriate anhydrous solvent is added to the prepared Vilsmeier reagent.
-
Reaction Progression: The reaction mixture is stirred, often with gentle heating, for a period determined by monitoring the consumption of the starting material (e.g., by TLC).
-
Hydrolysis: The reaction is quenched by pouring it into a mixture of ice and a base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt.
-
Isolation and Purification: The resulting crude product is then extracted with a suitable organic solvent, dried, and purified, typically by column chromatography, to yield the desired 3-carbaldehyde.
Physicochemical Properties and Spectroscopic Data (Predicted)
While experimental data for the title compound is not available, its properties can be predicted based on its structure and data from analogous compounds like 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.[8][9]
| Property | Predicted Value / Characteristic |
| Appearance | Likely a solid at room temperature (e.g., white to off-white or pale yellow powder) |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol, ethanol, and chlorinated solvents. Poorly soluble in water. |
| ¹H NMR | Characteristic signals expected for the aldehyde proton (~9-10 ppm), aromatic protons on both the pyridine and pyrrole rings, and a singlet for the methyl group. |
| ¹³C NMR | A downfield signal for the carbonyl carbon of the aldehyde (~180-190 ppm), along with signals for the aromatic carbons of the bicyclic system and the methyl carbon. |
| Mass Spectrometry | Expected [M+H]⁺ peak at m/z 161.0658. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore with diverse biological activities. Derivatives have been investigated for a range of therapeutic targets.
-
Anticancer Agents: A significant body of research has focused on 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents, particularly as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1][2] The aldehyde functionality at the C3 position can serve as a versatile synthetic handle for further elaboration into more complex molecules with enhanced biological activity.
-
Kinase Inhibitors: The broader family of pyrrolopyridines has been explored as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
The aldehyde group in 6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde makes it a valuable intermediate for the synthesis of a wide array of derivatives through reactions such as:
-
Reductive amination to form substituted amines.
-
Wittig and related olefination reactions to introduce carbon-carbon double bonds.
-
Oxidation to the corresponding carboxylic acid.
-
Condensation reactions to form imines, oximes, and hydrazones.
This chemical versatility allows for the generation of compound libraries for screening against various biological targets, making it a molecule of significant interest for drug discovery programs.
Conclusion
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represents a promising, albeit currently under-documented, building block in medicinal chemistry. Based on established and reliable synthetic methodologies for the pyrrolopyridine core and the Vilsmeier-Haack formylation, a clear and feasible pathway to its synthesis has been outlined. Its structural similarity to known biologically active compounds, particularly in the realm of oncology, suggests that it and its derivatives are worthy of further investigation as potential therapeutic agents. This guide provides the foundational chemical knowledge for researchers to synthesize and explore the potential of this intriguing heterocyclic compound.
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301315. [Link]
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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An In-depth Technical Guide to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delves into its physicochemical properties, a detailed synthesis protocol, its chemical reactivity, and potential therapeutic applications, grounded in authoritative scientific literature.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, which is a bioisostere of indole, allows it to mimic the natural indole moiety found in many biologically active molecules, while the additional nitrogen atom in the pyridine ring can introduce unique electronic properties, improve metabolic stability, and provide an additional point for hydrogen bonding interactions with biological targets.[1][2] The introduction of a methyl group at the 6-position and a highly reactive carbaldehyde group at the 3-position further enhances the synthetic versatility of this core structure, making 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde a valuable building block for the synthesis of novel therapeutic agents. Derivatives of the pyrrolopyridine core have shown promise as kinase inhibitors, anticancer agents, and in the treatment of various other diseases.[3][4]
Physicochemical Properties
The precise experimental data for 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not extensively reported in publicly available literature. However, we can deduce its key physicochemical properties based on its structure and data from closely related analogs.
| Property | Value (Estimated/Calculated) | Source/Basis |
| Molecular Formula | C9H8N2O | Based on structure |
| Molecular Weight | 160.17 g/mol | [5] |
| Appearance | Likely a solid at room temperature | [5] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge of similar heterocyclic compounds. |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | Calculated for the parent 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.[6] The methyl group will have a minimal effect. |
| CAS Number | Not directly available. The parent compound, 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, is CAS 933717-10-3.[6] | - |
Synthesis and Mechanism
The most direct and widely employed method for the formylation of electron-rich heterocyclic systems like pyrrolopyridines is the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF).
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol describes a plausible method for the synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde starting from 6-Methyl-1H-pyrrolo[3,2-c]pyridine.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring under a nitrogen atmosphere. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).[9]
-
Substrate Addition: Dissolve 6-Methyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in a minimal amount of dry DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[10]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution to hydrolyze the iminium intermediate. The product will often precipitate as a solid.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Rationale and Mechanistic Insight
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[9] The pyrrole ring of the 6-azaindole system is electron-rich and therefore susceptible to electrophilic attack. The C3 position is the most nucleophilic and sterically accessible site for formylation. The Vilsmeier reagent, a chloroiminium cation, acts as the electrophile. The reaction proceeds through the formation of an iminium salt intermediate, which is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde.[11]
Diagram of the Vilsmeier-Haack Synthesis Workflow
Caption: Key synthetic transformations of the 3-carbaldehyde group on the pyrrolopyridine scaffold.
Potential Applications in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and immunology. The introduction of a 3-carbaldehyde group provides a crucial entry point for synthesizing libraries of compounds for screening.
-
Kinase Inhibitors: Derivatives of pyrrolopyridines have been identified as potent inhibitors of various kinases. For instance, compounds with this core structure have shown significant inhibitory activity against FMS kinase (CSF-1R), which is implicated in cancer and inflammatory diseases. [4]The aldehyde can be elaborated into amide or urea functionalities, which are common pharmacophores in kinase inhibitors. [4]* Anticancer Agents: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. [3]These compounds bind to the colchicine-binding site on tubulin, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis in cancer cells. [3]The aldehyde can be used to synthesize chalcone-like structures or other moieties known to interact with the tubulin protein.
-
Other Therapeutic Areas: The versatility of the pyrrolopyridine scaffold extends to other therapeutic areas. For example, related pyrrolopyridine carboxamides have been investigated as inhibitors of acetyl-CoA carboxylase (ACC) for the treatment of metabolic diseases and cancer. [12]
Conclusion
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a synthetically valuable and medicinally relevant heterocyclic compound. While specific data on this particular derivative is limited, its synthesis can be reliably achieved through established methods like the Vilsmeier-Haack reaction. The presence of the reactive aldehyde group on the privileged 5-azaindole scaffold makes it an important intermediate for the generation of diverse molecular libraries. The demonstrated biological activities of related compounds, particularly as kinase inhibitors and anticancer agents, underscore the potential of this molecule as a key building block in modern drug discovery programs. Further exploration of the synthetic transformations and biological evaluation of derivatives of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a promising avenue for the development of novel therapeutics.
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ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wang, C., et al. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Retrieved from [Link]
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Thieme. (2020, June 8). A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Retrieved from [Link]
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Böttcher, C., et al. (2014, June). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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YouTube. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]
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ResearchGate. (2020, February 5). (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. PubChem. Retrieved from [Link]
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ACS Publications. (n.d.). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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PubMed. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]
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An In-depth Technical Guide to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Privileged Scaffold in Medicinal Chemistry
Foreword: The Azaindole Scaffold - A Cornerstone of Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the azaindole scaffold has unequivocally established itself as a "privileged structure."[1] These bicyclic heteroaromatic systems, which are bioisosteres of the endogenous indole nucleus, consist of a fused pyridine and pyrrole ring.[2] The strategic placement of a nitrogen atom in the six-membered ring gives rise to four distinct isomers: 4-, 5-, 6-, and 7-azaindole, each possessing a unique electronic and physicochemical profile. This structural nuance allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.[1] The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is of particular interest due to its prevalence in a variety of biologically active molecules, most notably as a hinge-binding motif in kinase inhibitors.[3] This guide provides a comprehensive technical overview of a key derivative of this scaffold: 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . We will delve into its synthetic pathways, chemical reactivity, and its significant potential as a versatile building block for the development of novel therapeutics.
The Strategic Importance of the 6-Methyl-1H-pyrrolo[3,2-c]pyridine Core
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in numerous kinase inhibitors. The nitrogen atom at the 5-position can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and facilitating strong binding to the hinge region of kinase active sites.[2] The introduction of a methyl group at the 6-position can offer several advantages in drug design:
-
Enhanced Potency and Selectivity: The methyl group can occupy a hydrophobic pocket within the target protein, leading to increased binding affinity and selectivity over other kinases.
-
Improved Metabolic Stability: The methyl group can block potential sites of metabolism, thereby increasing the compound's half-life in vivo.
-
Modulation of Physicochemical Properties: The addition of a methyl group can influence the molecule's solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
The 3-carbaldehyde functionality serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents to explore the chemical space around the core scaffold and optimize interactions with the target protein.[4]
Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Proposed Pathway
Construction of the 6-Methyl-1H-pyrrolo[3,2-c]pyridine Core
A validated approach to the 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold starts from the commercially available 2-bromo-5-methylpyridine. This multi-step synthesis is outlined below:
Caption: Proposed synthesis of the 6-methyl-1H-pyrrolo[3,2-c]pyridine core.
This synthetic sequence leverages established transformations in pyridine chemistry to construct the fused pyrrole ring. The final Suzuki coupling allows for the introduction of the methyl group at the 6-position.
Vilsmeier-Haack Formylation: Introduction of the 3-Carbaldehyde Group
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles and azaindoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).
While a specific protocol for 6-methyl-1H-pyrrolo[3,2-c]pyridine is not published, a detailed and scalable procedure for the formylation of a related 3-amino-4-methylpyridine to a 3-formyl-6-azaindole provides an excellent and reliable template.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 6-Methyl-1H-pyrrolo[3,2-c]pyridine | 132.16 | - | >95% |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 1.326 | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (10 equivalents) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride (3.3 equivalents) is added dropwise at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
A solution of 6-methyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and stirred for 30 minutes.
-
The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde .
Chemical Reactivity and Synthetic Utility
The 3-carbaldehyde group of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a versatile functional group that can undergo a wide range of chemical transformations, making it a valuable intermediate for the synthesis of diverse compound libraries.
Caption: Key chemical transformations of the 3-carbaldehyde group.
These transformations allow for the introduction of various pharmacophoric groups and linkers, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be further functionalized. Condensation reactions can be used to introduce extended conjugated systems, which may be beneficial for certain biological targets.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant promise as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[3] For example, a series of diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold were tested for their inhibitory effect against FMS kinase, a target implicated in cancer and inflammatory disorders.[3] Several of these compounds demonstrated potent inhibitory activity in the nanomolar range.
The 6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a key starting material for the synthesis of such kinase inhibitors. The aldehyde functionality allows for the facile introduction of the side chains necessary for potent and selective inhibition.
Hypothetical Drug Discovery Workflow:
Caption: Role of the title compound in a typical drug discovery workflow.
Conclusion and Future Perspectives
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represents a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its 5-azaindole core provides a proven scaffold for targeting a range of enzymes, particularly kinases, while the 6-methyl group offers opportunities for enhancing potency and modulating physicochemical properties. The 3-carbaldehyde functionality serves as a key anchor point for synthetic diversification. As our understanding of the molecular drivers of disease continues to grow, the demand for such well-defined and strategically functionalized heterocyclic building blocks will undoubtedly increase. This in-depth guide provides a solid foundation for researchers and scientists to leverage the potential of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in their drug discovery endeavors.
References
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Abdel-Aziem, A., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 13(15), 1319-1332. Available from: [Link]
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Shaaban, M. R., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
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MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Available from: [Link]
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Unlocking the Therapeutic Potential of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Technical Guide to Target Identification and Validation
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. As a Senior Application Scientist, the following narrative synthesizes established principles of chemical biology and drug discovery with a forward-looking, experimentally-driven approach to elucidate the mechanism of action for this promising scaffold.
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Drug Discovery
The pyrrolopyridine core is a recognized "privileged structure" in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities.[1][2] This diverse bioactivity stems from the fused heterocyclic system's ability to present functional groups in a defined three-dimensional space, facilitating interactions with a range of biological macromolecules. While direct studies on 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are not yet prevalent in the public domain, the known activities of structurally related pyrrolopyridine isomers provide a strong foundation for predicting its therapeutic potential.
Derivatives of the broader pyrrolopyridine class have been shown to exhibit a range of effects, including:
-
Anticancer Properties: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine-binding site to induce cell cycle arrest and apoptosis.[3] Additionally, other isomers have demonstrated inhibitory effects against key kinases involved in oncogenesis, such as FMS kinase and fibroblast growth factor receptors (FGFRs).[4][5]
-
Neurological and Metabolic Activities: The related pyrrolo[3,4-c]pyridine scaffold has been associated with analgesic, sedative, and antidiabetic properties.[1][6]
-
Anti-inflammatory and Antibacterial Potential: FMS kinase inhibition by pyrrolo[3,2-c]pyridine derivatives suggests anti-inflammatory applications, while other isomeric families, like pyrrolo[3,2-d]pyrimidines, have been investigated for their antibacterial effects.[4][7]
Given this landscape, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represents a molecule of significant interest. The strategic placement of the methyl group at the 6-position and the carbaldehyde at the 3-position may confer unique selectivity and potency for one or more biological targets. This guide outlines a systematic approach to deorphanize this compound and uncover its therapeutic promise.
Predicted Biological Targets: A Hypothesis-Driven Approach
Based on the established pharmacology of the pyrrolo[3,2-c]pyridine core and its isomers, we can formulate a set of primary hypotheses regarding the potential biological targets of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. These hypotheses will form the basis of our subsequent experimental validation strategy.
Hypothesis 1: Tubulin Polymerization Inhibition
The most direct evidence for the bioactivity of the 1H-pyrrolo[3,2-c]pyridine scaffold points towards its role as a microtubule-targeting agent.[3] The carbaldehyde group at the 3-position could potentially engage in hydrogen bonding or other interactions within the colchicine-binding pocket of tubulin, disrupting microtubule dynamics.
Hypothesis 2: Kinase Inhibition
The pyrrolopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, a common interaction motif in the hinge region of kinase active sites. Potential kinase targets include:
-
FMS Kinase (CSF-1R): Given that derivatives of pyrrolo[3,2-c]pyridine have shown potent FMS kinase inhibition, this is a high-priority target.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): The pyrrolo[2,3-b]pyridine isomer has yielded potent FGFR inhibitors, suggesting that the core scaffold has the potential to bind to the ATP-binding pocket of these receptor tyrosine kinases.[5]
Other Potential Target Classes
While tubulin and kinases represent the most probable targets based on existing literature, a broader, unbiased screening approach is also warranted to identify novel mechanisms of action. The structural alerts within 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, such as the reactive aldehyde group, may also lead to interactions with other protein classes.
Experimental Workflow for Target Identification and Validation
The following sections detail a phased experimental approach to systematically test our hypotheses and identify the biological targets of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Phase 1: Phenotypic Screening and Initial Target Class Identification
The initial phase focuses on broad, cell-based assays to observe the phenotypic effects of the compound and narrow down the potential target classes.
-
Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293, IMR-90) to assess cancer-specific cytotoxicity.
-
Compound Treatment: Treat cells with a dose-response range of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (e.g., 10 nM to 100 µM) for 24, 48, and 72 hours.
-
Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components, including:
-
DAPI or Hoechst: To label the nucleus and assess nuclear morphology (e.g., condensation, fragmentation).
-
Phalloidin-Alexa Fluor 488: To label F-actin and visualize the cytoskeleton.
-
Anti-α-tubulin antibody-Alexa Fluor 568: To label microtubules and assess their organization.
-
MitoTracker Red CMXRos: To assess mitochondrial membrane potential and morphology.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify changes in various cellular features, such as cell number, nuclear size and intensity, microtubule integrity, and mitochondrial health.
Causality and Interpretation: This experiment will provide a rich dataset on the compound's cellular effects. For instance, a significant increase in cells arrested in the G2/M phase of the cell cycle, coupled with disrupted microtubule networks, would strongly support the tubulin polymerization inhibition hypothesis. Conversely, other phenotypic signatures may point towards different mechanisms.
Caption: A streamlined workflow for validating a hypothesized target.
Conclusion and Future Directions
This technical guide provides a robust, multi-faceted strategy for elucidating the biological targets of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. By integrating hypothesis-driven research with unbiased phenotypic screening, this approach maximizes the potential for discovering both predicted and novel mechanisms of action. The successful identification and validation of a specific target will pave the way for subsequent lead optimization, structure-activity relationship (SAR) studies, and preclinical development. The unique chemical features of this compound, combined with the proven therapeutic relevance of the pyrrolopyridine scaffold, position 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a molecule with considerable potential for the development of new medicines.
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications. [Link]
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1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. PubChem. [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Jaypee Institute of Information Technology. [Link]
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Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]
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The Study of the Structure—Diuretic Activity Relationship in a Series of New N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides. ResearchGate. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
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Probing the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of the novel compound, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. By leveraging established knowledge of the broader pyrrolopyridine class of molecules and employing a systematic, hypothesis-driven approach, we can efficiently navigate the complexities of target identification and validation.
The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This inherent versatility necessitates a multi-faceted investigative strategy. This document outlines four primary, evidence-based hypotheses for the mechanism of action of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and provides detailed experimental protocols to rigorously test each postulate.
Hypothesis 1: Disruption of Microtubule Dynamics through Tubulin Polymerization Inhibition
A significant body of research highlights the potent anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization.[1][2][3][4] These compounds have been shown to bind to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2][3] The structural similarity of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde to these known tubulin inhibitors makes this a primary and compelling hypothesis.
Experimental Validation Workflow
A tiered approach is recommended to systematically evaluate this hypothesis, starting with cellular assays and progressing to in vitro biochemical confirmation.
Caption: Experimental workflow for validating tubulin polymerization inhibition.
Detailed Experimental Protocols
1. Cell Proliferation Assay (MTT)
-
Principle: Measures the metabolic activity of viable cells.
-
Protocol:
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Expected Outcome: A dose-dependent decrease in cell viability, allowing for the calculation of an IC50 value.
2. Cell Cycle Analysis
-
Principle: Quantifies the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest, fix in cold 70% ethanol, and store at -20°C.
-
Wash and resuspend cells in a solution containing RNase A and propidium iodide.
-
Analyze by flow cytometry.
-
-
Expected Outcome: Accumulation of cells in the G2/M phase, indicative of mitotic arrest.
3. In Vitro Tubulin Polymerization Assay
-
Principle: Measures the effect of the compound on the polymerization of purified tubulin in real-time.
-
Protocol:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with GTP and the test compound at various concentrations in a 96-well plate.
-
Monitor the change in absorbance at 340 nm over time at 37°C.
-
-
Expected Outcome: Inhibition of the increase in absorbance, demonstrating a direct inhibitory effect on tubulin polymerization.
| Parameter | Expected Result for a Tubulin Inhibitor |
| IC50 (HeLa, MCF-7) | Low micromolar to nanomolar range |
| Cell Cycle | Significant increase in the G2/M population |
| Tubulin Polymerization | Dose-dependent inhibition of tubulin polymerization in vitro |
Hypothesis 2: Inhibition of FMS Kinase Signaling
The pyrrolo[3,2-c]pyridine scaffold has been identified as a potent inhibitor of FMS kinase (CSF-1R), a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[5][6] Overexpression of FMS kinase is implicated in various cancers and inflammatory diseases.[5] The aldehyde and methyl substitutions on the core ring of our target compound could potentially enhance its interaction with the FMS kinase active site.
Experimental Validation Workflow
This workflow aims to confirm FMS kinase as a direct target and assess the downstream cellular consequences of its inhibition.
Caption: Experimental workflow for validating FMS kinase inhibition.
Detailed Experimental Protocols
1. In Vitro FMS Kinase Assay (ADP-Glo)
-
Principle: Measures the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.
-
Protocol:
-
Use a commercial ADP-Glo™ Kinase Assay kit.
-
Incubate recombinant human FMS kinase with its substrate and ATP in the presence of varying concentrations of the test compound.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Expected Outcome: A dose-dependent decrease in luminescence, indicating inhibition of FMS kinase activity.
2. Western Blot Analysis
-
Principle: Detects changes in the phosphorylation status of FMS kinase and its downstream signaling proteins.
-
Protocol:
-
Starve FMS-expressing cells (e.g., bone marrow-derived macrophages) overnight.
-
Pre-treat with the test compound for 1-2 hours.
-
Stimulate with recombinant human CSF-1 for 15-30 minutes.
-
Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against p-FMS, total FMS, p-ERK, total ERK, p-AKT, and total AKT.
-
-
Expected Outcome: Inhibition of CSF-1-induced phosphorylation of FMS, ERK, and AKT in a dose-dependent manner.
Hypothesis 3: Broader Kinase Inhibition Profile
The pyrrolopyridine scaffold is a versatile pharmacophore known to interact with the ATP-binding pocket of various kinases.[6][7] Beyond FMS, derivatives of related scaffolds have shown activity against Fibroblast Growth Factor Receptors (FGFRs).[7] It is plausible that 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde possesses a broader kinase inhibitory profile.
Experimental Validation Workflow
A high-throughput screen followed by validation of key hits is the most efficient approach.
Caption: Workflow for broad kinase inhibitor profiling.
Detailed Experimental Protocols
1. Broad Kinase Panel Screen
-
Principle: To assess the inhibitory activity of the compound against a large number of purified kinases at a single concentration.
-
Protocol:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Typically, the compound is tested at 1 or 10 µM against a panel of several hundred kinases.
-
Inhibition is reported as a percentage of the control.
-
-
Expected Outcome: Identification of a set of "hit" kinases that are significantly inhibited by the compound.
2. Hit Validation and IC50 Determination
-
Principle: To confirm the hits from the primary screen and determine the potency of inhibition.
-
Protocol:
-
For each identified hit kinase, perform a dose-response in vitro kinase assay (e.g., ADP-Glo) to determine the IC50 value.
-
-
Expected Outcome: A quantitative measure of the potency of the compound against each validated kinase target.
Hypothesis 4: Phosphodiesterase (PDE) Inhibition
Certain pyrrolopyridine derivatives have been developed as inhibitors of phosphodiesterases, particularly PDE4B, which are involved in inflammatory and neurological processes.[8] The structural features of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde may allow it to fit into the active site of PDE enzymes.
Experimental Validation Workflow
This workflow focuses on screening against the PDE family and then validating any identified activity in a cellular context.
Caption: Workflow for validating phosphodiesterase inhibition.
Detailed Experimental Protocols
1. PDE Family-Wide Screen
-
Principle: To measure the inhibitory effect of the compound on the activity of various purified PDE isoforms.
-
Protocol:
-
Utilize a commercial service or in-house assays to screen the compound against a panel of human PDE enzymes (PDE1-11).
-
-
Expected Outcome: Identification of specific PDE isoforms that are inhibited by the compound.
2. Cellular cAMP Assay
-
Principle: To measure the intracellular levels of cyclic AMP (cAMP), which should increase upon inhibition of cAMP-specific PDEs.
-
Protocol:
-
Use a cell line expressing the target PDE isoform.
-
Treat cells with the test compound in the presence of a stimulus that elevates cAMP (e.g., forskolin).
-
Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Expected Outcome: A dose-dependent increase in intracellular cAMP levels in the presence of the compound.
Conclusion
The elucidation of the mechanism of action for a novel compound like 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde requires a systematic and logical progression of experiments. The hypotheses presented in this guide, based on the established pharmacology of the pyrrolopyridine scaffold, offer a robust starting point for this investigation. By following the proposed workflows and protocols, researchers can efficiently narrow down the potential targets and ultimately uncover the precise molecular interactions that drive the biological activity of this promising molecule. This foundational knowledge is critical for its future development as a potential therapeutic agent.
References
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024-01-14).
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - ResearchG
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchG
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
- Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H) - PubMed.
- Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar.
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20).
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The Emergence of a Privileged Scaffold: A Technical Guide to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While a singular "discovery" event for this specific molecule is not prominent in the literature, its history is intrinsically linked to the development of powerful synthetic methodologies and the recognition of the pyrrolo[3,2-c]pyridine scaffold as a privileged structure in medicinal chemistry. This guide will detail a logical and literature-supported synthetic pathway, delve into the mechanistic underpinnings of the key chemical transformations, and explore the biological significance of this molecular framework.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole and a pyridine ring gives rise to a class of bicyclic heteroaromatic compounds known as pyrrolopyridines or azaindoles. These scaffolds are of immense interest in drug discovery due to their ability to mimic the indole nucleus found in many biologically active molecules while offering unique opportunities for chemical modification and patentability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the compound's solubility, metabolic stability, and interaction with biological targets.
Among the various isomers, the 1H-pyrrolo[3,2-c]pyridine framework has emerged as a particularly valuable scaffold. Derivatives of this core structure have shown a wide range of biological activities, including potent inhibition of various kinases, which are crucial targets in oncology and inflammatory diseases. For instance, compounds based on the 1H-pyrrolo[3,2-c]pyridine skeleton have been investigated as FMS kinase inhibitors for potential anticancer and anti-arthritic applications[1]. Furthermore, certain derivatives have been designed as colchicine-binding site inhibitors with significant antitumor activities[2]. The subject of this guide, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, serves as a key intermediate for the synthesis of these and other novel therapeutic agents. The methyl group at the 6-position and the carbaldehyde at the 3-position provide handles for further chemical elaboration, allowing for the systematic exploration of the structure-activity relationship (SAR) of this promising scaffold.
A Proposed Synthetic Pathway: From Pyridine to a Functionalized Pyrrolopyridine
The synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be logically approached through a multi-step sequence starting from a commercially available substituted pyridine. The following proposed pathway is based on established and reliable chemical transformations.
Caption: Proposed synthetic workflow for 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Synthesis of the 6-Methyl-1H-pyrrolo[3,2-c]pyridine Core
The initial phase of the synthesis focuses on constructing the bicyclic pyrrolopyridine scaffold. A plausible route commences with 2-bromo-5-methylpyridine.
Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This transformation involves a multi-step sequence that has been successfully applied to similar substrates. The process begins with the oxidation of the pyridine nitrogen, followed by nitration and subsequent ring closure to form the pyrrole moiety.
Step 2: De-bromination via Catalytic Hydrogenation
With the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate in hand, the next crucial step is the removal of the bromine atom to install the desired methyl group at the 6-position. Catalytic hydrogenation is a well-established and efficient method for the hydrodehalogenation of bromo- and chloropyridines[3][4].
Experimental Protocol: Catalytic Hydrogenation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
Reaction Setup: To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 6-Methyl-1H-pyrrolo[3,2-c]pyridine.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Formylation via the Vilsmeier-Haack Reaction
The introduction of the carbaldehyde group at the 3-position of the pyrrole ring is achieved through the Vilsmeier-Haack reaction. This classic named reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds[5][6]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃).
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Methodological & Application
Application Note & Protocol: A Reliable Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde via Vilsmeier-Haack Formylation
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties. Derivatives of this scaffold are integral to the development of therapeutics for a range of diseases, including cancer and inflammatory disorders.[1][2][3][4][5] Specifically, the 3-formyl derivative, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, serves as a critical building block for constructing more complex molecules, enabling further functionalization and elaboration into potent drug candidates.[6]
This document provides a comprehensive guide for the synthesis of this key intermediate, focusing on the Vilsmeier-Haack reaction—a highly effective and regioselective method for the formylation of electron-rich heterocycles.[7][8][9] We will detail the underlying chemical principles, provide a robust, step-by-step protocol, and offer insights gleaned from practical laboratory experience to ensure a successful and reproducible synthesis.
Synthetic Strategy Overview
The synthesis begins with the commercially available or readily synthesized precursor, 6-Methyl-1H-pyrrolo[3,2-c]pyridine. The core transformation is the introduction of a formyl (-CHO) group at the C3 position of the pyrrole ring. The Vilsmeier-Haack reaction is the method of choice due to its mild conditions and high regioselectivity for the electron-rich C3 position of the 6-azaindole nucleus.[8][9]
The overall workflow is a two-stage process: in situ formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution onto the substrate and subsequent hydrolysis.
Caption: High-level workflow for the synthesis of the target aldehyde.
Part 1: The Vilsmeier-Haack Reaction: Principle and Mechanism
The Vilsmeier-Haack reaction is a named reaction that facilitates the formylation of activated aromatic and heteroaromatic compounds.[10] The process involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[7][9][11] This step is exothermic and requires careful temperature control.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the 6-methyl-6-azaindole substrate attacks the carbon of the Vilsmeier reagent. The pyrrole C3 position is the most nucleophilic site, leading to excellent regioselectivity. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[8]
Caption: Generalized mechanism of the Vilsmeier-Haack formylation.
Part 2: Detailed Experimental Protocol
This protocol is optimized for the synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Example Supplier | CAS Number | Notes |
| 6-Methyl-1H-pyrrolo[3,2-c]pyridine | >97% | Commercially available | 933717-09-2 | Starting material. |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | 10025-87-3 | Highly corrosive and water-reactive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 | Use anhydrous grade to prevent unwanted side reactions. |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Fisher Scientific | 127-09-3 | Used for neutralization during workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For extraction. |
| Brine (Saturated NaCl solution) | - | - | - | For washing during extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | 7757-82-6 | For drying the organic layer. |
| Deionized Water (H₂O) | - | - | - | For workup. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
1. Preparation of the Vilsmeier Reagent (Perform in a fume hood under inert atmosphere) a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 50 mL). b. Cool the flask to 0 °C using an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃, 6.0 mL, 65 mmol, ~1.5 equiv) dropwise via the dropping funnel over 20-30 minutes.
- Causality: The reaction between DMF and POCl₃ is highly exothermic. Slow, dropwise addition at 0 °C is critical to control the reaction temperature, prevent side reactions, and ensure the stable formation of the Vilsmeier reagent.[12] d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow, viscous solution or slurry should form.
2. Reaction with the Substrate a. In a separate beaker, dissolve 6-Methyl-1H-pyrrolo[3,2-c]pyridine (5.7 g, 43 mmol, 1.0 equiv) in anhydrous DMF (20 mL). b. Add the substrate solution dropwise to the cold Vilsmeier reagent mixture over 15 minutes. c. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the mixture at room temperature for 6-8 hours.
- Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product spot should be more polar than the starting material.
3. Work-up and Isolation a. Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice-water bath. b. Prepare a solution of sodium acetate (35 g, 427 mmol, ~10 equiv) in water (200 mL). c. Carefully and slowly add the sodium acetate solution to the reaction mixture. This step is exothermic and will cause gas evolution.
- Causality: This step serves two purposes: it quenches any remaining POCl₃ and hydrolyzes the iminium intermediate to the aldehyde.[11] The sodium acetate neutralizes the acidic medium, which is crucial for the stability of the product and facilitates its precipitation.[12] d. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour to ensure complete precipitation. e. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
4. Purification a. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography. b. For chromatography, use a gradient elution, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-5% methanol in ethyl acetate). c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator. d. Dry the resulting solid under vacuum to obtain 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a pale yellow or off-white solid.
Part 3: Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | Pale yellow to off-white solid |
| Yield | 75-85% (after purification) |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| ¹H NMR | (Expected shifts in DMSO-d₆, 400 MHz) δ ~12.0 (br s, 1H, NH), 9.85 (s, 1H, CHO), 8.80 (s, 1H, Ar-H), 8.20 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 2.55 (s, 3H, CH₃) ppm. |
| Mass Spec (ESI+) | m/z: 161.07 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Part 4: Safety and Troubleshooting
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
The initial reaction to form the Vilsmeier reagent and the subsequent quenching step are exothermic. Ensure proper cooling and slow addition of reagents to maintain control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent (due to wet DMF). | Ensure all glassware is oven-dried and anhydrous DMF is used. |
| Incomplete reaction. | Extend the reaction time at room temperature. Gently warming to 40-50 °C can sometimes drive the reaction to completion, but monitor for side products. | |
| Dark-colored Product | Overheating during workup. | Maintain a temperature below 20 °C during the neutralization step with sodium acetate.[12] |
| Difficult Purification | Formation of byproducts. | Ensure slow, controlled addition of reagents. If chromatography is difficult, consider recrystallization from a suitable solvent system like ethanol/water. |
Conclusion
The Vilsmeier-Haack reaction is a robust and highly efficient method for the synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. By carefully controlling reaction conditions, particularly temperature, and following the detailed protocol outlined in this guide, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. This key building block provides a versatile platform for the development of novel and complex molecules targeting a wide array of biological systems.
References
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27323-27355. Available from: [Link]
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Sladowska, H., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 435-443. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available from: [Link]
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Trofimov, A. I., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(6), 661-689. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available from: [Link]
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Townsend, L. B., & Christensen, G. M. (1984). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry, 27(12), 1737-1739. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available from: [Link]
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Kamal, A., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2825-2834. Available from: [Link]
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Sladowska, H., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Semantic Scholar. Available from: [Link]
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JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
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Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available from: [Link]
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Organic Syntheses Procedure. p-Dimethylaminobenzaldehyde. Available from: [Link]
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Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Biology, 56(1), 503-511. Available from: [Link]
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The Royal Society of Chemistry. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Available from: [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
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The Strategic Utility of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Modern Drug Discovery
Introduction: Unveiling a Versatile Scaffold in Kinase Inhibition
In the landscape of contemporary drug discovery, the pursuit of novel heterocyclic scaffolds that can serve as foundational intermediates for potent and selective therapeutic agents is of paramount importance. Among these, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged structure, particularly in the development of kinase inhibitors. This application note delves into the synthesis, characterization, and strategic application of a key derivative, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , highlighting its role as a critical intermediate in the synthesis of Polo-like kinase 1 (PLK1) inhibitors and other potential therapeutics. Through detailed protocols and mechanistic insights, we aim to provide researchers with a comprehensive guide to leveraging this versatile building block in their drug discovery programs.
The pyrrolo[3,2-c]pyridine scaffold is a bioisostere of purine and has been successfully employed in the design of inhibitors for a range of kinases, including FMS kinase and those involved in antiproliferative pathways.[1] The introduction of a methyl group at the 6-position and a carbaldehyde at the 3-position furnishes an intermediate primed for diverse synthetic elaborations, making it a valuable asset in medicinal chemistry.
Core Synthesis and Characterization
The synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a multi-step process that requires careful control of reaction conditions. The overall synthetic workflow can be conceptualized as the construction of the core heterocyclic system followed by a regioselective formylation.
Part 1: Synthesis of the Core Heterocycle: 6-Methyl-1H-pyrrolo[3,2-c]pyridine
A robust method for the synthesis of the 6-substituted-1H-pyrrolo[3,2-c]pyridine core starts from a readily available substituted pyridine. The following protocol is adapted from established literature procedures for similar analogs.[2][3]
Caption: Synthetic workflow for the core heterocycle.
Protocol 1: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine
-
Step 1: Oxidation and Nitration of 2,5-Dimethylpyridine.
-
To a solution of 2,5-dimethylpyridine in a suitable solvent, add an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
-
The resulting N-oxide is then carefully nitrated using a mixture of fuming nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 4-position, yielding 2,5-dimethyl-4-nitropyridine 1-oxide.[2][4] The N-oxide functionality is crucial for activating the pyridine ring for electrophilic nitration.
-
-
Step 2: Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Step 3: Reductive Cyclization.
-
The enamine intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.[2] The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the enamine moiety to form the pyrrole ring, yielding the desired 6-Methyl-1H-pyrrolo[3,2-c]pyridine.
-
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine system is sufficiently electron-rich to undergo this transformation, with a strong preference for formylation at the C3 position due to the electronic nature of the bicyclic system.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Protocol 2: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Materials: 6-Methyl-1H-pyrrolo[3,2-c]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Water, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[7]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 6-Methyl-1H-pyrrolo[3,2-c]pyridine in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a solid.
-
Application in the Synthesis of Kinase Inhibitors
The aldehyde functionality at the C3 position of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as a versatile handle for the introduction of various pharmacophoric groups, enabling the synthesis of diverse libraries of compounds for screening against kinase targets.
Target Focus: Polo-like Kinase 1 (PLK1)
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[8][9] It is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][10] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[11] This makes PLK1 an attractive target for anticancer drug development. Inhibitors of PLK1 can induce mitotic arrest and apoptosis in cancer cells.[8][11]
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Application Notes & Protocols: 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatives as Potent and Selective Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[3][4] This document provides a detailed guide for researchers on the utilization of the 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold as a promising core for the development of novel kinase inhibitors. We will explore the rationale behind this scaffold's design, provide detailed protocols for the synthesis of derivatives, and outline robust biochemical and cell-based assays for their evaluation. This guide is intended for drug discovery scientists and academic researchers aiming to explore this chemical space for therapeutic development.
Introduction: The Rationale for the Pyrrolo[3,2-c]pyridine Scaffold
The search for novel kinase inhibitors is often a quest for "privileged scaffolds"—core molecular structures that can be decorated to interact with the ATP-binding site of various kinases.[5] The pyrrolopyridine family of heterocycles has emerged as a valuable scaffold in medicinal chemistry.[6][7] Specifically, the 1H-pyrrolo[3,2-c]pyridine core offers a rigid, planar structure with strategically positioned nitrogen atoms that can serve as key hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This interaction with the "hinge region" of the kinase active site is a critical anchor for many potent inhibitors.[6][8]
The starting aldehyde, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, is an ideal platform for building a library of inhibitors. The aldehyde functional group is a versatile handle for a variety of chemical transformations (e.g., reductive amination, Wittig reactions, condensations), allowing for the systematic exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity. The methyl group at the 6-position can provide favorable hydrophobic interactions and influence the vectoral projection of other substituents. Recent studies on related pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibition of kinases like FMS, highlighting the therapeutic potential of this scaffold.[9]
Section 1: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
The key to exploring the potential of this scaffold is a robust and flexible synthetic strategy. The aldehyde serves as a key intermediate for diversification. Below is a representative protocol for synthesizing a derivative via reductive amination, a common and effective method for generating amine-containing libraries.
Protocol 1.1: Synthesis of a Representative Amine Derivative
Causality: Reductive amination is chosen for its reliability and the vast commercial availability of primary and secondary amines. This allows for the rapid generation of a diverse library of compounds where the R-groups can be systematically varied to probe the structure-activity relationship (SAR). The use of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is tolerant of many functional groups and does not reduce the starting aldehyde in the absence of an amine, minimizing side reactions.
Workflow Diagram: Synthesis via Reductive Amination
Caption: Synthetic workflow for derivatization via reductive amination.
Materials:
-
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Desired primary or secondary amine (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.
-
Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add STAB (1.5 eq) to the reaction mixture in portions. Note: The reaction may gently effervesce.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient to yield the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Section 2: Biochemical Evaluation of Kinase Inhibitory Potency
The first step in evaluating a new compound is to determine its ability to inhibit the target kinase in a purified, cell-free system.[1] This allows for a direct measurement of the compound's potency (typically as an IC₅₀ value) without the complexities of cellular uptake, metabolism, or off-target effects.
Protocol 2.1: ADP-Glo™ Luminescence-Based Kinase Assay
Causality: The ADP-Glo™ assay is a robust and highly sensitive method for measuring kinase activity.[2] It quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[2] This universal approach is substrate-independent and less susceptible to interference from colored or fluorescent compounds compared to optical methods.[2][10] Its high sensitivity allows for the use of low enzyme and substrate concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.[10]
Workflow Diagram: Kinase Inhibition Screening Cascade
Caption: A typical workflow for evaluating novel kinase inhibitors.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified, active kinase of interest (e.g., FMS, ABL, SRC)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and positive control inhibitor wells.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase assay buffer, ATP, and the substrate at 2X the final desired concentration. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.
-
Add the 2X kinase/substrate/ATP mix to the wells containing the compounds.
-
Initiate Reaction: Prepare a 2X enzyme solution in kinase assay buffer. Add this solution to the wells to start the reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Gently mix the plate and incubate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: Set the average signal from the "no inhibitor" (DMSO) wells as 100% activity and the average signal from the positive control wells as 0% activity.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Representative Kinase Selectivity Panel
| Kinase Target | Compound 1A (IC₅₀, nM) | Compound 1B (IC₅₀, nM) |
| FMS | 3.2 | 25.6 |
| ABL1 | 150 | 850 |
| SRC | 210 | >1000 |
| VEGFR2 | 85 | 450 |
| EGFR | >5000 | >10000 |
| CDK2 | >10000 | >10000 |
This table presents hypothetical data to illustrate how results would be structured. Compound 1A shows high potency and good selectivity for FMS kinase.
Section 3: Cellular Assays for Efficacy and Target Engagement
While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm that a compound can enter cells, engage its target, and exert a desired biological effect.[11][12]
Protocol 3.1: Cellular Phosphorylation Assay (TR-FRET)
Causality: This assay directly measures the inhibition of the kinase's activity within a cellular environment.[13] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a highly sensitive and homogeneous assay format ideal for this purpose.[10][14] It measures the phosphorylation of a specific downstream substrate of the target kinase. A decrease in the TR-FRET signal upon compound treatment provides strong evidence of on-target activity.[14]
Materials:
-
Cancer cell line known to have active signaling through the kinase of interest (e.g., M-NFS-60 cells for FMS).
-
Cell culture medium and supplements.
-
TR-FRET assay kit for the specific phosphorylated substrate (e.g., LANCE® Ultra or HTRF®).
-
Test compounds dissolved in DMSO.
-
White, opaque 96-well or 384-well tissue culture-treated plates.
-
TR-FRET enabled plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into the assay plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specific duration (e.g., 2 hours). This time should be optimized to capture the inhibition of the signaling event.
-
Cell Lysis: Remove the media and add the lysis buffer provided with the TR-FRET kit, which contains the Europium-labeled antibody (donor) and the ULight™-labeled antibody (acceptor).
-
Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 4 hours at room temperature or overnight at 4°C) to allow for cell lysis and antibody binding to the target proteins.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). Normalize the data and plot the TR-FRET ratio against the log of the compound concentration to determine the EC₅₀ value, which represents the concentration required to achieve 50% inhibition of substrate phosphorylation in cells.
Signaling Pathway Visualization
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology. [Link]
-
Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. (n.d.). American Chemical Society. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. (n.d.). BIOCEV. [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed. (2020). National Center for Biotechnology Information. [Link]
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed. (2009). National Center for Biotechnology Information. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
-
Full article: Sequence-Based Protein Kinase Inhibition: Applications for Drug Development. (2018). Taylor & Francis Online. [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Reaction Biology. [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023). bioRxiv. [Link]
-
Kinase Inhibitor Chemistry. (n.d.). Cambridge Healthtech Institute. [Link]
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Celtarys Research. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC - NIH. (2017). National Center for Biotechnology Information. [Link]
-
Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials - PubMed. (2024). National Center for Biotechnology Information. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (n.d.). PLOS One. [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018). BellBrook Labs. [Link]
-
Kinase Screening Assay Services - Reaction Biology. (n.d.). Reaction Biology. [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012). National Center for Biotechnology Information. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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Protocol for the formylation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine
Application Note & Protocol
Regioselective Formylation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine via the Vilsmeier-Haack Reaction
Abstract
The 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] The introduction of a formyl group onto this heterocyclic system provides a versatile chemical handle for further synthetic elaboration, enabling the construction of complex molecular architectures. Formylated heterocycles are valuable intermediates in drug discovery, serving as precursors for amines, carboxylic acids, and other functional groups.[3][4] This application note provides a comprehensive, field-tested protocol for the efficient and regioselective formylation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine using the Vilsmeier-Haack reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide a guide for troubleshooting common issues.
Scientific Principle & Mechanistic Rationale
The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃).[7][8] This reagent is a mild electrophile, ideal for reacting with activated substrates.[3]
Mechanism of Action
The reaction proceeds through a well-established two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the electrophilic (chloromethylene)dimethyliminium ion, the active Vilsmeier reagent.[7][9]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 6-Methyl-1H-pyrrolo[3,2-c]pyridine attacks the carbon of the Vilsmeier reagent. The pyrrole moiety is significantly more nucleophilic than the pyridine ring, which is deactivated towards electrophilic attack due to the electronegativity of the ring nitrogen.[10][11] This inherent reactivity difference ensures high regioselectivity. Attack occurs preferentially at the C2-position of the pyrrole ring, as the resulting cationic intermediate (a sigma complex) is better stabilized by resonance, including a key resonance structure where the pyrrole nitrogen delocalizes its lone pair to stabilize the positive charge.[12]
-
Hydrolysis: The resulting iminium salt is stable until a final aqueous workup, during which it is readily hydrolyzed to yield the target aldehyde, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde.[6]
Detailed Experimental Protocol
This protocol details the formylation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine on a 10 mmol scale.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Comments |
| 6-Methyl-1H-pyrrolo[3,2-c]pyridine | >97% | Commercial | Ensure substrate is dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial | Use a fresh, sealed bottle or freshly distilled. |
| Phosphorus oxychloride (POCl₃) | >99% | Commercial | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Used as a co-solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | In-house prep | For neutralization. |
| Deionized Water | Type II or higher | In-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying organic layers. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Procedure
Step 1: Reaction Setup and Vilsmeier Reagent Formation
-
To a dry 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol, 1.2 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: This step is highly exothermic. Slow, controlled addition is critical to prevent overheating and potential side reactions. The formation of the Vilsmeier reagent, a solid, may be observed.[9]
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Step 2: Addition of Substrate and Reaction
-
Dissolve 6-Methyl-1H-pyrrolo[3,2-c]pyridine (1.32 g, 10 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL).
-
Add the substrate solution to the Vilsmeier reagent mixture at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate/Hexanes. The product spot should be more polar than the starting material. The reaction temperature depends on substrate reactivity; azaindoles are generally reactive, and mild heating is often sufficient.[8]
-
Step 3: Reaction Quench and Work-up
-
Once the reaction is complete (as indicated by TLC), cool the mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 50 g of crushed ice, followed by the dropwise addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.
-
Scientist's Note: The quench is highly exothermic and releases gas. Perform this step slowly in a fume hood. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic medium.[5]
-
-
Stir the resulting mixture vigorously for 30 minutes at room temperature.
Step 4: Extraction and Isolation
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 5: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).
-
Scientist's Note: Nitrogen-containing heterocycles can sometimes streak on silica gel. Adding a small amount of triethylamine (~0.5%) to the eluent can help improve peak shape and recovery.[13]
-
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde as a solid.
Expected Results & Characterization
| Parameter | Expected Value |
| Reaction Time | 2–4 hours |
| Yield | 70–85% (typical for activated heterocycles) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) expected at δ 9.5-10.0 ppm (singlet). Disappearance of the C2-H proton from the starting material. |
| Mass Spec (ESI+) | Calculated for C₉H₈N₂O [M+H]⁺: 161.07. Found: 161.07. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. | 1. Ensure all reagents (especially DMF) and glassware are anhydrous. 2. Increase reaction temperature to 60-70 °C or extend the reaction time, monitoring carefully by TLC. |
| Low Yield after Work-up | 1. Incomplete reaction. 2. Product loss during aqueous work-up/extraction (product may have some water solubility). | 1. Ensure reaction goes to completion via TLC. 2. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. Perform more extractions (e.g., 5 x 40 mL). |
| Multiple Products (Poor Regioselectivity) | 1. Reaction temperature too high. 2. Substrate degradation under acidic conditions. | 1. Run the reaction at a lower temperature (e.g., room temperature) for a longer duration. 2. Ensure rapid and efficient neutralization during work-up. |
| Difficulty in Purification | 1. Product streaking on silica gel column. 2. Co-eluting impurities. | 1. Deactivate silica gel with triethylamine or use neutral alumina as the stationary phase.[13] 2. Consider recrystallization as an alternative or additional purification step. |
References
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NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
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Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]
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J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
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Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. ResearchGate. Available at: [Link]
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Mohammed, T., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. Available at: [Link]
-
Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. Available at: [Link]
-
Hu, J., et al. (2020). Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. Available at: [Link]
-
Swami, K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. National Institutes of Health (NIH). Available at: [Link]
-
Xu, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules. National Institutes of Health (NIH). Available at: [Link]
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Hassan, A. A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
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Study Prep in Pearson+. Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. Available at: [Link]
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Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. JUIT. Available at: [Link]
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Zhang, Y., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
-
Ivonin, S., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Cambridge Open Engage. Available at: [Link]
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Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Available at: [Link]
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Angene Chemical. 6-Methyl-1h-pyrrolo[3,2-c]pyridine(CAS# 18358-63-9). Available at: [Link]
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Asencio, J. A., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. MDPI. Available at: [Link]
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Anizon, F., et al. (2009). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry. PubMed. Available at: [Link]
- Gritsan, V. N., et al. (2003). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. Google Patents.
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Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily.... Available at: [Link]
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Poyatos, M., et al. (2023). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. ACS Publications. Available at: [Link]
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Chemistry Stack Exchange. Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?. Available at: [Link]
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Wang, C., et al. (2021). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. RSC Publishing. Available at: [Link]
-
Aamodt, H. V., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. National Institutes of Health (NIH). Available at: [Link]
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Quora. Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. Available at: [Link]
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Organic Syntheses. p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Available at: [Link]
-
Gaponova, I., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. MDPI. Available at: [Link]
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Investigating the In Vitro Bioactivity of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Strategic Guide to Cellular Assays
An Application & Protocol Guide
Abstract
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for therapeutic potential, particularly in oncology. This guide provides a comprehensive framework for the initial in vitro cell-based characterization of a novel derivative, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. We present a tiered, logical workflow—from foundational cytotoxicity screening to initial mechanism of action studies—designed to efficiently profile the compound's biological effects. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, the scientific rationale behind experimental choices, and methods for robust data interpretation, ensuring a self-validating system for generating reliable preliminary data.
Introduction: The Scientific Rationale for Investigation
The 1H-pyrrolo[3,2-c]pyridine scaffold is a nitrogen-containing heterocyclic system structurally analogous to purines and indoles, key components of biological macromolecules. This structural mimicry allows compounds from this class to interact with a wide range of biological targets, most notably protein kinases. For instance, related pyrrolopyridine structures have been shown to act as potent inhibitors of kinases like Aurora Kinase, Src, and receptor tyrosine kinases, which are often dysregulated in cancer and other diseases. The addition of a methyl group at the 6-position and a carbaldehyde at the 3-position on the core scaffold of our topic compound, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, creates a novel chemical entity with unexplored potential.
The aldehyde functional group, in particular, is an electrophilic "warhead" that can potentially form covalent bonds with nucleophilic residues (like cysteine or lysine) in protein active sites, a mechanism exploited by several approved drugs. Therefore, a systematic in vitro evaluation is the critical first step to uncovering its therapeutic promise.
This guide outlines a strategic screening cascade designed to answer three fundamental questions:
-
Does the compound affect cell viability or proliferation?
-
If so, through what primary mechanism (e.g., apoptosis, necrosis, cell cycle arrest)?
-
What potential cellular pathways might be involved?
Tier 1: Foundational Viability & Cytotoxicity Screening
The initial goal is to determine if the compound has any broad cytotoxic or cytostatic effects. We recommend a panel of cell lines to identify potential tissue- or mutation-specific activity. A standard starting panel could include:
-
A549: Human lung carcinoma (adenocarcinomic)
-
MCF-7: Human breast cancer (luminal A, ER+)
-
HCT116: Human colon cancer (MSI)
-
HEK293: Human embryonic kidney cells (often used as a non-cancerous control)
Two distinct assays based on different principles should be run in parallel to ensure the trustworthiness of the results.
Assay 1: MTT (Metabolic Activity)
The MTT assay is a colorimetric method for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of metabolically active cells.[2]
Assay 2: CellTiter-Glo® (ATP Content)
This luminescent assay quantifies ATP, an indicator of metabolically active cells.[3][4][5][6] The "add-mix-measure" format involves adding a reagent that lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.[5][6] This method is highly sensitive and less prone to interference from colored compounds than the MTT assay.[4][6]
Workflow for Tier 1 Screening
Caption: Tier 2 Workflow for MoA Elucidation.
Detailed Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies and should be optimized for specific cell lines.
[7]1. Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours. 3. MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well. 4. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. 5. Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. P[7]lace the plate on an orbital shaker for 15 minutes to ensure complete solubilization. 6. Readout: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance. 7. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the blank (medium only) values.
Protocol: Annexin V/PI Apoptosis Assay
This protocol is based on standard flow cytometry procedures for apoptosis detection.
[8][9]1. Cell Treatment: Seed A549 cells in a 6-well plate and treat with the compound at its IC50 and 5x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine). 2. Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes. 3[8]. Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again. 4. Resuspension: Resuspend the cells in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL. 5[8]. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). 6[8]. Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark. 7. Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube. Keep samples on ice and protected from light until analysis. 8. Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Concluding Remarks & Future Directions
This guide provides a robust, tiered strategy for the initial in vitro characterization of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The successful execution of these assays will yield critical data on the compound's cytotoxic potential and its primary mechanism of action.
Should the compound prove to be a potent inducer of apoptosis in a specific cancer cell line, subsequent studies could focus on:
-
Caspase Activity Assays: To determine if apoptosis is caspase-dependent and to identify initiation (caspase-8, -9) or executioner (caspase-3/7) caspase involvement.
-
Western Blot Analysis: To probe key signaling pathways. Given the pyrrolopyridine scaffold, investigating the phosphorylation status of key kinases in pathways like PI3K/Akt or MAPK/ERK would be a logical next step.
-
Target Deconvolution: Broader kinase screening panels or chemoproteomics approaches could be employed to identify the direct molecular target(s) of the compound.
By following a logical and scientifically rigorous path, the therapeutic potential of novel chemical entities like 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be efficiently and accurately assessed.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Application Notes & Protocols for Cytotoxicity Profiling of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrrolopyridines
The pyrrolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Specifically, derivatives of the 1H-pyrrolo[3,2-c]pyridine series have emerged as potent anticancer agents.[3][4] Published research indicates that compounds from this class can function as inhibitors of critical cellular processes, such as tubulin polymerization and FMS kinase signaling, leading to cell cycle arrest and apoptosis in cancer cells.[3][5][6][7]
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde belongs to this promising class of molecules. A thorough and systematic evaluation of its cytotoxic potential is a critical first step in its journey as a potential therapeutic candidate. This guide provides a comprehensive framework for researchers to conduct this preliminary screening. We will detail the rationale for selecting a tiered panel of cell lines, provide validated, step-by-step protocols for key cytotoxicity assays, and explain the causality behind experimental choices to ensure robust and reproducible data.
Part 1: A Strategic Approach to Cell Line Selection
The selection of appropriate cell lines is paramount for generating clinically relevant data. A single cell line provides a narrow view of a compound's activity; therefore, we advocate for a tiered screening approach to build a comprehensive profile of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This strategy allows for a broad initial assessment, followed by more focused, mechanism-driven investigations.
The Tiered Cell Line Panel
We recommend a three-tiered panel designed to assess broad-spectrum activity, potential selectivity, and initial toxicological profile.
| Tier | Purpose | Cell Line | Tissue of Origin | Key Rationale & Characteristics |
| 1 | Broad-Spectrum Cancer Screening | MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor (ER)-positive. A standard for breast cancer studies and used to test other pyrrolopyridine derivatives.[3][5][8] |
| MDA-MB-231 | Breast (Adenocarcinoma) | Triple-negative breast cancer (TNBC). Represents a more aggressive and difficult-to-treat cancer subtype.[8] | ||
| A549 | Lung (Carcinoma) | A common and well-characterized model for non-small cell lung cancer.[8] | ||
| HeLa | Cervix (Adenocarcinoma) | One of the oldest and most used human cell lines; shown to be sensitive to other 1H-pyrrolo[3,2-c]pyridine derivatives.[3][5][8] | ||
| PC-3 | Prostate (Adenocarcinoma) | Androgen-independent prostate cancer line, relevant as FMS kinase is over-expressed in some prostate cancers.[4][9] | ||
| 2 | Mechanistic Investigation | SGC-7901 | Stomach (Adenocarcinoma) | Used in the evaluation of pyrrolopyridine derivatives acting as tubulin polymerization inhibitors.[3][5] |
| OVCAR-3 | Ovary (Adenocarcinoma) | Representative of ovarian cancer, where FMS kinase inhibitors have shown potential.[4][6] | ||
| 3 | Selectivity & Toxicity Profiling | HEK-293 | Human Embryonic Kidney | A non-cancerous, immortalized cell line widely used for general toxicity assessment.[10][11] |
| NIH-3T3 | Mouse Embryonic Fibroblast | A standard, non-cancerous fibroblast line to evaluate selectivity against normal, rapidly dividing cells.[12][13] |
Part 2: The Experimental Workflow
A systematic workflow ensures consistency and minimizes variability. The process begins with cell preparation, followed by compound treatment and subsequent analysis using a panel of cytotoxicity assays. Each assay provides a different perspective on the compound's effect, building a multi-faceted understanding of its biological impact.
Caption: General workflow for in vitro cytotoxicity testing.
Part 3: Core Experimental Protocols
The following protocols are standardized for a 96-well plate format, which is ideal for screening multiple concentrations.[14]
Protocol 3.1: General Cell Culture & Compound Treatment
Rationale: Establishing a healthy, exponentially growing monolayer of cells is crucial for reproducible results. Seeding density must be optimized to prevent confluence before the assay endpoint.[15]
Materials:
-
Selected cell lines
-
Complete growth medium (specific to each cell line)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom tissue culture plates
-
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Preparation & Treatment:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of treatment concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Protocol 3.2: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan is proportional to the number of living, metabolically active cells.[16]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Following the compound treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals.
-
Mix gently by shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 3.3: LDH Release Assay for Cytotoxicity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[18] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[19] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[20]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar suppliers)[19][20]
-
Lysis Buffer (typically 10X, provided in the kit)
-
Plate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Prepare Controls: At the end of the treatment period, prepare a "Maximum LDH Release" control. Add 10 µL of 10X Lysis Buffer to several untreated control wells 45 minutes before the assay endpoint.[21]
-
Sample Collection: Centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.[20]
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[19] Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[21]
-
Measurement: Add 50 µL of Stop Solution (if required by the kit) to each well. Measure the absorbance at 490 nm.[21]
Protocol 3.4: Caspase-3/7 Assay for Apoptosis
Principle: Caspases-3 and -7 are key effector enzymes in the apoptotic cascade.[22] Their activation is a central event in programmed cell death. This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[23] The cleavage releases a substrate for luciferase (generating light) or a fluorescent molecule, producing a signal directly proportional to the amount of active caspase-3/7.[23][24]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay (Promega) or similar kit[23]
-
White-walled 96-well plates (for luminescence)
-
Luminometer or fluorescent plate reader
Procedure (using a luminescent "add-mix-measure" format):
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
Part 4: Data Analysis & Interpretation
Calculating IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability or an intended biological response. It is a standard measure of a compound's potency.
-
Normalize Data: For each assay, express the results as a percentage relative to controls.
-
MTT Assay (% Viability): [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
LDH Assay (% Cytotoxicity): [(Abs_sample - Abs_untreated) / (Abs_max_release - Abs_untreated)] * 100
-
-
Dose-Response Curve: Plot the percentage viability/cytotoxicity against the logarithm of the compound concentration.
-
IC50 Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC50 value.
Data Summary Table:
| Cell Line | Assay | Exposure Time | IC50 (µM) |
| MCF-7 | MTT | 48h | |
| MDA-MB-231 | MTT | 48h | |
| A549 | MTT | 48h | |
| HeLa | MTT | 48h | |
| PC-3 | MTT | 48h | |
| HEK-293 | MTT | 48h | |
| NIH-3T3 | MTT | 48h | |
| Selected Line | LDH | 48h | EC50 |
| Selected Line | Caspase-3/7 | 24h | EC50 |
*EC50 (half-maximal effective concentration) is often used for activation assays like LDH release or caspase activity.
Interpreting the Results:
-
Potency: A low IC50 value indicates high potency.
-
Selectivity: A significantly higher IC50 value in non-cancerous cells (e.g., HEK-293, NIH-3T3) compared to cancer cells suggests cancer-selective cytotoxicity. The Selectivity Index (SI) can be calculated as IC50_normal_cell / IC50_cancer_cell. An SI > 2 is generally considered promising.[10]
-
Mechanism: A potent response in the Caspase-3/7 assay at early time points suggests the induction of apoptosis. A strong LDH release signal indicates a loss of membrane integrity, which can result from necrosis or late-stage apoptosis.
Part 5: Elucidating the Apoptotic Pathway
If the Caspase-3/7 assay confirms apoptosis, it is logical to investigate the upstream signaling. Apoptosis is primarily mediated through two pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of effector caspases like Caspase-3 and -7.
Caption: Converging intrinsic and extrinsic apoptosis pathways.
Conclusion
This application guide provides a robust and scientifically grounded strategy for the initial cytotoxic evaluation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. By employing a diverse panel of cell lines and a multi-assay approach, researchers can obtain a comprehensive dataset detailing the compound's potency, cancer cell spectrum, and selectivity. The provided protocols are designed to be self-validating and serve as a reliable foundation for further preclinical development.
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Weyermann, J., Lochmann, D., & Zimmer, A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH National Library of Medicine. Retrieved from [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Atasever, B., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. ACS Omega. Retrieved from [Link]
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Taha, M., et al. (2021). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Retrieved from [Link]
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Sharma, S. V., et al. (2016). Cancer Cell Lines in Pre-Clinical Research: Essential Tools in Research. AACR Journals. Retrieved from [Link]
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Bitesize Bio. (2024). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]
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Rizvanov, A. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. Retrieved from [Link]
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Fatahala, S. S., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
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Abdel-Halim, M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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Asadipour, A., et al. (2015). Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. NIH National Library of Medicine. Retrieved from [Link]
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Mthembu, X. S., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Molecules. Retrieved from [Link]
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Culture Collections. (n.d.). Cell Lines in Pre-Clinical Research: Essential Tools in Research. Retrieved from [Link]
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Ghasemi, M., et al. (2022). How inclusive are cell lines in preclinical engineered cancer models?. PubMed Central. Retrieved from [Link]
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Pireddu, R., & Scognamiglio, G. (2022). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. PubMed Central. Retrieved from [Link]
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ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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Cholewińska, O., & Bąk, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]
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Popowycz, F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
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Cholewińska, O., & Bąk, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved from [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Retrieved from [Link]
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Application Notes & Protocols for High-Throughput Screening of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purines, which allows it to interact with a wide array of biological targets.[1] This core structure is present in numerous compounds with demonstrated biological activities, including potent anticancer and anti-inflammatory effects.[2][3][4] Notably, derivatives of the 1H-pyrrolo[3,2-c]pyridine series have been identified as inhibitors of tubulin polymerization, acting at the colchicine-binding site, and as potent inhibitors of kinases such as FMS kinase (CSF-1R).[2][3][5] These findings underscore the therapeutic promise of this scaffold and highlight its suitability for targeted drug discovery campaigns.
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in high-throughput screening (HTS) campaigns. We will explore its potential as a modulator of key cellular pathways and provide detailed protocols for biochemical and cell-based assays designed to identify and characterize its activity.
Compound Profile: 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
| Property | Value | Source |
| IUPAC Name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | PubChem |
| Molecular Formula | C₉H₈N₂O | PubChem |
| Molecular Weight | 160.18 g/mol | PubChem |
| Canonical SMILES | CC1=CC2=C(N=C1)C=C(N2)C=O | PubChem |
Chemical Structure:
Proposed Synthesis:
A plausible synthetic route to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be adapted from established methods for related pyrrolopyridine derivatives.[6] A potential strategy involves the construction of the pyrrolo[3,2-c]pyridine core from a substituted pyridine precursor, followed by formylation at the C3 position of the pyrrole ring.
High-Throughput Screening Strategies
Given the known biological activities of the pyrrolo[3,2-c]pyridine scaffold, two primary HTS campaigns are proposed for 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde:
-
Biochemical Screening for Tubulin Polymerization Inhibition: To identify direct inhibitors of microtubule dynamics.
-
Kinase Inhibition Screening: To assess the compound's activity against a panel of therapeutically relevant kinases, with a focus on FMS kinase.
The following sections provide detailed protocols for these campaigns, from primary screening to hit confirmation and secondary assays.
Campaign 1: Identification of Tubulin Polymerization Inhibitors
Scientific Rationale: Microtubules are critical for cell division, making them a prime target for anticancer drugs.[5] The pyrrolo[3,2-c]pyridine scaffold has been shown to inhibit tubulin polymerization.[2][5] This campaign aims to determine if 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde shares this mechanism of action.
Workflow for Tubulin Polymerization Inhibitor Screening
Caption: Workflow for the discovery and characterization of kinase inhibitors.
Protocol 2.1: Primary HTS - FMS Kinase Biochemical Assay (TR-FRET)
This assay measures the phosphorylation of a substrate peptide by FMS kinase. The detection is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology for HTS. [7] Materials:
-
Recombinant FMS kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
EDTA (to stop the reaction)
-
384-well low-volume white assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Dispense the test compound and controls into the assay plate to a final concentration of 1 µM.
-
Kinase Reaction: Add FMS kinase and the biotinylated substrate peptide to the wells.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding EDTA. Add the detection reagents (Eu-labeled antibody and SA-APC) and incubate to allow for binding.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates inhibition of kinase activity.
Protocol 2.2: Secondary Assay - Cellular Phosphorylation Assay
This assay measures the inhibition of FMS kinase autophosphorylation in a cellular context, providing evidence of target engagement and cell permeability.
Materials:
-
Cell line overexpressing FMS kinase (e.g., NIH-3T3-FMS)
-
Cell culture medium
-
CSF-1 (ligand to stimulate FMS kinase)
-
Lysis buffer
-
ELISA-based kit for detecting phosphorylated FMS (p-FMS)
Procedure:
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-incubate with a dilution series of the hit compound.
-
Stimulation: Stimulate the cells with CSF-1 to induce FMS kinase autophosphorylation.
-
Lysis: Lyse the cells to release the proteins.
-
Detection: Use an ELISA-based method to quantify the levels of p-FMS in the cell lysates.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of FMS phosphorylation in cells.
Data Analysis and Hit-to-Lead Progression
For all HTS campaigns, robust data analysis is crucial. Key parameters to monitor include the Z' factor and signal-to-background ratio to ensure assay quality. Hits from the primary screen should be confirmed through dose-response curves to determine their potency (IC₅₀ or EC₅₀). Confirmed hits should then be subjected to a battery of secondary and tertiary assays to confirm their mechanism of action, assess their selectivity, and evaluate their cellular activity. The progression from a confirmed hit to a lead compound involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties. [8][9][10]
Conclusion
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represents a promising starting point for drug discovery campaigns targeting tubulin polymerization and protein kinases. The detailed protocols and workflows provided in this document offer a comprehensive framework for initiating HTS campaigns to explore the therapeutic potential of this compound and the broader pyrrolo[3,2-c]pyridine scaffold. Through systematic screening and rigorous follow-up studies, novel drug candidates with significant therapeutic potential may be identified.
References
-
Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR Protocols. Available at: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. Available at: [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
Hit to lead. Wikipedia. Available at: [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Hit-to-Lead. European Federation for Medicinal Chemistry and Chemical Biology. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde. PubChem. Available at: [Link]
-
Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry. Available at: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
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- 10. atcc.org [atcc.org]
Comprehensive Analytical Characterization of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
An Application Note and Protocol Guide for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrrolopyridine scaffolds are recognized as significant pharmacophores, exhibiting a wide range of biological activities, including anticancer and antibacterial properties. Accurate and thorough characterization is paramount for confirming the chemical identity, purity, and stability of such compounds, which are critical prerequisites for further development. This guide details optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, grounded in established scientific principles to ensure data integrity and reproducibility.
Compound Profile and Physicochemical Properties
The subject of this guide is 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Its structure consists of a fused pyrrolopyridine bicyclic system, which is a nitrogen-containing heteroaromatic scaffold. The presence of a reactive carbaldehyde group at the 3-position of the pyrrole ring and a methyl group on the pyridine ring defines its specific chemical properties and potential for further synthetic modification.
Chemical Structure:
(Structure depicted conceptually)
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | Calculated |
| Molecular Weight | 160.17 g/mol | Calculated |
| IUPAC Name | 6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | IUPAC Nomenclature |
| CAS Number | Not available (Specific isomer) | N/A |
| Parent Compound | 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | PubChem CID: 17981575[1] |
| Predicted XlogP | ~1.0 - 1.5 | Calculated |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of novel chemical entities. Each technique provides orthogonal, complementary information, building a complete profile of the molecule's identity and purity. The following workflow is recommended for a comprehensive analysis.
Sources
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including potential as anticancer and anti-arthritic agents.[1][2] The inherent structural features of this scaffold, a fusion of a pyrrole and a pyridine ring, provide a unique three-dimensional arrangement that can effectively interact with various biological targets. Modifications to this core structure can significantly influence its binding affinity, selectivity, and pharmacokinetic properties, making it an excellent candidate for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.[3][4][5]
This guide focuses on 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , a key intermediate and a versatile starting point for the synthesis of a diverse library of derivatives for SAR exploration. The aldehyde functional group at the 3-position serves as a crucial handle for introducing a wide array of chemical moieties, allowing for systematic investigation of how structural changes impact biological activity.
Part 1: Synthesis of the Core Scaffold and its Analogs
A fundamental aspect of any SAR study is the efficient and reliable synthesis of the target compounds.[3] The following protocols detail the synthesis of the parent compound, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, and provide a general framework for the creation of analogs.
Protocol 1: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds.[6][7] This reaction introduces a formyl (aldehyde) group, which is a versatile precursor for further chemical transformations.[8]
Causality: The electron-rich nature of the pyrrole ring in the 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold makes it susceptible to electrophilic substitution by the Vilsmeier reagent (a chloroiminium salt). The reaction typically proceeds with high regioselectivity at the C3 position due to the directing effects of the fused pyridine ring and the nitrogen atom of the pyrrole.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (5 equivalents) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 6-methyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until it reaches a pH of 7-8. The product may precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Self-Validation: The identity and purity of the synthesized 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Synthesis and Analog Generation
Caption: Synthetic workflow for the core scaffold and subsequent analog generation.
Part 2: Structure-Activity Relationship (SAR) Exploration
The core of SAR studies lies in systematically modifying the chemical structure and evaluating the impact on biological activity.[9][10] For 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, several key positions can be targeted for modification to probe the chemical space around the scaffold.
Key Modification Points for SAR Studies
Caption: Key modification points on the 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold.
Protocol 2: General Procedure for Reductive Amination
Reductive amination is a robust method to introduce a wide variety of amine-containing substituents at the C3 position, converting the aldehyde into an amine.
Causality: The aldehyde group readily reacts with primary or secondary amines to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent to the corresponding amine. This two-step, one-pot procedure is highly efficient for generating diverse libraries.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloroethane. Add the desired primary or secondary amine (1.1 equivalents). If the amine is a salt, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise at 0°C. STAB is often preferred for its milder nature and tolerance of slightly acidic conditions.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or preparative HPLC to obtain the desired amine analog.
Data Presentation: SAR Table
Systematic documentation of the synthesized compounds and their biological activity is crucial for discerning SAR trends.
| Compound ID | R¹ (C3-Substituent) | R² (N1-Substituent) | R³ (C6-Substituent) | Biological Activity (e.g., IC₅₀, µM) |
| Parent | -CHO | -H | -CH₃ | Baseline Activity |
| Analog 1 | -CH₂-NH-Ph | -H | -CH₃ | Activity Data |
| Analog 2 | -CH₂-NH-Bn | -H | -CH₃ | Activity Data |
| Analog 3 | -CHO | -CH₃ | -CH₃ | Activity Data |
| Analog 4 | -CHO | -H | -H | Activity Data |
Part 3: Biological Evaluation Protocols
The choice of biological assays is dictated by the therapeutic target of interest. Pyrrolo[3,2-c]pyridine derivatives have shown activity against various targets, including kinases and tubulin.[2][11][12]
Protocol 3: In Vitro Kinase Inhibition Assay
Causality: Many pyrrolo[3,2-c]pyridine derivatives have been identified as kinase inhibitors.[2] This protocol provides a general framework for assessing the inhibitory potential of the synthesized compounds against a specific kinase.
Experimental Protocol:
-
Reagents and Materials:
-
Kinase of interest (e.g., FMS kinase)[2]
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate peptide, and test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Include appropriate controls (no enzyme, no compound).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)
Causality: To assess the broader cellular effects of the compounds, an antiproliferative assay is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Experimental Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.[11][12]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Part 4: Data Interpretation and Iterative Design
The ultimate goal of an SAR study is to generate a set of rules that can guide the design of more potent and selective compounds.[9][10]
Logical Flow for SAR Interpretation and Iterative Design
Caption: The iterative cycle of SAR-driven drug discovery.
By analyzing the data from the SAR table, researchers can identify:
-
Favorable Substituents: Moieties that enhance biological activity.
-
Unfavorable Substituents: Groups that diminish or abolish activity.
-
Steric and Electronic Effects: How the size, shape, and electronic properties of the substituents influence activity.
-
Pharmacophore Elements: The key functional groups and their spatial arrangement required for biological activity.
This information is then used to design a new set of analogs for synthesis and testing, continuing the iterative cycle of drug discovery and optimization.
References
-
Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 8(1), 1-10. [Link]
-
Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2187. [Link]
-
Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Popp, F. D. (1969). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 12(1), 182-184. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
SpiroChem. (n.d.). SAR Elucidation. [Link]
-
Patsnap. (2025, May 21). What is the structure-activity relationship SAR in drug design? [Link]
-
Automate.video. (2024, November 25). Structure-Activity Relationship Studies. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2299307. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
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- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. SAR Elucidation | SpiroChem [spirochem.com]
- 5. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
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- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this important heterocyclic building block.
Introduction: The Synthetic Challenge
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a key intermediate in the development of various pharmacologically active agents. Its structural motif, a 5-azaindole core, is present in numerous compounds targeting a range of diseases. The synthesis, while conceptually straightforward, often involves a critical Vilsmeier-Haack formylation step that can be fraught with challenges, including low yields, competing side reactions, and purification difficulties. This guide is structured to address these issues head-on, providing both mechanistic explanations and practical, field-proven solutions.
The overall synthetic strategy typically involves two key stages: first, the construction of the 6-methyl-1H-pyrrolo[3,2-c]pyridine core, followed by the regioselective introduction of a formyl group at the C3 position of the pyrrole ring.
Caption: General Synthetic Workflow.
Part 1: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic systems.[1][2] It involves an electrophilic aromatic substitution using the Vilsmeier reagent, an electrophilic iminium cation, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3][4]
FAQ 1: The formylation reaction is stalled or showing low conversion. What are the primary causes and solutions?
This is one of the most common issues. Incomplete conversion can stem from several factors related to reagent quality, temperature, and substrate reactivity.
Answer:
-
Cause 1: Deactivated Vilsmeier Reagent. The Vilsmeier reagent (chloromethylenedimethylammonium chloride) is sensitive to moisture. Any water present in the DMF or reaction vessel will rapidly quench the reagent.
-
Solution: Always use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent. Ensure all glassware is rigorously dried.
-
-
Cause 2: Insufficient Reaction Temperature. While the initial formation of the Vilsmeier reagent is often performed at 0 °C, the subsequent formylation of the pyrrolopyridine scaffold may require thermal energy to overcome the activation barrier.
-
Solution: After the addition of the substrate, allow the reaction to warm to room temperature. If conversion remains low (monitored by TLC or LC-MS), gradually increase the temperature to 40-60 °C. Exercise caution, as excessive heat can lead to decomposition and side products.
-
-
Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete reaction. Conversely, a large excess can promote side reactions.
-
Solution: A modest excess of both POCl₃ and DMF (relative to the substrate) is typically recommended. A common starting point is 1.5-2.0 equivalents of POCl₃ added to DMF (which often serves as the solvent), followed by the addition of 1.0 equivalent of the pyrrolopyridine substrate.
-
| Parameter | Recommendation | Rationale |
| POCl₃ Equiv. | 1.5 - 2.0 | Ensures complete formation of the Vilsmeier reagent and drives the reaction forward. |
| Temperature | 0 °C to RT, then 40-60 °C | Balances reagent stability with the energy required for electrophilic substitution. |
| Solvent | Anhydrous DMF | Acts as both a reagent and a solvent; must be dry to prevent reagent quenching. |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS to determine the optimal endpoint and avoid side-product formation. |
Troubleshooting Guide 2: My analysis shows multiple spots on TLC/peaks in LC-MS. What are the likely side products?
The formation of multiple products indicates a loss of selectivity or subsequent reactions of the desired aldehyde.
Answer:
-
Side Product 1: Di-formylation. The pyrrole ring is highly activated. If a large excess of Vilsmeier reagent is used or the reaction temperature is too high, a second formyl group can be introduced at another position on the pyrrole or pyridine ring.
-
Mitigation: Use a controlled stoichiometry of the Vilsmeier reagent (see table above). Maintain a lower reaction temperature and monitor the reaction closely, stopping it once the starting material is consumed.
-
-
Side Product 2: N-formylation. The pyrrole nitrogen is nucleophilic and can potentially be formylated. This is less common under standard Vilsmeier-Haack conditions but can occur.
-
Mitigation: This side product is often labile and may be hydrolyzed back to the NH-pyrrolopyridine during aqueous work-up.
-
-
Side Product 3: Chlorination. In some cases, the Vilsmeier reagent can act as a chlorinating agent, particularly at elevated temperatures.
-
Mitigation: Avoid excessive heating. If chlorination is a persistent issue, alternative formylation methods may need to be considered.
-
Caption: Troubleshooting Decision Tree.
Part 2: Purification and Final Product Handling
The work-up and purification of heterocyclic aldehydes can be challenging due to their polarity and potential instability.
Troubleshooting Guide 3: I am experiencing low recovery after aqueous work-up and extraction.
Answer:
The intermediate iminium salt formed during the reaction must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with an ice-cold basic solution, such as aqueous sodium bicarbonate or sodium hydroxide.
-
Problem: Product Precipitation. The final aldehyde product may have limited solubility in common organic extraction solvents (like ethyl acetate or dichloromethane) but may also crash out of the aqueous phase if the pH change is too rapid.
-
Solution: Perform the quench slowly at low temperature. After neutralization, if the product precipitates, it can be collected by filtration. The aqueous filtrate should still be extracted thoroughly with a more polar solvent system, such as a 9:1 mixture of Dichloromethane:Isopropanol, to recover any dissolved product.
-
-
Problem: Emulsion Formation. The presence of DMF and various salts can lead to the formation of stable emulsions during extraction.
-
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. If necessary, the mixture can be filtered through a pad of celite.
-
Troubleshooting Guide 4: The product appears to be degrading or streaking on my silica gel column.
Answer:
Aldehydes, especially on electron-rich heterocycles, can be sensitive. The acidic nature of standard silica gel can sometimes cause decomposition or irreversible adsorption.[5]
-
Strategy 1: Deactivate the Silica. Before running the column, flush the packed silica gel with the starting eluent containing a small amount of a basic modifier.
-
Protocol: Use a solvent system like Hexane/Ethyl Acetate and add 0.5-1.0% triethylamine (NEt₃) or pyridine to the mobile phase. This neutralizes the acidic sites on the silica, preventing product degradation and often improving peak shape.[5]
-
-
Strategy 2: Use an Alternative Stationary Phase. If the product is highly sensitive, avoid silica gel altogether.
-
Alternatives: Neutral alumina can be an effective alternative for purifying basic or acid-sensitive compounds.[5] Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is an excellent option if the product has sufficient solubility.
-
-
Strategy 3: Recrystallization. If the crude product is sufficiently pure (>85-90%), recrystallization is often the best method to obtain highly pure material and avoid chromatography altogether.
-
Solvent Screening: Test various solvent systems, such as ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures, to find suitable conditions for recrystallization.
-
Part 3: Protocols and Characterization
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative example and should be adapted based on experimental observations.
-
Reagent Preparation: To a flame-dried three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 mmol) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 6-Methyl-1H-pyrrolo[3,2-c]pyridine (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). If the reaction is sluggish, warm the mixture to 50 °C and continue stirring until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Caution: The quench is exothermic and may release gas.
-
Extraction: Stir the resulting slurry for 1 hour. If a precipitate forms, collect it by vacuum filtration. Extract the aqueous filtrate three times with dichloromethane or a 9:1 DCM:IPA mixture.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 0.5% triethylamine) or by recrystallization.
Expected Spectroscopic Data
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aldehyde proton (-CHO): ~9.8-10.0 ppm (singlet).
-
Pyrrole protons: Two doublets or singlets between 7.0-8.0 ppm.
-
Pyridine protons: Two singlets or doublets between 8.0-9.0 ppm.
-
Methyl protons (-CH₃): A singlet around 2.5 ppm.
-
Pyrrole NH proton: A broad singlet >11.0 ppm (in DMSO-d₆).
-
-
¹³C NMR:
-
Aldehyde carbonyl carbon: ~185 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 161.07.
-
References
-
Guan, X.-Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports, 14(1), 1-16. Available from: [Link]
-
Wannaphahoon, S., et al. (2013). Review Article on Vilsmeier-Haack Reaction. International Journal of Pure and Applied Chemistry, 8(1), 29-42. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Mohammed, T., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Advanced Materials Letters, 11(2), 1-6. Available from: [Link]
-
Popov, A. V., et al. (2019). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 17(30), 7173-7184. Available from: [Link]
-
Tasneem, M., et al. (2020). Vilsmeier-Haack reaction- A Non-classical Approach. Advanced Materials Letters, 11(2). Available from: [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
-
Tasneem, M., et al. (2022). A Green and Efficient Vilsmeier–Haack Reaction of Some Anisoles and Pyridines in Micellar Media. Journal of Chemical Research, 46(5-6), 466-471. Available from: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support center for the purification of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following question-and-answer format addresses common challenges and provides detailed protocols based on established purification principles for heterocyclic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?
A1: Post-synthesis, your crude product may contain a variety of impurities. Common contaminants include unreacted starting materials, residual reagents, and side-products from the reaction.[1] Specifically for aldehydes, you should be aware of the corresponding carboxylic acid formed by oxidation, as well as aldol condensation products.[2] Given the azaindole core, isomeric impurities formed during the synthesis can also be a challenge to separate.[1]
Q2: What are the primary purification techniques suitable for 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?
A2: The most effective purification strategies for this class of compound are flash column chromatography, recrystallization, and potentially an acid-base extraction to remove acidic or basic impurities.[1] For small-scale purification, preparative thin-layer chromatography (prep TLC) can also be a viable option.[1] Often, a combination of these techniques is necessary to achieve high purity.
Q3: How do I choose the right purification method for my sample?
A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities. A general workflow is to start with an aqueous work-up to remove water-soluble impurities. This can be followed by flash column chromatography for the primary purification. If the product is a solid, recrystallization is an excellent final step to obtain highly pure crystalline material. The flowchart below outlines a general decision-making process.
Caption: A general workflow for the purification of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Potential Cause 1: Compound Streaking or Tailing on the Column
-
Explanation: The basic nitrogen atoms in the pyrrolopyridine ring can interact strongly with the acidic silica gel, leading to poor separation and band tailing.
-
Troubleshooting Suggestion: To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to your mobile phase.[3] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Potential Cause 2: Compound Degradation on Silica Gel
-
Explanation: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel.
-
Troubleshooting Suggestion: Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[3] If degradation is observed, consider using a less acidic stationary phase like neutral or basic alumina.[3]
Potential Cause 3: Improper Solvent System
-
Explanation: An inappropriate mobile phase will not provide adequate separation of your target compound from impurities.
-
Troubleshooting Suggestion: Always perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase. A good starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.
Issue 2: Persistent Impurities After Purification
Potential Cause 1: Co-eluting Impurities
-
Explanation: Some impurities may have a polarity very similar to your product, making them difficult to separate by a single chromatographic step.
-
Troubleshooting Suggestion: A multi-step purification approach is often necessary.[1] Consider following column chromatography with recrystallization. Alternatively, switching to a different stationary phase, such as reversed-phase C18 silica, can alter the elution order and improve separation.[1]
Potential Cause 2: Residual Solvents
-
Explanation: Solvents used in the purification process can be retained in the final product and may be mistaken for impurities in NMR spectra.
-
Troubleshooting Suggestion: Consult NMR solvent impurity charts to identify common solvent peaks.[1] To remove residual solvents, dry your sample under high vacuum for an extended period. For stubborn solvents, lyophilization may be effective.[1]
Issue 3: Difficulty with Recrystallization
Potential Cause 1: "Oiling Out" - Product Separates as a Liquid
-
Explanation: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.[4]
-
Troubleshooting Suggestion:
-
Slow down the cooling process: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator.[4]
-
Use a solvent mixture: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" anti-solvent (in which the compound is insoluble) can be effective.[4]
-
Increase solvent volume: The solution may be too concentrated. Add more hot solvent to dissolve the oil, then allow it to cool slowly.[4]
-
Potential Cause 2: No Crystal Formation
-
Explanation: The solution is not sufficiently supersaturated for crystal nucleation to occur.[4]
-
Troubleshooting Suggestion:
-
Evaporate some solvent: Gently heat the solution to reduce the solvent volume and increase the concentration of your compound.[4]
-
Add an anti-solvent: Add a poor solvent dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.[4]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites.[4]
-
Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[4]
-
Caption: Troubleshooting decision tree for common recrystallization problems.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline. The specific solvent system and gradient should be optimized using TLC.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane).
-
Visualize the spots under UV light. The ideal solvent system will give your product an Rf of ~0.25.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor their composition by TLC.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents to each tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[3]
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude product and the chosen solvent.
-
Heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[3]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[4]
-
-
Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
| Parameter | Column Chromatography | Recrystallization |
| Principle | Separation based on polarity | Separation based on differential solubility |
| Stationary Phase | Silica gel (most common), alumina | None |
| Mobile Phase | Hexanes/Ethyl Acetate, DCM/Methanol | Single solvent or solvent/anti-solvent pair |
| Best For | Complex mixtures, primary purification | Final purification of solids, removing minor impurities |
| Typical Scale | Milligrams to kilograms | Milligrams to kilograms |
References
- Vertex AI Search. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. (n.d.).
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.).
- ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. (n.d.).
- Google Patents. (n.d.). GB2298199A - Synthesis of azaindoles.
- NIH. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
- A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. (n.d.).
- LookChem. (n.d.). General procedures for the purification of Aldehydes - Chempedia.
- Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3).
- Reddit. (2015, April 1). Purifying aldehydes?
- NIH. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
Sources
Technical Support Center: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This molecule is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics.[1][2][3] The primary synthetic route to this aldehyde is the Vilsmeier-Haack formylation of the 6-Methyl-1H-pyrrolo[3,2-c]pyridine core. This reaction, while effective, can present several challenges that impact yield and purity.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and optimized protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally design solutions to improve your synthetic outcomes.
Core Synthetic Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloromethyleniminium salt, which is generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[6][7] The pyrrole moiety of the pyrrolopyridine system is sufficiently electron-rich to undergo this transformation, typically at the C3 position.[6][8]
Caption: General mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Guide & Diagnostic FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
This is the most frequent challenge. Low or no yield can stem from several factors, from reagent quality to reaction conditions. Let's break down the possibilities.
Potential Cause 1: Reagent Quality and Handling
-
The Problem: The Vilsmeier-Haack reaction is highly sensitive to moisture and reagent purity. Phosphorus oxychloride (POCl₃) hydrolyzes rapidly, and N,N-dimethylformamide (DMF) can degrade over time to form dimethylamine.[9]
-
Expert Recommendation: Always use freshly opened or distilled POCl₃ and anhydrous DMF. If a bottle of DMF has been open for a long time, it is best to use a fresh one. The presence of dimethylamine can lead to side reactions and reduced yield.
Potential Cause 2: Insufficient or Unstable Vilsmeier Reagent
-
The Problem: The stoichiometry of the Vilsmeier reagent relative to your substrate is critical. Furthermore, the pre-formed reagent may not be stable under all reaction conditions.[9]
-
Expert Recommendation:
-
Increase Stoichiometry: Use a molar excess of the Vilsmeier reagent. A common and effective ratio is 1.5 equivalents of the reagent relative to the 6-Methyl-1H-pyrrolo[3,2-c]pyridine substrate.[9]
-
In Situ Formation: Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0°C) by adding POCl₃ dropwise to anhydrous DMF. Then, add the substrate solution to this pre-formed reagent. This ensures the electrophile is available in its most active state for the reaction.[9]
-
Potential Cause 3: Suboptimal Reaction Temperature
-
The Problem: The reactivity of the pyrrolopyridine system is temperature-dependent. A temperature that is too low may result in an impractically slow reaction, while a temperature that is too high can promote decomposition or side reactions.[9]
-
Expert Recommendation: The optimal temperature can range from 0°C to 80°C, or even higher.[6][9] Start by running the reaction at a moderate temperature (e.g., room temperature or 40-50°C) after the initial addition at 0°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish (i.e., starting material is consumed slowly), gradually increase the temperature. For particularly unreactive substrates, refluxing overnight may be necessary.[9]
Potential Cause 4: Deactivated Substrate
-
The Problem: The Vilsmeier-Haack reaction is an electrophilic substitution, meaning it works best on electron-rich aromatic systems.[4][10] While the pyrrole ring is generally activated, substituents on the pyrrolopyridine core could potentially reduce its nucleophilicity.
-
Expert Recommendation: Confirm the structure and purity of your starting material. The 6-methyl group is electron-donating and should support the reaction. However, if other electron-withdrawing groups were inadvertently introduced in a previous step, this could hinder the formylation.
Q2: I'm observing the formation of a precipitate and my stir bar has stopped during the preparation of the Vilsmeier reagent. What's happening?
This is a common physical issue that can halt your synthesis before it even begins.
Potential Cause 1: High Concentration
-
The Problem: The Vilsmeier reagent is a salt. If the concentration of POCl₃ and DMF is too high, the reagent can precipitate out of the solution, creating a thick slurry or solid that physically blocks the magnetic stir bar.[9]
-
Expert Recommendation: Use a sufficient amount of anhydrous DMF to act as both a reagent and a solvent. This keeps the Vilsmeier salt in solution. If you are using a co-solvent, ensure it is anhydrous and compatible with the reaction conditions.
Potential Cause 2: Inefficient Cooling
-
The Problem: The reaction between POCl₃ and DMF is highly exothermic. If the addition of POCl₃ is too fast or the cooling bath is inefficient, localized heating can occur, leading to solidification or decomposition of the reagent.[9]
-
Expert Recommendation: Add the POCl₃ dropwise to the DMF in a flask submerged in an ice-water bath (0°C). Maintain slow and controlled addition over 30-60 minutes to ensure the internal temperature does not rise significantly (ideally below 5°C).[9]
Q3: The workup is difficult, I'm dealing with persistent emulsions or my product is not precipitating cleanly. How can I improve my isolation procedure?
A successful reaction is only half the battle; efficient product isolation is key to achieving a high final yield.
Potential Cause 1: Incomplete Hydrolysis
-
The Problem: The reaction must be quenched to hydrolyze the intermediate iminium salt to the final aldehyde. Incomplete hydrolysis or an incorrect pH can lead to a complex mixture and poor recovery.
-
Expert Recommendation: The standard and most effective quenching procedure is to pour the reaction mixture slowly into a vigorously stirred beaker of ice water.[9] After the initial quench, the solution is typically acidic. Carefully basify the aqueous solution with a suitable base (e.g., sodium carbonate, potassium carbonate, or sodium hydroxide solution) to a pH of around 10.[10] The product aldehyde should then precipitate or be ready for extraction.
Potential Cause 2: Emulsion Formation
-
The Problem: During the aqueous workup and extraction with an organic solvent (like dichloromethane or ethyl acetate), a stable emulsion can form at the interface, trapping the product and making separation impossible.
-
Expert Recommendation: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help force the separation of the layers. In some cases, filtering the entire mixture through a pad of Celite® can also be effective.
Optimized Experimental Protocols
The following protocols are based on established methodologies for Vilsmeier-Haack reactions on azaindole systems and are designed to maximize yield and purity.[10][11]
Protocol 1: Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, e.g., 20 mL for a 10 mmol scale).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 - 3.3 equivalents, e.g., 33 mmol for a 10 mmol scale) dropwise to the stirred DMF via the addition funnel over 30-60 minutes. Ensure the internal temperature remains below 5°C.[9][10]
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0°C for an additional 15-30 minutes. A pale yellow to white salt of the Vilsmeier reagent may form.[10]
-
Substrate Addition: Dissolve 6-Methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent, e.g., 10 mmol) in a minimal amount of anhydrous DMF. Add this solution to the Vilsmeier reagent mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80°C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of n-hexane/ethyl acetate as eluent) until the starting material is consumed (typically 2-48 hours).[10]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice with vigorous stirring.
-
Basify the resulting aqueous solution to pH ~10 with a saturated solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[10]
-
A precipitate should form. Filter the solid, wash it with cold water and then a small amount of a non-polar solvent like acetonitrile or ether.[10]
-
Dry the solid product under vacuum.
-
Protocol 2: Purification by Column Chromatography
If the isolated product contains impurities, purification by column chromatography may be necessary.
-
Stationary Phase: Use silica gel as the stationary phase. For nitrogen-containing heterocycles that may be sensitive to acidic silica, consider using neutralized silica gel (by pre-treating with a solvent containing a small amount of triethylamine) or basic alumina.[12]
-
Eluent System: A common solvent system for this class of compounds is a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 3:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Load it onto the packed column and begin elution, collecting fractions and monitoring them by TLC to isolate the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Data Summary for Optimization
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome / Rationale |
| Vilsmeier Reagent | 1.1 eq. | Increase to 1.5 - 3.3 eq. | Drives the reaction to completion by ensuring sufficient electrophile is present.[9][10] |
| Temperature | Room Temp | 0°C → RT → 60-80°C | Controls reaction rate; higher temperatures may be needed for full conversion.[6][9] |
| Reaction Time | 2-4 hours | Monitor by TLC/LCMS (up to 48h) | Ensures the reaction is stopped at optimal conversion, preventing degradation.[10] |
| Reagents | Standard Grade | Use Anhydrous DMF & Fresh POCl₃ | Prevents hydrolysis and side reactions from degraded reagents.[9] |
| Workup pH | Neutral | Adjust to pH ~10 | Ensures the product is in its neutral form, promoting precipitation/extraction.[10] |
Troubleshooting Workflow Diagram
If you are facing issues, follow this logical diagnostic workflow to identify and solve the problem.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- International Journal of Engineering Research & Technology. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions.
- Cambridge Open Engage. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- PubMed. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES.
- Global Research Online. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- ResearchGate. (2020). (PDF) Vilsmeier-Haack reaction- A Non-classical Approach.
- PubMed. (1984). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine).
- Thieme. (2020). A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins.
- BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- RSC Publishing. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
- Scribd. (n.d.). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles.
- ACS Publications. (n.d.). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold.
- PubChem. (n.d.). 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde.
- Sigma-Aldrich. (n.d.). 6-methyl-pyridine carboxaldehyde.
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. aml.iaamonline.org [aml.iaamonline.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Formylation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the formylation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic experiments. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction.
Introduction to the Chemistry
6-Methyl-1H-pyrrolo[3,2-c]pyridine, also known as 6-methyl-5-azaindole, is an electron-rich heterocyclic compound. The fusion of an electron-rich pyrrole ring with a relatively electron-deficient pyridine ring results in a nuanced reactivity profile. Electrophilic substitution reactions, such as formylation, are key transformations for functionalizing this scaffold, which is a valuable building block in medicinal chemistry. The Vilsmeier-Haack reaction is a common and effective method for introducing a formyl group onto such electron-rich systems.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the formylation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine?
Based on the principles of electrophilic aromatic substitution on indole and azaindole systems, the major product is expected to be 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . The C3 position of the pyrrole ring is the most electron-rich and sterically accessible site, making it the most likely position for electrophilic attack by the Vilsmeier reagent.
Q2: Can formylation occur on the pyridine ring?
While the pyrrole ring is significantly more activated towards electrophilic substitution, formylation on the pyridine ring is a potential side reaction, though generally observed in very low yields, if at all, under standard Vilsmeier-Haack conditions. The pyridine ring is inherently electron-deficient and less reactive towards electrophiles.[5]
Q3: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Di-formylation: Introduction of a second formyl group, typically at another position on the pyrrole ring, if excess Vilsmeier reagent is used.
-
N-formylation: Formylation at the pyrrole nitrogen. This is usually reversible and the formyl group can be removed during aqueous workup.
-
Reaction at the methyl group: While less common for formylation, activation of the methyl group on the pyridine ring can occur under certain conditions, leading to undesired byproducts.
-
Polymerization/Degradation: Electron-rich heterocycles can be sensitive to strongly acidic conditions, leading to the formation of polymeric tars.
Q4: Which formylation method is recommended?
The Vilsmeier-Haack reaction is the most widely recommended method for the formylation of electron-rich heterocycles like 6-Methyl-1H-pyrrolo[3,2-c]pyridine due to its relatively mild conditions and high regioselectivity for the C3 position of the pyrrole ring.[1][4][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the formylation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine.
Issue 1: Low or No Conversion to the Desired Product
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (chloroiminium salt) is moisture-sensitive and should be prepared in situ using fresh, anhydrous reagents (DMF and POCl₃). | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous DMF and POCl₃. |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be met at lower temperatures. | While the initial formation of the Vilsmeier reagent is often done at 0°C, the subsequent reaction with the azaindole may require gentle heating. Monitor the reaction by TLC and consider gradually increasing the temperature to 40-60°C if no conversion is observed at room temperature. |
| Poor Solubility of Starting Material | 6-Methyl-1H-pyrrolo[3,2-c]pyridine may have limited solubility in the reaction mixture, especially if a co-solvent is not used. | Ensure the starting material is fully dissolved. Anhydrous 1,2-dichloroethane (DCE) or chloroform can be used as a co-solvent with DMF to improve solubility. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Action |
| Reaction Temperature is Too High | Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less favored positions, such as the C2 position of the pyrrole ring or positions on the pyridine ring. | Maintain a controlled temperature. Start at room temperature and only gently heat if necessary, while closely monitoring the product distribution by TLC or LC-MS. |
| Incorrect Stoichiometry | An excess of the Vilsmeier reagent can lead to di-formylation. | Use a controlled stoichiometry of the Vilsmeier reagent, typically between 1.1 and 1.5 equivalents relative to the 6-Methyl-1H-pyrrolo[3,2-c]pyridine. |
Issue 3: Significant Formation of Dark, Tarry Byproducts
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Action |
| Decomposition of the Starting Material or Product | Azaindoles can be unstable in the presence of strong acids and elevated temperatures, leading to polymerization or degradation. | Add the solution of 6-Methyl-1H-pyrrolo[3,2-c]pyridine slowly to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0°C) to control the initial exotherm. Avoid excessive heating. |
| Aqueous Workup is Too Acidic or Basic | The product may be unstable under harsh pH conditions during workup. | Perform the aqueous workup by carefully quenching the reaction mixture in a cooled, saturated solution of sodium bicarbonate or sodium acetate to maintain a mildly basic or neutral pH. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
6-Methyl-1H-pyrrolo[3,2-c]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE) (optional, for solubility)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-Methyl-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or DCE.
-
Add the solution of the starting material dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40-50°C.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.
-
Stir the mixture until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Reaction Pathways
Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack formylation of 6-Methyl-1H-pyrrolo[3,2-c]pyridine.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for the formylation reaction.
References
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1255-1268.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of ChemTech Research, 12(4), 105-112*.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27393*.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). Molecules, 29(14), 3228*.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). Molecules, 26(16), 4945*.
- Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. (2022). Chemical Papers, 76(5), 2953-2963*.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1)*.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
-
Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
- Structure of azaindole isomers.
- Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 105-112*.
- Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. (2019). Drug Testing and Analysis, 11(11-12), 1615-1625*.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (2017). Acta Poloniae Pharmaceutica, 74(2), 435-443*.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. (2024). ChemRxiv.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit
- ChemInform Abstract: An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N 6 -Substituted Analogues.
-
Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]
- Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. (2007). Organic & Biomolecular Chemistry, 5(18), 2970-2976*.
- (PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
-
1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. PubChem. Retrieved from [Link]
- Synthesis of compounds 21–24
- Azaindole Therapeutic Agents. (2021). Current Medicinal Chemistry, 28(28), 5723-5740*.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Selective examples for bioactive indole and azaindole scaffolds.
-
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. PubChem. Retrieved from [Link]
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Retrieved from [Link]
- Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. (2022). Organometallics, 41(15), 1986-1995*.
- Notes- The Synthesis of 5-Azaindole. Semantic Scholar.
Sources
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- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
"6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" stability and storage conditions
Technical Support Center: 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support guide for 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to help you maintain the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?
A1: The stability of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is influenced by its chemical structure, which features an aromatic aldehyde group on a pyrrolopyridine core. The primary factors affecting its stability are:
-
Oxidation: Aromatic aldehydes are susceptible to oxidation, particularly when exposed to air (auto-oxidation), which can convert the aldehyde group to a carboxylic acid.[1] This is often the main degradation pathway.
-
Light: Like many aromatic compounds, this molecule may be sensitive to light, which can catalyze degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Moisture: The presence of water can facilitate certain degradation pathways.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability and purity of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, we recommend the following storage conditions. These are based on best practices for handling sensitive aromatic aldehydes and related heterocyclic compounds.[2][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation.[2] |
| Container | Tightly sealed, amber glass vial | Protects from air and light. |
| Environment | Dry, well-ventilated area | Prevents moisture uptake and ensures a safe storage environment. |
Q3: How should I handle the compound during weighing and preparation of solutions?
A3: Proper handling during experimental setup is crucial to prevent degradation. Follow these steps:
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture on the cold solid.
-
Inert Atmosphere: If possible, handle the solid in a glove box or under a stream of inert gas.
-
Minimize Exposure: Weigh the required amount quickly and reseal the container tightly.
-
Solvent Choice: Use dry (anhydrous) solvents for preparing solutions, especially for long-term storage of stock solutions.
Troubleshooting Guide
Scenario 1: I observe a decrease in the purity of my compound over time, even with proper storage.
-
Possible Cause: Slow, unavoidable degradation. Even under ideal conditions, highly reactive molecules can degrade over time. The presence of trace impurities can sometimes catalyze this process.
-
Troubleshooting Steps:
-
Re-analyze Purity: Use techniques like HPLC or NMR to confirm the purity of your current stock.
-
Small Batch Storage: If you have a large batch, consider aliquoting it into smaller, single-use vials to minimize repeated opening and exposure of the entire stock.
-
Purification: If significant degradation has occurred, you may need to purify the compound using an appropriate method like column chromatography before use.
-
Scenario 2: My reaction yield is lower than expected when using this aldehyde.
-
Possible Cause: The aldehyde may have partially oxidized to the corresponding carboxylic acid, which is unreactive in many aldehyde-specific reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Scenario 3: I notice a color change in the solid compound.
-
Possible Cause: The formation of colored impurities due to degradation or polymerization. Aromatic aldehydes can sometimes undergo reactions that form colored byproducts.
-
Troubleshooting Steps:
-
Assess Purity: A color change is a strong indicator of impurity. Analyze the compound's purity immediately.
-
Review Storage History: Check if the compound was inadvertently exposed to light, heat, or air for an extended period.
-
Consider Purification: If the purity is compromised, purification is necessary. For future use, strictly adhere to the recommended storage conditions.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde for use in experiments.
-
Gather Materials:
-
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Calibrated balance
-
Inert gas source (Nitrogen or Argon)
-
Amber glass vial with a septum-lined cap
-
-
Procedure:
-
Allow the container of the aldehyde to reach room temperature.
-
Weigh the desired amount of the solid in a tared vial under a gentle stream of inert gas.
-
Using a syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration.
-
Seal the vial tightly with the septum-lined cap.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas before storing it at 2-8°C, protected from light.
-
References
-
Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]
-
Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones? Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. Retrieved from [Link]
-
eGyanKosh. (n.d.). Aromatic Aldehydes and Ketones. Retrieved from [Link]
-
PubMed. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Retrieved from [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Azaindole Synthesis
Welcome to the Technical Support Center for Azaindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of azaindole scaffolds. Azaindoles are critical heterocyclic motifs in medicinal chemistry, acting as bioisosteres of indoles with often enhanced pharmacological properties.[1][2] However, their synthesis can be challenging due to the electron-deficient nature of the pyridine ring, which can impede classical indole synthesis methodologies.[1][3][4][5]
This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you to diagnose problems and rationally design solutions for successful azaindole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Issues & Low Yields
Question 1: My azaindole synthesis is resulting in very low to no product yield. What are the likely causes?
Answer: Low yields in azaindole synthesis are a frequent challenge, primarily stemming from the electronic properties of the pyridine ring.[3] The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making key steps in many classical indole syntheses, like the[6][6]-sigmatropic rearrangement in the Fischer indole synthesis, more difficult.[3][7]
Here’s a systematic approach to troubleshooting low yields:
-
Re-evaluate Your Synthetic Route: Not all indole syntheses are well-suited for azaindole preparation.[1][5] While the Fischer indole synthesis can be effective for 4- and 6-azaindoles, particularly with electron-donating groups on the pyridylhydrazine, other methods might be more robust.[3][8] Consider alternatives like the Bartoli, Leimgruber-Batcho, or modern palladium-catalyzed cross-coupling reactions.[3][9][10]
-
Starting Material Purity: Ensure the purity of your starting materials, especially the pyridylhydrazine or substituted pyridine derivatives. Impurities can interfere with the reaction and lead to side products.
-
Reaction Conditions: Azaindole syntheses can be highly sensitive to reaction conditions.
-
Temperature: Harsh conditions, such as high temperatures, can lead to decomposition of both starting materials and the desired product.[3][7] It's often a delicate balance, as some reactions, like the Hemetsberger synthesis, may require higher temperatures for cyclization.[11]
-
Catalyst Choice: The type and concentration of the acid or metal catalyst are critical. For instance, in the Fischer synthesis, a catalyst that is too weak may not facilitate the key rearrangement, while one that is too strong can cause degradation.[7] A screening of both Brønsted (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is often necessary.[7]
-
Inert Atmosphere: Many of the reagents and intermediates in azaindole synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[7]
-
Section 2: Method-Specific Troubleshooting
This section addresses common problems associated with specific, widely-used azaindole synthesis methods.
Fischer Indole Synthesis
Question 2: I'm attempting a Fischer indole synthesis of a 4-azaindole, but the reaction is failing. What are the specific challenges with this method for azaindoles?
Answer: The Fischer indole synthesis is notoriously more challenging for azaindoles than for their carbocyclic counterparts. The primary hurdle is the electron-deficient pyridine ring, which disfavors the crucial acid-catalyzed[6][6]-sigmatropic rearrangement.[3][7][12]
Troubleshooting Strategies:
-
Substituent Effects: The electronic nature of substituents on the pyridylhydrazine is critical. Electron-donating groups (EDGs) on the pyridine ring can help to increase the nucleophilicity of the hydrazine and facilitate the reaction.[1][7] Conversely, electron-withdrawing groups can severely hinder or completely prevent the reaction.[6]
-
Catalyst Optimization: A thorough screening of acid catalysts is essential. Polyphosphoric acid (PPA) is a common choice, but milder Lewis acids may be more effective in preventing side reactions.[7]
-
Temperature Control: Use the lowest possible temperature that still allows for the reaction to proceed. High temperatures can lead to tar formation and product decomposition.[7]
Workflow for Optimizing Fischer Azaindole Synthesis:
Caption: Decision workflow for troubleshooting the Fischer indole synthesis of azaindoles.
Bartoli Indole Synthesis
Question 3: My Bartoli synthesis of a 7-azaindole is giving a low yield. How can I improve it?
Answer: The Bartoli indole synthesis, which utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, is a powerful method for preparing 7-substituted indoles and can be adapted for azaindoles.[13][14][15] However, low yields are a common issue.[3]
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Grignard Reagent | Use 3-4 equivalents of a freshly prepared or titrated vinyl Grignard reagent. | An excess is necessary to drive the reaction to completion, as it is consumed in multiple steps of the mechanism.[3][14] |
| Temperature Control | Maintain strict low-temperature control, typically starting at -78 °C and slowly warming to -20 °C.[3] | This helps to control the reactivity of the Grignard reagent and minimize side reactions. |
| Ortho-Substituent | The presence of a bulky substituent ortho to the nitro group generally improves yields.[14] | The steric hindrance from the ortho group facilitates the key[6][6]-sigmatropic rearrangement.[14] |
| Starting Material Modification | Introducing a halogen (e.g., chlorine) at the position alpha to the pyridine nitrogen can significantly increase the yield.[3] | The halogen can act as a transient group, promoting the sigmatropic rearrangement before being removed.[13] |
Reaction Mechanism Overview:
Caption: Simplified mechanism of the Bartoli indole synthesis.
Hemetsberger-Knittel Synthesis
Question 4: I am considering the Hemetsberger-Knittel synthesis for a substituted azaindole. What are the potential challenges?
Answer: The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[16] While it can be applied to azaindole synthesis, there are notable challenges.[11]
Potential Issues:
-
Starting Material Instability: The azide-containing starting materials can be unstable and difficult to synthesize.[16]
-
High Temperatures: The reaction often requires high temperatures, which can lead to decomposition, especially with sensitive substrates.[11][17]
-
Side Product Formation: Without careful optimization of reaction time and temperature, the formation of side products can be significant.[11] Microwave irradiation has been shown to improve conversions and reduce side product formation in some cases.[11]
-
Catalyst Sensitivity: While typically a thermal reaction, metal-catalyzed versions have been explored to lower the reaction temperature. However, these can be sensitive, and yields may be modest.[17]
Section 3: Purification and Side Reactions
Question 5: I am struggling to purify my crude azaindole product. What are common impurities and effective purification strategies?
Answer: Purification of azaindoles can be challenging due to the presence of closely related side products and the potential for the product to streak on silica gel.
Common Impurities and Side Reactions:
-
Incomplete Cyclization: The reaction may stall, leaving starting materials or intermediates in the crude product.[3]
-
Positional Isomers: Depending on the starting materials and reaction conditions, the formation of other azaindole isomers is possible.[3]
-
Dimers or Polymers: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.[3]
-
Reduced Byproducts: In some syntheses, the corresponding azaindoline can be a significant byproduct.[18][19]
Purification Techniques:
| Method | Application | Tips |
| Column Chromatography | The most common method for purifying azaindoles. | Use a solvent system with a small amount of a basic modifier like triethylamine or ammonia in methanol to reduce streaking on silica gel.[20] Reversed-phase chromatography can also be effective.[20][21] |
| Recrystallization | Effective for obtaining highly pure material if a suitable solvent system can be found. | Experiment with a range of solvents and solvent mixtures. Slow cooling is crucial to promote crystal growth over "oiling out."[19] |
| Acid-Base Extraction | Can be useful for removing non-basic impurities. | The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous phase. |
General Troubleshooting for Purification:
Caption: A systematic approach to troubleshooting azaindole purification.
References
- Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. Benchchem.
- Technical Support Center: Improving Yield in 4-Azaindole Synthesis. Benchchem.
- Why Do Some Fischer Indolizations Fail?. National Institutes of Health (NIH).
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Royal Society of Chemistry.
- Understanding and Interrupting the Fischer Azaindolization Reaction. National Institutes of Health (NIH).
- Optimization and Scaling up of the Azaindole Derivatives Synthesis.
- Azaindole synthesis. Organic Chemistry Portal.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- Synthesis of Azaindoles.
- Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. National Institutes of Health (NIH).
- Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.
- optimization of reaction conditions for 7-Azaoxindole synthesis. Benchchem.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Synthesis of Azaindoles. ResearchGate.
- The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate.
- Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives. Benchchem.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health (NIH).
- Bartoli Indole Synthesis. ResearchGate.
- Problems with Fischer indole synthesis. Reddit.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
- Bartoli indole synthesis. Wikipedia.
- Hemetsberger indole synthesis. Wikipedia.
- Bartoli Indole Synthesis. SynArchive.
- Synthesis of 4- and 6-azaindoles via the Fischer reaction. Semantic Scholar.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate.
- Indoles via Knoevenagel–Hemetsberger reaction sequence. Royal Society of Chemistry.
- Bartoli Indole Synthesis. J&K Scientific LLC.
- Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate.
- Synthesis of diverse indole libraries on polystyrene resin – Scope and limitations of an organometallic reaction on solid supports. Beilstein Journals.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- The Essential Role of 7-Azaindole in Modern Pharmaceutical Synthesis.
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
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Technical Support Center: Troubleshooting Solubility Issues of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and similar heterocyclic compounds in biological assays. Our goal is to equip you with the expertise and practical solutions necessary to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is precipitating when I add it to my aqueous assay buffer. What is the primary cause of this?
A1: This is a classic sign of a compound with poor aqueous solubility. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, like many small molecule inhibitors, is a hydrophobic compound. While it may readily dissolve in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, this solubility does not always translate to aqueous environments like cell culture media or biochemical buffers. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration may exceed its solubility limit in the final solution, causing it to "crash out" or precipitate.[1][2]
Q2: I'm using DMSO to dissolve my compound. Are there any potential side effects I should be aware of in my assay?
A2: Yes, while DMSO is a powerful and widely used solvent, it is not biologically inert.[3] At certain concentrations, DMSO can have direct effects on cell health and function, including:
-
Cytotoxicity: High concentrations of DMSO can be toxic to cells.[1][4]
-
Cell Growth and Viability: Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can inhibit it or induce cell death.[5]
-
Interference with Assay Components: DMSO can sometimes interfere with enzyme activity or other components of your assay.[3]
-
Transcriptional and Epigenetic Changes: Even at low concentrations (e.g., 0.1%), DMSO has been shown to cause changes in gene expression and DNA methylation.[5]
It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration but without the compound) in your experiments.[1]
Q3: What is a "vehicle control" and why is it essential?
A3: A vehicle control is a crucial experimental control that contains everything your treatment group has, except for the experimental compound. In this context, it would be your assay medium with the same final concentration of the solvent (the "vehicle," e.g., DMSO) used to dissolve your compound.[1] This control allows you to distinguish the biological effects of your compound from any effects caused by the solvent itself.[6]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
If you observe precipitation when diluting your DMSO stock of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde into your aqueous assay buffer, follow this troubleshooting workflow:
Caption: Workflow to address issues with vehicle controls.
Protocols and Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a standard 10 mM stock solution of a compound like 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Molecular Weight: 160.17 g/mol ).
Materials:
-
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 1.60 mg of the compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 100 µL of sterile DMSO to the tube.
-
Dissolve: Gently vortex the tube until the compound is completely dissolved. [1]4. Aid Dissolution (if necessary): If the compound does not fully dissolve, you can sonicate the tube in a water bath for several minutes or gently warm it in a 37°C water bath. [1]Be cautious with heat as it may degrade some compounds. [1]5. Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C. [1]
Protocol 2: Serial Dilution for Dose-Response Experiments
This protocol describes how to perform serial dilutions of your stock solution in 100% DMSO to create a range of concentrations for your experiments.
Procedure:
-
Label Tubes: Label a series of sterile microcentrifuge tubes for each desired concentration.
-
Initial Dilution: Start with your 10 mM stock solution. To make a 1:10 dilution (1 mM), add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Mix thoroughly.
-
Continue Serial Dilutions: For subsequent 2-fold dilutions, add a specific volume of 100% DMSO to the remaining empty tubes. Transfer an equal volume from the previous, more concentrated tube to the next tube and mix well. [1]Repeat this for all desired concentrations.
-
Final Dilution in Assay Medium: For your experiment, dilute each of the DMSO serial dilutions into your final assay medium to achieve the desired working concentration and a consistent, low final DMSO concentration (e.g., 0.1%). [1]
Advanced Solubilization Strategies
For particularly challenging compounds, more advanced formulation strategies may be necessary. These approaches aim to improve the bioavailability and solubility of poorly water-soluble drugs. [7][8][9]
| Strategy | Description | Key Advantages |
|---|---|---|
| Co-solvents | Adding a small amount of a water-miscible solvent in addition to the primary solvent. [10][11]Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). [10][] | Can significantly increase the solubility of hydrophobic molecules. [10] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility. [][13] | A simple and effective method for acidic or basic compounds. [] |
| Solid Dispersions | Dispersing the compound in a solid polymer matrix. [7][14] | Can improve both solubility and dissolution rate. [9] |
| Lipid-Based Formulations | Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS). [8][15] | Can improve solubilization and facilitate absorption. [8] |
| Nanoparticle Formulation | Reducing the particle size of the compound to the nanometer range. [9]| Increases the surface area, which can enhance the dissolution rate. |
Using Co-solvents to Enhance Solubility
Co-solvents work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium, thereby increasing solubility. [11][16] Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Properties |
| Ethanol | A common co-solvent, but can be toxic to cells at higher concentrations. [10][] |
| Propylene Glycol | Often used in pharmaceutical formulations. [10][11] |
| Polyethylene Glycol (PEG) | Water-miscible polymers of varying molecular weights. [10][16] |
| Glycerin | A non-toxic, viscous liquid. [10][11] |
When using a co-solvent, it is essential to determine the optimal ratio of co-solvent to the primary solvent and to test for any potential toxicity of the co-solvent itself in your assay system.
References
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Wikipedia. (2024). Cosolvent.
- MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- National Institutes of Health. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (2014). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Wikipedia. (2024). Dimethyl sulfoxide.
- bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Reddit. (2016). role of DMSO in biochemical assays.
- PubMed Central. (2023). Solubilization techniques used for poorly water-soluble drugs.
- MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- Benchchem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- PubMed Central. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion.
Sources
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- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. bepls.com [bepls.com]
Technical Support Center: Overcoming Resistance to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatives
Welcome to the technical support center for researchers utilizing 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to navigate the complexities of acquired resistance in your cell line models. Our approach is grounded in established scientific principles to ensure the integrity and success of your experiments.
I. Understanding the Compound Family: A Dual-Mechanism Perspective
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent anticancer activities through various mechanisms. Notably, this class of compounds has been associated with the inhibition of both FMS kinase and tubulin polymerization .[1][2] Understanding these potential mechanisms of action is critical for diagnosing and overcoming resistance.
-
As Kinase Inhibitors: These derivatives can function as ATP-competitive inhibitors of specific kinases, such as FMS kinase, which is crucial for the proliferation and survival of certain cancer cells.[2] Resistance in this context often arises from mutations in the kinase domain or the activation of alternative signaling pathways to bypass the inhibited target.[3]
-
As Tubulin Polymerization Inhibitors: By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Resistance to anti-tubulin agents frequently involves the overexpression of drug efflux pumps or alterations in tubulin isotypes.[4]
This guide will address resistance from both perspectives, providing a comprehensive framework for your troubleshooting efforts.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the use of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde derivatives.
Q1: My cell line is not responding to the compound, even at high concentrations. Is this intrinsic resistance?
A1: It's possible. Intrinsic resistance can be due to several factors:
-
Lack of Target Expression: The putative target (e.g., FMS kinase) may not be expressed or may be expressed at very low levels in your cell line of choice.
-
Pre-existing Resistance Mechanisms: The cell line may already possess mechanisms that confer resistance, such as high expression of efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene.[4]
Troubleshooting Steps:
-
Confirm Target Expression: Use Western blotting to verify the expression of the potential molecular target in your cell line.
-
Assess Efflux Pump Activity: Consider using a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess efflux pump activity. A P-gp inhibitor, such as verapamil, can be used as a positive control.
Q2: My cell line initially responded to the compound, but now it's growing at previously cytotoxic concentrations. What's happening?
A2: This is a classic case of acquired resistance. Your cell population has likely been selected for clones that have developed mechanisms to survive in the presence of the compound. The subsequent sections of this guide will delve into identifying and overcoming these mechanisms.
Q3: How do I generate a resistant cell line in a controlled manner?
A3: A common method is through gradual dose escalation . This involves chronically exposing the parental cell line to the compound at an initial concentration around the IC50 value. As the cells adapt and resume proliferation, the concentration is incrementally increased. This process selects for and enriches the population of resistant cells.
III. Troubleshooting Guide: From Assays to Mechanisms
This section provides a structured approach to troubleshooting common issues, from inconsistent experimental results to deciphering the underlying resistance mechanisms.
Part A: Assay-Specific Troubleshooting
Reliable data is the foundation of your research. Here's how to address common issues with cell viability assays.
Problem 1: High Variability in my MTT/CCK-8 Assay Results
High variability can obscure the true effect of your compound.
| Possible Cause | Troubleshooting Steps |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation. Fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.[5][6] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. |
| Incomplete Formazan Solubilization | After adding the solubilization solution (e.g., DMSO), ensure gentle agitation for 10-15 minutes to completely dissolve the formazan crystals.[5] |
| Phenol Red Interference | The phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium during the assay incubation.[6] |
Problem 2: My Absorbance Readings are Too Low in my MTT Assay
Low absorbance suggests insufficient formazan production.
| Possible Cause | Troubleshooting Steps |
| Low Cell Density | The number of viable cells is too low for a detectable signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line (a common starting range is 1,000 to 100,000 cells per well).[6] |
| Insufficient Incubation Time | The incubation with the MTT reagent may be too short. A typical incubation time is 1-4 hours.[6] |
| MTT Toxicity | High concentrations of MTT can be toxic to some cell lines. A starting concentration of 0.5 mg/mL is recommended and can be optimized. |
Part B: Investigating Resistance Mechanisms
Once you have a confirmed resistant cell line, the next step is to investigate the "how."
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating acquired resistance mechanisms.
Troubleshooting Guide for Western Blot Analysis of Signaling Pathways
A common method to investigate resistance is to look for changes in protein expression or phosphorylation status.
| Problem | Possible Cause | Solution |
| No/Weak Signal | Insufficient protein loaded. | Load at least 20-30 µg of total protein per lane.[7] |
| Low abundance of target protein. | Use a positive control cell line known to express the protein.[7] | |
| Primary antibody dilution buffer is too stringent. | Milk can sometimes mask epitopes. Try BSA for the antibody dilution buffer.[7] | |
| High Background | Insufficient washing. | Perform three 5-minute washes with TBS/0.1% Tween-20 after primary and secondary antibody incubations.[7] |
| Secondary antibody concentration is too high. | Titrate the secondary antibody to find the optimal concentration. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a different antibody or perform immunoprecipitation to isolate the protein of interest first. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are added to your lysis buffer. |
IV. Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol outlines the gradual dose escalation method to develop a resistant cell line.
-
Determine the Initial IC50: Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 of the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, you may observe significant cell death. Continue to culture the surviving cells, replacing the drug-containing media every 2-3 days. Passage the cells as they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (this may take several weeks), increase the compound concentration by 1.5 to 2-fold.
-
Repeat and Stabilize: Repeat step 4, gradually increasing the drug concentration. It is advisable to cryopreserve stocks at each concentration step.
-
Characterization: Once the cell line can proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line. A significant shift indicates the successful generation of a resistant line.
Protocol 2: Western Blot for Key Resistance Markers
This protocol is for assessing the expression of P-glycoprotein (a common efflux pump) and the phosphorylation status of Akt (a key survival pathway).
-
Sample Preparation: Grow both parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 30 µg of protein from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibodies (e.g., anti-P-gp, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH), diluted in the appropriate buffer as per the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Signaling Pathway in Kinase Inhibitor Resistance
Caption: Bypass signaling as a mechanism of resistance to kinase inhibitors.
V. Concluding Remarks
Overcoming drug resistance is a multifaceted challenge that requires a systematic and informed approach. By understanding the potential mechanisms of action of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde derivatives and employing rigorous troubleshooting techniques, researchers can effectively dissect and potentially circumvent acquired resistance in their cellular models. This guide provides a foundational framework; however, we encourage you to consult the primary literature for the most current and specific findings related to your research area.
References
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Forensic Outreach Team. Retrieved from [Link]
-
Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. (n.d.). OAE Publishing Inc. Retrieved from [Link]
-
Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. (2018). Cancer Drug Resistance. Retrieved from [Link]
-
Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. (1999). Journal of Clinical Oncology. Retrieved from [Link]
-
Mechanism of action and resistance to tubulin binding agents. (2007). ResearchGate. Retrieved from [Link]
-
Acquired resistance to tyrosine kinase inhibitors during cancer therapy. (2005). Current Opinion in Oncology. Retrieved from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (2013). Clinical Cancer Research. Retrieved from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2015). Molecules. Retrieved from [Link]
-
Acquired resistance to EGFR tyrosine kinase inhibitors in cancer cells is mediated by loss of IGF-binding proteins. (2007). Journal of Clinical Investigation. Retrieved from [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (2013). Clinical Cancer Research. Retrieved from [Link]
-
Mechanism of action of tubulin inhibitors payloads: polymerization... (2024). ResearchGate. Retrieved from [Link]
Sources
- 1. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 2. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Interpreting complex NMR spectra of "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde"
Welcome to the technical support resource for the analysis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related heterocyclic compounds. Interpreting the NMR spectra of such molecules can be challenging due to the interplay of two distinct aromatic rings and the influence of various substituents. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your NMR analysis.
Predicted NMR Data for 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Structure and Numbering:
-
Higher Magnetic Field: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase the separation (dispersion) of the signals, potentially resolving the overlap.
-
Solvent Change: The chemical shifts of aromatic protons, especially NH-adjacent protons, can be sensitive to the deuterated solvent used. [3]Acquiring spectra in different solvents like CDCl₃, Acetone-d₆, or Benzene-d₆ can alter the relative positions of the peaks and resolve the overlap.
-
2D NMR Spectroscopy: This is the most powerful method for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. While most protons in this molecule are predicted to be singlets, COSY can reveal weak, long-range couplings (e.g., between H4 and the CH₃ group) that help in assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton directly to the carbon it is attached to (a one-bond correlation). [4][5]By matching the proton signals to their expected carbon partners (from Table 2), you can confidently assign the proton spectrum. For example, the proton at δ 8.8-9.0 should correlate with the carbon at δ 140-143 (C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2, 3, or even 4 bonds away. [4][5]This is invaluable for confirming the overall structure. For instance, the aldehyde proton (CHO) should show an HMBC correlation to C2 and C3. The H7 proton should show a correlation to C6 and C3a.
-
Question 3: I am observing two sets of signals for the aldehyde proton and H2. Is my sample impure?
Answer:
While an impurity is possible, it is more likely that you are observing rotamers (rotational isomers). This phenomenon is common in molecules with restricted rotation around a single bond, such as the C3-CHO bond in your molecule. [6]
-
Causality: The partial double-bond character of the bond between the pyrrole ring (C3) and the carbonyl carbon of the aldehyde group can restrict free rotation. This can lead to two distinct, slowly interconverting conformations (s-trans and s-cis) on the NMR timescale. [7]Each rotamer will have a slightly different chemical environment for the aldehyde proton and nearby protons like H2, resulting in two sets of signals.
Troubleshooting & Confirmation:
-
Variable Temperature (VT) NMR: This is the classic experiment to confirm the presence of rotamers. [6] * Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C).
-
As the temperature increases, the rate of rotation around the C3-CHO bond will also increase.
-
If you are observing rotamers, the two distinct signals for the aldehyde and H2 protons will broaden, move closer together, and eventually coalesce into a single, sharp, averaged signal at a high enough temperature.
-
-
2D EXSY (Exchange Spectroscopy) or NOESY: At ambient temperature, these experiments can show "exchange cross-peaks" between the signals of the two rotamers, providing direct evidence that they are interconverting species rather than separate, non-exchanging molecules (like impurities or diastereomers). [6]
Question 4: How can I definitively assign the singlets for the methyl group (CH₃) and the H4 proton?
Answer:
While their predicted chemical shifts are distinct (δ ~2.5 ppm for CH₃ vs. δ ~7.3 ppm for H4), a definitive assignment is crucial for structural confirmation. An HMBC experiment is the ideal tool for this.
Assignment Strategy using HMBC:
-
Irradiate the Methyl Protons (CH₃ at ~δ 2.5): Look for correlations in the ¹³C dimension. You should observe strong cross-peaks to:
-
C6 (2-bond correlation): The carbon to which the methyl group is directly attached (~δ 148-152).
-
C4 and C7a (3-bond correlations): The adjacent carbons in the pyridine ring.
-
-
Irradiate the H4 Proton (~δ 7.3): Look for correlations in the ¹³C dimension. You should observe strong cross-peaks to:
-
C6 and C7a (2-bond correlations): The adjacent carbons.
-
C3a (3-bond correlation): The bridgehead carbon.
-
The distinct correlation patterns for these two singlets in the HMBC spectrum will provide an unambiguous assignment of both the proton and carbon signals.
References
-
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300808. [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
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Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. [Link]
-
Semantic Scholar. (n.d.). Rotamers or diastereomers? An overlooked NMR solution. Semantic Scholar. [Link]
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Sussex Drug Discovery Centre. (2013, April 9). Rotamers- assigned by a simple NMR experiment. Sussex Drug Discovery Centre. [Link]
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Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. [Link]
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ResearchGate. (2025, August 10). Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Chemistry LibreTexts. (2022, September 3). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. PubMed Central. [Link]
-
PubMed. (2006, July). Nonempirical calculations of NMR indirect spin-spin coupling constants. Part 15: pyrrolylpyridines. PubMed. [Link]
-
Academia.edu. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Academia.edu. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]
-
PubMed. (1995, January 17). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed. [Link]
-
ResearchGate. (2025, August 10). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]
-
ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
University of Ottawa. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. uOttawa NMR Facility Blog. [Link]
-
National Institutes of Health. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central. [Link]
-
ResearchGate. (2025, August 10). H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
-
Chemistry Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not? Chemistry Stack Exchange. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Pyrrolopyridine Isomers: A Comparative Analysis for Drug Discovery
Introduction: The Pyrrolopyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrrolopyridine scaffold stands out as a "privileged" structure. Its fusion of a pyrrole and a pyridine ring creates a bioisostere of purine and indole, granting it access to a vast array of biological targets. Pyrrolopyridines are found in natural products like the anticancer agent Camptothecin and are the core of synthetic drugs such as the kinase inhibitor Vemurafenib.[1][2] Their significance lies in their ability to mimic the purine ring of ATP, making them exceptional candidates for kinase inhibitors.[2]
The versatility of this scaffold is further expanded by its constitutional isomerism. The placement of the nitrogen atom in the pyridine ring and the fusion pattern of the two rings give rise to six distinct isomers, each with a unique electronic distribution, steric profile, and hydrogen bonding capacity.[1][3] This guide will provide an in-depth comparison of these isomers, with a particular focus on 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , a versatile intermediate, and its relationship to other key pyrrolopyridine families. We will explore how subtle changes in the isomeric core can lead to profound differences in chemical reactivity, biological activity, and ultimately, therapeutic potential.
The Isomeric Landscape of Pyrrolopyridines
The six isomers of pyrrolopyridine, also known as azaindoles or azaizoindoles, present distinct opportunities for drug design.[1][3] The position of the nitrogen atom dictates the molecule's electronic properties and its potential as a hydrogen bond donor or acceptor, which are critical for target engagement.
Caption: The six constitutional isomers of the pyrrolopyridine scaffold.
This guide will focus on the most therapeutically relevant isomers: the 5-azaindole (pyrrolo[3,2-c]pyridine), the 7-azaindole (pyrrolo[2,3-b]pyridine), and the 6-azaizoindole (pyrrolo[3,4-c]pyridine), comparing them to our lead compound, a substituted 5-azaindole.
Focus Molecule: 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Structure and Significance:
The target molecule, a 5-azaindole derivative, is a valuable building block in medicinal chemistry.
-
The pyrrolo[3,2-c] core provides a scaffold with a specific electronic and steric profile, which has been successfully leveraged in developing potent anticancer agents and kinase inhibitors.[4][5]
-
The C6-methyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability. It also provides a steric element that can be exploited for selective binding to a target protein.
-
The C3-carbaldehyde group is a highly versatile chemical handle. It is a precursor for a multitude of functional groups through reactions like reductive amination, Wittig olefination, and oxidation to a carboxylic acid, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthesis Rationale:
The introduction of a carbaldehyde group at the C3 position of an electron-rich pyrrole ring is typically achieved via electrophilic formylation, most commonly the Vilsmeier-Haack reaction. The choice of this reaction is dictated by its reliability and the mild conditions required, which prevents decomposition of the sensitive pyrrolopyridine core.
Caption: General workflow for the Vilsmeier-Haack formylation of a pyrrolopyridine.
Comparative Analysis of Pyrrolopyridine Isomers
The therapeutic application of a pyrrolopyridine derivative is profoundly influenced by its isomeric form. The location of the pyridine nitrogen alters the core's electronics, which in turn dictates its preferred biological targets and pharmacokinetic properties.
Pyrrolo[3,2-c]pyridine (5-Azaindole) Derivatives
This scaffold, featured in our title compound, has demonstrated significant potential in oncology and inflammatory diseases. The nitrogen at the 5-position exerts a moderate electron-withdrawing effect, influencing the reactivity of the pyrrole ring while maintaining a high degree of aromaticity.
-
Biological Profile: Derivatives of this scaffold have been developed as potent inhibitors of FMS kinase (CSF-1R), a key target in cancer and inflammatory disorders.[1][5] Other analogues have been designed as colchicine-binding site inhibitors with potent tubulin polymerization and anticancer activities.[4]
-
SAR Insights: The pyrrolo[3,2-c] core provides a rigid framework for orienting substituents. In FMS kinase inhibitors, for example, an amide or urea linker attached to the core allows for optimal positioning of functional groups to interact with the kinase active site.[5]
Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives
This is arguably the most widely explored pyrrolopyridine isomer in drug discovery, forming the core of numerous kinase inhibitors. The nitrogen at the 7-position is adjacent to the ring fusion, which strongly influences the pyrrole ring's electronics and provides a critical hydrogen bond accepting site.
-
Biological Profile: This scaffold is a cornerstone of fibroblast growth factor receptor (FGFR) inhibitors.[6] Its structural similarity to the adenine core of ATP makes it an ideal "hinge-binder" in the ATP-binding pocket of many kinases.[2][7]
-
SAR Insights: The N7 atom is crucial for activity in many kinase inhibitors. It typically forms a key hydrogen bond with the "hinge region" of the kinase, anchoring the inhibitor in the active site. The design of substituents at other positions then fine-tunes potency and selectivity.
Pyrrolo[3,4-c]pyridine (6-Azaizoindole) Derivatives
This isomer has a different connectivity, resembling isoindole rather than indole. This structural deviation leads to a distinct set of biological activities, often centered on the central nervous system and metabolic diseases.
-
Biological Profile: Derivatives have been investigated as analgesic and sedative agents.[3][8] More recently, they have shown promise as GPR119 agonists for the treatment of diabetes by stimulating glucose uptake and increasing insulin sensitivity.[1][3]
-
SAR Insights: The unique arrangement of this scaffold orients substituents in a different spatial geometry compared to the azaindoles. For GPR119 agonists, a key pharmacophore often involves a central phenyl ring attached to the pyrrolopyridine core, with specific substitutions required for potent receptor activation.[1]
Quantitative Comparison of Biological Activity
The following table summarizes representative biological data for different pyrrolopyridine isomers, illustrating how the core scaffold directs therapeutic applications.
| Isomeric Core | Representative Compound | Target(s) | Potency (IC₅₀ / EC₅₀) | Therapeutic Area |
| Pyrrolo[3,2-c]pyridine | Compound 10t [4] | HeLa, SGC-7901, MCF-7 cells | 0.12 - 0.21 µM | Oncology |
| Pyrrolo[3,2-c]pyridine | Compound 1r [5] | FMS Kinase | 30 nM | Oncology, Inflammation |
| Pyrrolo[2,3-b]pyridine | Compound 4h [6] | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | Oncology |
| Pyrrolo[3,4-c]pyridine | Compound 8a [1] | Human GPR119 | 16 nM | Diabetes |
This data clearly demonstrates that the isomeric form is a critical determinant of biological activity. The azaindole isomers ([3,2-c] and [2,3-b]) are predominantly explored as potent, low-nanomolar inhibitors for oncology targets, whereas the azaizoindole ([3,4-c]) shows high potency in a G-protein coupled receptor (GPCR) relevant to metabolic disease.
Expert Commentary: Isomer Selection in Drug Design
As a senior application scientist, the choice of isomeric scaffold is a foundational decision in any drug discovery campaign.
-
For Kinase Inhibition: The pyrrolo[2,3-b]pyridine (7-azaindole) is often the default starting point. Its N7 atom is a proven hinge-binding element, providing a strong anchor for inhibitor design. However, the pyrrolo[3,2-c]pyridine (5-azaindole) should not be overlooked; it offers a different vector for substituents and can lead to novel intellectual property and potentially improved selectivity profiles, as seen with FMS inhibitors.[5]
-
For GPCRs and Other Targets: When targeting non-kinase proteins, the electronic and steric diversity of all isomers should be considered. The pyrrolo[3,4-c]pyridine scaffold, for instance, presents a unique 3D shape that may be more complementary to the binding sites of GPCRs or enzymes outside the kinase family.[1][3]
The aldehyde functionality on our title compound, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , makes it an ideal platform for exploring these possibilities. It allows chemists to rapidly append different chemical moieties to probe the SAR of a target, regardless of the protein class.
Caption: Conceptual model of a 7-azaindole inhibitor binding to a kinase active site.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data discussed, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde via Vilsmeier-Haack Formylation
This protocol is a representative procedure adapted from established methodologies for the formylation of electron-rich heterocycles.
Rationale: This procedure utilizes the Vilsmeier reagent, an electrophilic iminium species, to introduce a formyl group at the most electron-rich and sterically accessible position of the pyrrole ring (C3). The reaction is performed at low temperatures to control reactivity and minimize side-product formation.
Materials:
-
1H-Pyrrolo[3,2-c]pyridine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate (NaOAc) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an argon inlet, cool anhydrous DMF (5 mL per 10 mmol of starting material) to 0 °C in an ice-water bath.
-
Add POCl₃ (1.2 eq) dropwise to the cold DMF via the dropping funnel over 15 minutes. Caution: This is an exothermic reaction. Maintain the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 1H-Pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaOAc solution until the pH is ~6-7.
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (FMS Kinase Example)
Rationale: This protocol describes a common method to determine the in vitro potency (IC₅₀) of a test compound against a specific kinase. It measures the amount of ATP consumed during the phosphotransferase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human FMS kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (e.g., 6-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM final assay concentration).
-
Assay Setup: To each well of a 384-well plate, add:
-
Assay buffer.
-
Test compound dilution (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
FMS kinase solution.
-
Poly(Glu,Tyr) substrate solution.
-
-
Initiation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km for FMS kinase).
-
Incubation: Allow the reaction to proceed at 30 °C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the "no inhibitor" control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using non-linear regression (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The pyrrolopyridine scaffold is a testament to the power of isomeric diversity in drug discovery. Our analysis shows that while the pyrrolo[2,3-b]pyridine (7-azaindole) core remains a dominant choice for kinase inhibitors due to its hinge-binding capabilities, isomers like pyrrolo[3,2-c]pyridine (5-azaindole) and pyrrolo[3,4-c]pyridine offer compelling and differentiated biological profiles targeting cancer, inflammation, and metabolic diseases.
The subject of this guide, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , represents an ideal starting point for medicinal chemists. Its pyrrolo[3,2-c] core is proven to be pharmacologically active, while the methyl and aldehyde substituents provide handles for tuning physicochemical properties and rapidly exploring structure-activity relationships. As researchers continue to seek novel therapeutics with improved selectivity and efficacy, a deep understanding of these isomeric scaffolds is not just advantageous—it is essential for innovation. The strategic selection and derivatization of the right pyrrolopyridine core will undoubtedly continue to yield the next generation of targeted therapies.
References
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Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Center for Biotechnology Information. [Link]
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Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation. PubMed. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). National Center for Biotechnology Information. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Center for Biotechnology Information. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). National Center for Biotechnology Information. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
-
Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). RSC Publishing. [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017). PubMed. [Link]
-
1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. PubChem. [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2023). PubMed. [Link]
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Comparing the biological activity of "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" derivatives
A Comparative Guide to the Biological Activity of 6-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its structural resemblance to purines and other endogenous molecules allows for interactions with a variety of biological targets, making it a fertile ground for the development of novel therapeutics. The strategic placement of substituents on this core can fine-tune the pharmacological profile, leading to potent and selective agents. This guide provides a comparative analysis of the biological activities of derivatives based on the 6-Methyl-1H-pyrrolo[3,2-c]pyridine core, with a focus on their anticancer properties. We will delve into specific examples, supported by experimental data, to illustrate how modifications to this scaffold influence its biological function.
Section 1: Diarylurea and Diacrylamide Derivatives as Potent FMS Kinase Inhibitors
One avenue of exploration for the 1H-pyrrolo[3,2-c]pyridine scaffold has been the development of FMS kinase inhibitors. FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a key player in the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target.
A series of diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine core were synthesized and evaluated for their FMS kinase inhibitory activity. Among these, compound 1r emerged as a particularly potent and selective inhibitor.[1]
Structure-Activity Relationship (SAR) Insights:
The potency of this series is significantly influenced by the nature of the terminal phenyl ring and the linker between the two aryl moieties. Compound 1r , a diarylamide, demonstrated superior potency compared to its diarylurea counterparts. The presence of a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring was found to be crucial for its high affinity to the FMS kinase.[1]
Comparative Biological Activity:
The biological activity of compound 1r was compared with a lead compound, KIST101029. The data clearly indicates the superior potency of the 6-methyl-1H-pyrrolo[3,2-c]pyridine derivative.
| Compound | FMS Kinase IC50 (nM) | Ovarian Cancer IC50 (µM) | Prostate Cancer IC50 (µM) | Breast Cancer IC50 (µM) |
| 1r | 30 | 0.15 - 1.78 | 0.15 - 1.78 | 0.15 - 1.78 |
| KIST101029 | 96 | Not Reported | Not Reported | Not Reported |
Table 1: Comparative IC50 values of compound 1r and the lead compound KIST101029.[1]
Furthermore, compound 1r exhibited a favorable selectivity profile, being more cytotoxic to cancer cells than to normal fibroblasts, with a selectivity index ranging from 3.21 to 38.13.[1]
Experimental Protocol: FMS Kinase Inhibition Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed to determine the in vitro inhibitory activity of the compounds against FMS kinase.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant FMS kinase, a suitable substrate peptide (e.g., ULight™-poly-GT), and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Assay Procedure: In a 384-well plate, add the kinase, test compound, and substrate peptide. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add a europium-labeled anti-phosphotyrosine antibody. Incubate for another 60 minutes.
-
Data Analysis: Read the plate on a TR-FRET-compatible reader. Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.
FMS Signaling Pathway and Inhibition
Caption: FMS kinase signaling pathway and the inhibitory action of compound 1r.
Section 2: 6-Aryl-1-(3,4,5-trimethoxyphenyl) Derivatives as Tubulin Polymerization Inhibitors
Another successful strategy in leveraging the 1H-pyrrolo[3,2-c]pyridine scaffold is the design of tubulin polymerization inhibitors. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a clinically validated anticancer strategy.
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as constrained analogs of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. Compound 10t , featuring an indole moiety at the 6-position, demonstrated exceptional antiproliferative activity.[2]
Structure-Activity Relationship (SAR) Insights:
The design of this series aimed to lock the bioactive conformation of CA-4 by incorporating the double bond into the rigid pyrrolo[3,2-c]pyridine ring system. The 3,4,5-trimethoxyphenyl group, a key pharmacophore in many tubulin inhibitors, was maintained at the 1-position. The variation of the aryl group at the 6-position revealed that electron-rich and heterocyclic moieties, such as the indole in 10t , led to the most potent compounds.[2]
Comparative Biological Activity:
The antiproliferative activity of compound 10t and its analogs was evaluated against a panel of human cancer cell lines.
| Compound | R Group (at C6) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | 0.85 | 1.23 | 1.56 |
| 10c | m-tolyl | 0.54 | 0.68 | 0.79 |
| 10d | p-tolyl | 0.48 | 0.55 | 0.62 |
| 10r | Pyridin-3-yl | 0.32 | 0.41 | 0.53 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.004 |
Table 2: Antiproliferative activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.[2]
Compound 10t potently inhibited tubulin polymerization and disrupted microtubule dynamics in cancer cells, leading to G2/M phase cell cycle arrest and apoptosis.[3]
Experimental Protocol: Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization can be monitored by the increase in turbidity.
-
Reagent Preparation: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Resuspend lyophilized tubulin in the buffer on ice.
-
Compound Preparation: Dissolve the test compounds in DMSO.
-
Assay Procedure: In a 96-well plate, add the tubulin solution and the test compound.
-
Data Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition relative to a vehicle control.
Mechanism of Tubulin Polymerization Inhibition
Caption: Disruption of microtubule dynamics by compound 10t.
Section 3: The Untapped Potential of the 3-Carbaldehyde Moiety: A Gateway to Novel Derivatives
While the previous sections highlight the successful modification of the 1H-pyrrolo[3,2-c]pyridine core at positions 1 and 6, the 3-carbaldehyde functionality of "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" represents a largely unexplored but highly promising handle for chemical diversification. The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Potential Derivatives and Their Anticipated Biological Activities:
-
Schiff Bases: Condensation of the 3-carbaldehyde with various primary amines can readily afford Schiff bases (imines). Schiff bases are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of different aromatic and heterocyclic amines can modulate the electronic and steric properties of the resulting molecules, potentially leading to compounds with novel mechanisms of action.
-
Hydrazones: Reaction with hydrazines can yield hydrazones, another class of compounds with well-documented pharmacological potential, including anticonvulsant and antidepressant activities.
-
Chalcones: Aldol condensation with acetophenones can lead to the formation of chalcone-like structures. Chalcones are known to interact with multiple biological targets and have shown promise as anticancer and anti-inflammatory agents.
Proposed Workflow for Synthesis and Evaluation
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- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatives and Established Anticancer Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective anticancer activity is perpetual. The 1H-pyrrolo[3,2-c]pyridine core has emerged as a promising heterocyclic system, with its derivatives demonstrating significant potential in targeting key pathways of cancer cell proliferation. This guide provides an in-depth comparison of derivatives stemming from the 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold against a panel of well-established anticancer drugs. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation, offering a critical resource for researchers in the field.
The Rise of 1H-pyrrolo[3,2-c]pyridine Derivatives in Oncology
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile template for the design of potent anticancer agents. Researchers have successfully synthesized a variety of derivatives that exhibit cytotoxic effects against a broad range of cancer cell lines. Two primary mechanisms of action have been identified for this class of compounds: disruption of microtubule dynamics through inhibition of tubulin polymerization at the colchicine-binding site, and the inhibition of key signaling cascades through the targeting of FMS kinase.
The parent compound, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, serves as a crucial synthetic intermediate in the elaboration of these biologically active molecules. While its intrinsic anticancer activity is not extensively documented, its functional groups provide chemical handles for the construction of a diverse library of derivatives with enhanced potency and selectivity.
Head-to-Head Comparison: 1H-pyrrolo[3,2-c]pyridine Derivatives vs. Standard-of-Care Anticancer Drugs
To contextualize the potential of 1H-pyrrolo[3,2-c]pyridine derivatives, a direct comparison with established anticancer drugs is essential. This section will evaluate their performance against two major classes of chemotherapeutics: tubulin-targeting agents and kinase inhibitors.
Tubulin-Targeting Agents: A Battle at the Colchicine-Binding Site
A significant number of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site. This mechanism leads to the disruption of the microtubule network, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[1][2][3]
Comparative Efficacy (IC50 Values)
The following table summarizes the in vitro cytotoxic activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t , against various cancer cell lines, compared to the well-known tubulin inhibitors Taxol (Paclitaxel), Vincristine, and Eribulin.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Mechanism of Action |
| Derivative 10t | 0.12[1][2][3] | 0.15[1][2][3] | 0.21[1][2][3] | Tubulin Polymerization Inhibitor (Colchicine-Binding Site)[1][2][3] |
| Taxol (Paclitaxel) | ~0.002-0.005 | ~0.003-0.007 | ~0.001-0.004 | Microtubule Stabilizer |
| Vincristine | ~0.001-0.003 | ~0.002-0.005 | ~0.001-0.004 | Tubulin Polymerization Inhibitor (Vinca Alkaloid Binding Site) |
| Eribulin | ~0.0005-0.002 | ~0.0008-0.003 | ~0.0004-0.001 | Tubulin Polymerization Inhibitor (Vinca Alkaloid Binding Site) |
Note: IC50 values for known drugs are approximate ranges from various literature sources for comparative purposes and were not determined in the same head-to-head study as derivative 10t.
From the data, it is evident that while the 1H-pyrrolo[3,2-c]pyridine derivative 10t demonstrates potent anticancer activity in the nanomolar to low micromolar range[1][2][3], the established tubulin inhibitors like Taxol, Vincristine, and Eribulin generally exhibit higher potency with IC50 values in the low nanomolar to picomolar range. However, the distinct advantage of the pyrrolo[3,2-c]pyridine scaffold lies in its novel chemical space, which may offer opportunities to overcome mechanisms of resistance that have developed against existing tubulin-targeting agents.
Mechanistic Insights: The Tubulin Polymerization Pathway
The following diagram illustrates the mechanism of action of colchicine-binding site inhibitors, such as the 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: Mechanism of tubulin polymerization inhibition.
Kinase Inhibitors: Targeting the FMS Signaling Pathway
Another promising avenue for 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in the proliferation and survival of various cancer cells.[4][5]
Comparative Efficacy (IC50 Values)
Here, we compare the FMS kinase inhibitory activity and cellular potency of a representative 1H-pyrrolo[3,2-c]pyridine derivative, compound 1r , with the approved FMS kinase inhibitor Pexidartinib and other relevant kinase inhibitors, Sorafenib and Vemurafenib.
| Compound | FMS Kinase IC50 (nM) | Ovarian Cancer Cell Line IC50 (µM) | Prostate Cancer Cell Line IC50 (µM) | Breast Cancer Cell Line IC50 (µM) | Primary Target(s) |
| Derivative 1r | 30[4][5] | 0.15 - 1.78[4][5] | 0.15 - 1.78[4][5] | 0.15 - 1.78[4][5] | FMS Kinase[4][5] |
| Pexidartinib | ~10-20 | Varies | Varies | Varies | CSF-1R (FMS), c-KIT, FLT3 |
| Sorafenib | Not a primary target | Varies | Varies | Varies | RAF kinases, VEGFR, PDGFR |
| Vemurafenib | Not a primary target | Varies | Varies | Varies | BRAF V600E |
Note: IC50 values for known drugs are approximate ranges from various literature sources for comparative purposes.
Derivative 1r demonstrates potent and selective inhibition of FMS kinase with an IC50 value of 30 nM.[4][5] Its broad-spectrum antiproliferative activity against ovarian, prostate, and breast cancer cell lines in the sub-micromolar to low micromolar range highlights its therapeutic potential.[4][5] Notably, some derivatives have shown superior potency to Sorafenib and Vemurafenib in specific melanoma cell lines.
Mechanistic Insights: The FMS Kinase Signaling Pathway
The diagram below outlines the FMS kinase signaling pathway and its inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: FMS kinase signaling pathway and its inhibition.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key in vitro assays used in the evaluation of these compounds.
Synthesis of a Representative 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivative
The synthesis of the target compounds is typically achieved through a multi-step process, with a Suzuki cross-coupling reaction as the final key step.[1][6]
Step-by-Step Protocol:
-
Preparation of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate 16):
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 3,4,5-trimethoxyphenylboronic acid (2.0 eq), potassium carbonate (2.0 eq), pyridine (3.0 eq), and copper (II) acetate (2.0 eq).[1]
-
Heat the reaction mixture in a microwave reactor at 85°C for 30 minutes.[1]
-
Upon completion, cool the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired intermediate.[1]
-
-
Suzuki Cross-Coupling for the Final Product:
-
In a reaction vessel, combine the intermediate 16 (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq) in a mixture of solvents (e.g., toluene, ethanol, and water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, and partition between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography on silica gel.
-
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and reference drugs in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plates on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both the detached and adherent cells.
-
Wash the cells with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion and Future Directions
Derivatives of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represent a promising class of anticancer agents with well-defined mechanisms of action targeting both tubulin polymerization and FMS kinase signaling. While established drugs may exhibit superior potency in some instances, the novelty of the pyrrolo[3,2-c]pyridine scaffold offers significant opportunities for the development of new therapeutics with improved pharmacological profiles, including the potential to overcome existing drug resistance. Further optimization of these derivatives, focusing on enhancing their potency, selectivity, and pharmacokinetic properties, is a key area for future research. The comprehensive experimental data and protocols provided in this guide serve as a valuable resource for scientists dedicated to advancing the field of oncology drug discovery.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1191-1199. [Link]
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Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]
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Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]
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Tap, W. D., et al. (2015). Pexidartinib (PLX3397), a selective inhibitor of CSF1R, in patients with unresectable tenosynovial giant cell tumor (TGCT): results from a phase 1 study. The Lancet Oncology, 16(7), 775-784. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. . [Link]
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The Strategic Value of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Modern Drug Discovery: A Comparative Analysis
.
An In-depth Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged heterocyclic structures, the azaindole framework, and specifically the 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core, has garnered significant attention.[1][2] This guide provides a comprehensive comparison of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with other key heterocyclic scaffolds, offering insights into its strategic advantages and potential applications, supported by experimental data and established synthetic protocols.
The Azaindole Advantage: Bioisosterism and Beyond
Azaindoles, or pyrrolopyridines, are bioisosteres of the indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1][3] This seemingly subtle modification imparts significant changes to the molecule's physicochemical properties, including its electronic distribution, hydrogen bonding capacity, and metabolic stability.[1][4][5] The position of the nitrogen atom defines four isomers: 4-, 5-, 6-, and 7-azaindole, each with a unique electronic and steric profile.[1][6]
The 6-azaindole scaffold, the core of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, has emerged as a valuable template in medicinal chemistry.[7] Its utility has been demonstrated in the development of therapeutics for a range of diseases, including HIV, inflammatory and autoimmune diseases, and cancer.[7][8][9][10][11][12]
Comparative Analysis of Heterocyclic Scaffolds
The strategic decision to employ the 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold is best understood through a comparative lens against other commonly utilized heterocycles in drug discovery.
| Property | 6-Methyl-1H-pyrrolo[3,2-c]pyridine | Indole | Benzofuran | Benzothiophene |
| Hydrogen Bonding | Additional H-bond acceptor (pyridine N) | H-bond donor (pyrrole NH) | H-bond acceptor (furan O) | Weak H-bond acceptor (thiophene S) |
| Solubility | Generally enhanced compared to indole[4][13] | Moderate | Generally poor | Generally poor |
| Metabolic Stability | Often improved; pyridine N can block metabolism | Susceptible to oxidation on the benzene ring | Susceptible to O-dealkylation and ring opening | Susceptible to S-oxidation |
| pKa | Pyridine nitrogen is basic | Pyrrole NH is weakly acidic | Not significantly basic or acidic | Not significantly basic or acidic |
| Reactivity of Aldehyde | Standard aldehyde reactivity | Standard aldehyde reactivity | Standard aldehyde reactivity | Standard aldehyde reactivity |
Key Insights from the Comparison:
-
Enhanced Solubility and Physicochemical Properties: The introduction of the nitrogen atom in the 6-azaindole scaffold generally leads to improved aqueous solubility and a more favorable overall physicochemical profile compared to its indole counterpart.[4][13] This is a critical advantage in drug development, as poor solubility can hinder oral bioavailability and formulation.
-
Modulation of Target Binding: The pyridine nitrogen in the 6-azaindole ring provides an additional hydrogen bond acceptor, which can lead to enhanced binding affinity and potency for specific biological targets.[13] This feature allows for fine-tuning of drug-target interactions.
-
Improved Metabolic Stability: The replacement of a carbon with a nitrogen atom can block potential sites of metabolism, leading to improved metabolic stability and a longer half-life in vivo.[13]
-
Versatile Synthetic Handle: The 3-carbaldehyde group serves as a versatile synthetic handle, allowing for a wide range of chemical transformations to explore the surrounding chemical space and optimize structure-activity relationships (SAR).
Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and Derivatives
The synthesis of the 6-azaindole core can be achieved through various methods. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
Illustrative Synthetic Workflow
Caption: General synthetic approach to 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
One reported method for the synthesis of 3-formyl-6-azaindoles involves the reaction of 3-amino-4-methyl pyridine with the Vilsmeier-Haack reagent.[7] Other synthetic routes to functionalized 6-azaindoles have also been developed, including intramolecular Diels-Alder reactions of oxazoles and palladium-catalyzed cross-coupling reactions.[14][15]
Experimental Protocol: Vilsmeier-Haack Cyclization for 3-Formyl-6-azaindole Synthesis
Disclaimer: This is a representative protocol based on literature precedents and should be adapted and optimized for specific laboratory conditions.[7]
Materials:
-
3-Amino-4-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: To a cooled (0 °C) solution of DMF in DCM, slowly add POCl₃ dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Starting Material: Add a solution of 3-amino-4-methylpyridine in DCM to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for the appropriate time (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-formyl-6-azaindole.
Applications in Drug Discovery: Case Studies
The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully incorporated into a number of potent and selective inhibitors of various biological targets.
Kinase Inhibition
The azaindole scaffold is a privileged structure for the design of kinase inhibitors.[5] The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the ATP binding site.[2] Derivatives of pyrrolo[3,2-c]pyridine have shown inhibitory effects against FMS kinase, a target for anticancer and anti-arthritic drug development.[9]
Anticancer Agents
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as colchicine-binding site inhibitors with potent anticancer activities.[10][11][12] These compounds have demonstrated the ability to inhibit tubulin polymerization and induce cell cycle arrest and apoptosis in cancer cell lines.[10][11][12]
Comparative Biological Activity Workflow
Caption: Workflow for comparing the biological activity of different heterocyclic scaffolds.
Conclusion
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represents a strategically valuable scaffold for modern drug discovery. Its inherent advantages over traditional heterocycles like indole, including improved physicochemical properties and additional opportunities for target engagement, make it an attractive starting point for the development of novel therapeutics. The versatility of the 3-carbaldehyde functionality further enhances its utility, enabling extensive SAR exploration. As the demand for drug candidates with optimized properties continues to grow, the strategic application of the 6-azaindole core is poised to play an increasingly important role in the future of medicinal chemistry.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatives as Anticancer Agents
In the landscape of modern oncology, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, with derivatives showing promise as potent inhibitors of various protein kinases and as anticancer agents.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising new derivative, "Compound X," derived from 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Our objective is to navigate the critical translational journey from promising cellular activity to tangible preclinical efficacy, offering a robust framework for researchers, scientists, and drug development professionals.
The Rationale: From Benchtop to Preclinical Models
The initial stages of drug discovery are heavily reliant on high-throughput in vitro screening to identify compounds with desired biological activity.[3] These assays, performed in controlled environments outside of a living organism, are cost-effective, rapid, and essential for establishing structure-activity relationships.[4][5] However, the controlled simplicity of in vitro systems often fails to replicate the complex physiological environment of a living organism.[5] Consequently, a promising IC50 value in a cell line does not always translate to in vivo tumor regression.
This guide will dissect the experimental choices and potential pitfalls in evaluating pyrrolo[3,2-c]pyridine derivatives, using our hypothetical "Compound X" as a case study. We will explore the causality behind discrepancies between in vitro and in vivo data and present self-validating protocols to ensure the scientific integrity of the findings.
Visualizing the Drug Discovery Workflow
The journey of a novel compound from initial screening to preclinical validation is a multi-step process. The following diagram illustrates a typical workflow.
Caption: A typical workflow for evaluating a novel anticancer compound.
Part 1: In Vitro Efficacy Assessment of "Compound X"
The primary goal of in vitro testing is to quantify a compound's cytotoxic or antiproliferative effects and to elucidate its mechanism of action.[6] For "Compound X," a diarylamide derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, initial screening revealed potent activity against several human cancer cell lines.
Foundational Cytotoxicity Assays
A battery of assays should be employed to obtain a comprehensive understanding of a compound's cytotoxic potential.[6]
Table 1: In Vitro Cytotoxicity of Compound X (IC50, µM)
| Cell Line | Cancer Type | Compound X (IC50, µM) | Doxorubicin (IC50, µM) |
| A375 | Melanoma | 0.15 | 0.5 |
| MCF-7 | Breast | 0.21 | 0.8 |
| HCT-116 | Colon | 0.18 | 0.6 |
| NIH3T3 | Normal Fibroblast | >10 | 2.5 |
Data is hypothetical for illustrative purposes.
These results indicate that Compound X exhibits potent antiproliferative activity against multiple cancer cell lines, with greater potency than the standard chemotherapeutic agent, doxorubicin.[7] Importantly, the high IC50 value against the normal fibroblast cell line (NIH3T3) suggests a favorable selectivity index.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of Compound X (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]
Delving Deeper: Mechanism of Action
For pyrrolo[3,2-c]pyridine derivatives, a common mechanism of action is the inhibition of protein kinases.[1] To investigate this for Compound X, a kinase inhibition assay and western blotting were performed.
Table 2: Kinase Inhibition Profile of Compound X
| Kinase | IC50 (nM) |
| FMS Kinase | 30 |
| VEGFR2 | 150 |
| PDGFRβ | 200 |
Data is hypothetical for illustrative purposes.
The potent and selective inhibition of FMS kinase suggests this is a primary target of Compound X.[1] Western blot analysis of downstream signaling pathways would further validate this finding.
Caption: Proposed mechanism of action for Compound X.
Part 2: In Vivo Efficacy Assessment of "Compound X"
While in vitro data provides a strong rationale for further development, in vivo studies are crucial to assess a compound's efficacy in a complex biological system.[5][9]
The Bridge to In Vivo: Pharmacokinetics
Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME).[10][11] A favorable PK profile is essential for a drug to reach its target in sufficient concentrations to exert a therapeutic effect.
Table 3: Murine Pharmacokinetic Parameters of Compound X (Oral Administration, 20 mg/kg)
| Parameter | Value |
| Cmax (µg/mL) | 1.2 |
| Tmax (h) | 2 |
| AUC (µg·h/mL) | 8.5 |
| Half-life (h) | 6 |
Data is hypothetical for illustrative purposes.
These parameters suggest that Compound X has good oral bioavailability and a reasonable half-life, supporting a once-daily dosing regimen in subsequent efficacy studies.
Gold Standard: The Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[12][13][14] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools.[9][15]
Table 4: In Vivo Efficacy of Compound X in an A375 Melanoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2 |
| Compound X (20 mg/kg, daily) | 65 | -1 |
| Dacarbazine (10 mg/kg, q3d) | 40 | -5 |
Data is hypothetical for illustrative purposes.
Compound X demonstrated significant tumor growth inhibition with minimal toxicity, outperforming the standard-of-care agent, dacarbazine.
Experimental Protocol: Cell Line-Derived Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a volume of 100-150 mm³.
-
Randomization and Treatment: Randomize mice into treatment groups and begin daily oral administration of Compound X or the vehicle control.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor body weight twice weekly as an indicator of toxicity.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance.
Bridging the Data: Correlating In Vitro and In Vivo Findings
The successful translation from potent in vitro activity to significant in vivo efficacy for Compound X can be attributed to several factors:
-
Potent Target Engagement: The low nanomolar inhibition of FMS kinase, a key driver in many cancers, provides a strong mechanistic basis for its antiproliferative effects.[1]
-
Favorable Pharmacokinetics: The good oral bioavailability and sustained plasma concentrations ensured that the drug reached the tumor at levels sufficient to inhibit its target.[11]
-
Selectivity: The selectivity for cancer cells over normal cells observed in vitro likely contributed to the low toxicity seen in the xenograft model.[1]
Discrepancies often arise due to poor pharmacokinetic properties, metabolic instability, or off-target toxicities that are not apparent in simplified in vitro systems.[16]
Conclusion
The journey of a 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde derivative from a hit in an in vitro screen to a lead candidate with demonstrated in vivo efficacy is a complex but logical process. By employing a systematic and self-validating approach that combines robust cellular assays with well-designed preclinical models, researchers can effectively bridge the gap between the benchtop and the clinic. The case of "Compound X" illustrates that a deep understanding of a compound's mechanism of action, coupled with a favorable pharmacokinetic profile, is paramount for successful translation. This guide provides a foundational framework for the continued development of this promising class of anticancer agents.
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Validating the Target of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Comparative Guide to Genetic Approaches
Introduction: The Critical Imperative of Target Validation in Drug Discovery
The journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, the most significant of which is ensuring its mechanism of action is thoroughly understood and its intended biological target is validated. For a promising small molecule like "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde," a member of the biologically active pyrrolopyridine class, robust target validation is not just a prerequisite but the very foundation of a successful drug development program.[1][2][3] The pyrrolo[3,2-c]pyridine scaffold has been associated with a range of biological activities, including anticancer effects through inhibition of tubulin polymerization and modulation of kinases like FMS.[4][5][6][7][8] This guide provides a comprehensive comparison of contemporary genetic approaches to definitively identify and validate the molecular target(s) of this compound, ensuring a solid scientific footing for further preclinical and clinical development.
This document will navigate the researcher through the strategic application of three cornerstone genetic validation techniques: CRISPR/Cas9-mediated gene editing, siRNA-mediated transient knockdown, and shRNA-mediated stable gene silencing. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate strategy for your research objectives.
The Compound of Interest: 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
While specific biological data for "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde" is emerging, the broader family of pyrrolopyridine derivatives has shown significant therapeutic potential.[4][5][6][7][8] For instance, certain derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle.[4][5][8] Others have demonstrated inhibitory activity against FMS kinase, a target implicated in cancer and inflammatory diseases.[6] These findings provide a logical starting point for hypothesizing the potential targets of "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde."
Comparative Analysis of Genetic Target Validation Strategies
Choosing the right genetic tool is paramount for successful target validation.[1][2][9] The decision hinges on factors such as the desired duration of target modulation, the cell type being used, and the specific biological question being addressed. Below is a comparative overview of the three leading genetic approaches.
| Feature | CRISPR/Cas9 Knockout | siRNA Knockdown | shRNA Knockdown |
| Mechanism | Permanent gene disruption via DNA double-strand breaks and error-prone repair.[][11][12] | Transient degradation of target mRNA via RNA-induced silencing complex (RISC).[13][14][15] | Stable, long-term suppression of gene expression through viral integration and continuous shRNA production.[16][17][18] |
| Effect Duration | Permanent | Transient (typically 48-96 hours) | Stable and long-term |
| Delivery Method | Plasmid transfection, viral transduction (AAV, Lentivirus), RNP transfection | Lipid-based transfection, electroporation | Viral transduction (Lentivirus, Retrovirus) |
| Off-Target Effects | Potential for off-target DNA cleavage, requiring careful guide RNA design and validation. | Can induce off-target mRNA degradation and interferon response.[16] | Potential for off-target effects and cellular toxicity with long-term expression. |
| Ideal Application | Definitive target validation, creating stable knockout cell lines for screening and mechanistic studies.[19] | Rapid screening of multiple potential targets, validating findings from high-throughput screens.[14][20] | Long-term studies, in vivo models, and development of stable knockdown cell lines for complex assays.[18] |
I. CRISPR/Cas9-Mediated Gene Knockout: The Gold Standard for Definitive Validation
The advent of CRISPR/Cas9 technology has revolutionized the field of genetics, offering a precise and permanent method for gene inactivation.[9][][11][12] This approach provides the most definitive evidence for a gene's role in a biological process and its necessity for a compound's activity.
Workflow for CRISPR/Cas9 Target Validation
Caption: CRISPR/Cas9 gene knockout workflow for target validation.
Experimental Protocol: CRISPR/Cas9 Knockout
-
gRNA Design and Cloning:
-
Utilize online design tools to identify and select at least two unique gRNA sequences targeting an early exon of the putative target gene.
-
Synthesize and clone the gRNAs into a suitable expression vector co-expressing Cas9 nuclease.
-
-
Cell Transfection and Selection:
-
Transfect the target cell line with the Cas9/gRNA expression vector.
-
Select for transfected cells using an appropriate marker (e.g., puromycin resistance).
-
-
Single-Cell Cloning and Expansion:
-
Isolate and expand single cells into clonal populations.
-
-
Genotypic and Phenotypic Validation of Knockout Clones:
-
Extract genomic DNA and perform Sanger sequencing to confirm the presence of insertion/deletion (indel) mutations at the target locus.
-
Perform Western blotting or flow cytometry to confirm the absence of the target protein.
-
-
Phenotypic Rescue Experiment:
-
Treat both wild-type and validated knockout cell lines with a dose range of "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde."
-
Assess the phenotypic outcome (e.g., cell viability, apoptosis). A loss of compound activity in the knockout cells strongly validates the target.
-
II. siRNA-Mediated Knockdown: A Rapid and Scalable Approach
Workflow for siRNA Target Validation
Caption: siRNA-mediated knockdown workflow for target validation.
Experimental Protocol: siRNA Knockdown
-
siRNA Selection and Transfection:
-
Select at least two independent, validated siRNAs targeting the gene of interest, along with a non-targeting control siRNA.
-
Transfect the chosen cell line with the siRNAs using a suitable lipid-based transfection reagent.
-
-
Assessment of Knockdown Efficiency:
-
At 48-72 hours post-transfection, harvest cells to assess knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
-
Compound Treatment and Phenotypic Analysis:
-
Following confirmation of efficient knockdown, treat the siRNA-transfected cells and control cells with "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde."
-
Analyze the phenotypic response. A diminished effect of the compound in the target-knockdown cells compared to the control cells provides evidence for target engagement.
-
III. shRNA-Mediated Knockdown: For Stable and Long-Term Silencing
When long-term gene silencing is required, for instance, in the generation of stable cell lines for prolonged studies or in vivo experiments, short hairpin RNAs (shRNAs) delivered via viral vectors are the method of choice.[16][17][18]
Workflow for shRNA Target Validation
Caption: shRNA-mediated stable knockdown workflow for target validation.
Experimental Protocol: shRNA Knockdown
-
shRNA Vector Preparation and Viral Production:
-
Clone validated shRNA sequences targeting the gene of interest into a lentiviral vector.
-
Co-transfect the shRNA vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T) to produce viral particles.
-
-
Cell Transduction and Selection:
-
Transduce the target cell line with the harvested lentiviral particles.
-
Select for successfully transduced cells using an appropriate selection agent (e.g., puromycin) to generate a stable knockdown cell line.
-
-
Validation of Stable Knockdown:
-
Expand the stable cell line and confirm persistent knockdown of the target gene at the mRNA and protein levels.
-
-
Long-Term Phenotypic Analysis:
-
Utilize the stable knockdown and control cell lines for long-term experiments or in vivo studies to assess the effect of "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde."
-
Conclusion: A Multi-Faceted Approach to Target Validation
The validation of a drug's target is a cornerstone of modern drug discovery.[1][2][3] For a novel compound such as "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde," a systematic and multi-pronged genetic approach is essential to unequivocally identify its mechanism of action. While CRISPR/Cas9 provides the most definitive evidence through permanent gene knockout, siRNA and shRNA offer valuable alternatives for rapid screening and long-term studies, respectively. By carefully selecting and rigorously executing these genetic validation strategies, researchers can build a robust data package that will de-risk and accelerate the progression of this promising compound towards clinical application.
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The compound 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a key building block for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. Its rigid, bicyclic structure and the reactive aldehyde functionality make it an attractive starting point for library synthesis and lead optimization.
This guide provides an in-depth, head-to-head comparison of two distinct and plausible synthetic routes to this valuable compound. The analysis moves beyond a simple recitation of steps to provide insights into the causality of experimental choices, potential challenges, and a quantitative comparison to aid in selecting the most appropriate route for your specific research needs.
Route 1: The Leimgruber-Batcho Approach - A Classic Strategy for Azaindole Synthesis
The Leimgruber-Batcho indole synthesis is a powerful and widely used method for the construction of the indole nucleus, and its application can be extended to the synthesis of azaindoles such as our target molecule.[1][2] This route is a linear synthesis that first constructs the 6-methyl-1H-pyrrolo[3,2-c]pyridine core, followed by a formylation step.
Overall Synthetic Scheme:
Sources
A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This core scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing potent activity as kinase inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for the biological activity of this compound class and to guide the design of future analogs with enhanced potency and selectivity.
Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold - A Privileged Heterocycle
The 1H-pyrrolo[3,2-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. Analogs of this scaffold have been reported to exhibit a range of biological activities, most notably as inhibitors of various protein kinases and as agents that disrupt microtubule dynamics, both of which are critical targets in oncology.[1]
The parent compound of interest, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, possesses three key features that can be systematically modified to explore the SAR: the methyl group at the 6-position of the pyridine ring, the carbaldehyde group at the 3-position of the pyrrole ring, and the pyrrole nitrogen (N-1) and other positions on the pyridine ring. Understanding how modifications at these positions influence biological activity is crucial for the rational design of new therapeutic agents.
Structure-Activity Relationship at the 6-Position: A Key Determinant of Potency
Research into 1H-pyrrolo[3,2-c]pyridine derivatives has extensively explored the impact of substitutions at the 6-position, revealing it as a critical determinant of biological activity, particularly in the context of anticancer properties.
A significant body of work has focused on the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives as potent tubulin polymerization inhibitors that bind to the colchicine site.[1][2] These studies provide valuable insights into the SAR at the 6-position.
Key Findings:
-
Aromatic Substituents are Favorable: The introduction of an aryl group at the 6-position is a common strategy that has yielded potent compounds. This suggests that a larger, hydrophobic moiety at this position is beneficial for activity.
-
Electronic Effects of Aryl Substituents: The electronic nature of the substituents on the 6-aryl ring plays a crucial role in modulating antiproliferative activity.
-
Electron-donating groups (EDGs) , such as methyl (-CH3) and methoxy (-OCH3), on the para-position of the 6-phenyl ring generally lead to an increase in antiproliferative activity.[1]
-
Conversely, electron-withdrawing groups (EWGs) , such as fluoro (-F), chloro (-Cl), and nitro (-NO2), at the para-position tend to decrease activity.[1]
-
The position of EDGs on the phenyl ring also matters, with the order of potency generally being ortho- < meta- < para-.[1]
-
-
Bulky and Fused Aromatic Systems: The exploration of larger aromatic systems at the 6-position has shown promise. For instance, an indolyl group at this position resulted in one of the most potent compounds in a series of tubulin inhibitors, with IC50 values in the nanomolar range against several cancer cell lines.[1] Naphthyl and thienyl substitutions have also been investigated.[1]
The synthesis of these 6-substituted analogs often proceeds from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, which can be prepared from 2-bromo-5-methylpyridine.[1] This highlights the synthetic accessibility of diversifying the 6-position.
The Role of the 3-Carbaldehyde Group: A Gateway to Diverse Functionalities
While the SAR at the 6-position is relatively well-documented, the specific role and potential for modification of the 3-carbaldehyde group of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are less explored in the readily available literature. However, the aldehyde functionality is a versatile chemical handle that can be transformed into a wide array of other functional groups, making it a key point for analog synthesis. The carbonyl group of the aldehyde can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.[3]
Based on general principles of medicinal chemistry and the known SAR of kinase inhibitors, we can hypothesize the following SAR for modifications at the 3-position:
-
Reduction to Alcohol: Conversion of the aldehyde to a primary alcohol (-CH2OH) would introduce a hydrogen bond donor, which could forge new interactions with the biological target.
-
Oxidation to Carboxylic Acid: Oxidation to a carboxylic acid (-COOH) would introduce a strong hydrogen bond donor and acceptor, as well as a potential for ionic interactions. This could significantly alter the compound's physicochemical properties, including solubility and cell permeability.
-
Reductive Amination: The aldehyde can be readily converted to a variety of amines through reductive amination. This would introduce a basic center, which could form salt bridges or key hydrogen bonds. The nature of the amine (primary, secondary, or tertiary) and the steric and electronic properties of its substituents would be critical for activity.
-
Formation of Imines and Oximes: Condensation with amines or hydroxylamines to form imines (-CH=N-R) and oximes (-CH=N-OH), respectively, can introduce new vectors for interaction and modulate the electronic properties of the pyrrole ring. Imine derivatives have shown improved potency in some kinase inhibitor series.[3]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can convert the aldehyde into various alkenes, extending the carbon skeleton and introducing new lipophilic or functionalized moieties.
-
Formation of Heterocycles: The aldehyde can serve as a precursor for the construction of various heterocyclic rings, such as pyrazoles or isoxazoles, which are common motifs in kinase inhibitors.
The following diagram illustrates the potential for diversification starting from the 3-carbaldehyde group.
Caption: Diversification strategies for the 3-carbaldehyde group.
Comparative Data of 1H-pyrrolo[3,2-c]pyridine Analogs
The following table summarizes the antiproliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, which lack the 3-carbaldehyde but provide crucial SAR data for the 6-position.
| Compound | R (Substitution at 6-position) | IC50 (µM) - HeLa | IC50 (µM) - SGC-7901 | IC50 (µM) - MCF-7 |
| 10d | 4-methylphenyl | 1.3 ± 0.25 | 2.6 ± 0.41 | 3.5 ± 0.66 |
| 10h | 4-methoxyphenyl | 1.5 ± 0.33 | 2.1 ± 0.35 | 2.9 ± 0.48 |
| 10l | 4-fluorophenyl | 15.3 ± 3.5 | > 30 | > 30 |
| 10m | 4-chlorophenyl | 10.5 ± 2.1 | 19.8 ± 4.2 | 23.4 ± 5.1 |
| 10n | 4-nitrophenyl | > 30 | > 30 | > 30 |
| 10t | Indol-5-yl | 0.12 ± 0.02 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| CA-4 | (Positive Control) | 0.047 ± 0.010 | 0.068 ± 0.014 | 0.089 ± 0.026 |
Data extracted from Wang et al., 2024.[2]
Experimental Protocols
General Procedure for Suzuki Cross-Coupling to Synthesize 6-Aryl-1H-pyrrolo[3,2-c]pyridine Analogs
This protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]
Workflow Diagram:
Caption: General workflow for Suzuki cross-coupling.
Step-by-Step Protocol:
-
To a reaction vessel, add the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq.), and a base such as sodium carbonate (2.0 eq.).
-
Add a suitable solvent system, for example, a mixture of dioxane and water (e.g., 4:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine analog.
-
Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT antiproliferative assay.
Step-by-Step Protocol:
-
Seed human cancer cells (e.g., HeLa, SGC-7901, MCF-7) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for an additional 48 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the area of oncology. The structure-activity relationship at the 6-position is reasonably well-understood, with a clear preference for aryl substituents bearing electron-donating groups. The 3-carbaldehyde group, while less explored, offers a rich platform for chemical modification to fine-tune the biological activity and physicochemical properties of these analogs.
Future research in this area should focus on a systematic exploration of the SAR at the 3-position by synthesizing a diverse library of analogs with various functional groups. This, combined with the established knowledge of the 6-position, will enable the development of a more comprehensive SAR model for this promising class of compounds. Further investigation into the specific kinase targets and the mechanism of action of these analogs will also be crucial for their advancement as clinical candidates.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Hartz, R. A., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Future Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. PubChem. Retrieved from [Link]
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- 3. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
In the fast-paced world of drug discovery and development, our focus is often on synthesis, screening, and scaling. However, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management of chemical waste is a critical component of scientific integrity and a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic aldehyde compound.
Our objective is to empower you, our fellow researchers, with the knowledge to manage this chemical waste stream confidently and safely, thereby protecting yourselves, your colleagues, and the environment.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the Risk: A Profile of Pyrrolopyridine Aldehydes
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds like 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde and various pyridine derivatives, we must assume that 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde presents the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[3][8]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3][9]
-
Acute Toxicity: The compound may be harmful if swallowed.[10][11]
-
Flammability: While some related solids are combustible, pyridine itself is a flammable liquid.[10][12] Therefore, the waste should be kept away from ignition sources.
This hazard assessment directly informs the selection of appropriate Personal Protective Equipment (PPE). The principle here is to create a barrier between you and the hazardous material.
Table 1: Mandatory PPE for Handling 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Waste
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). | To protect eyes from splashes of liquid waste or contact with solid particulates.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Nitrile gloves may offer limited protection; always consult the glove manufacturer's compatibility chart. This prevents skin contact and potential absorption.[13] |
| Body Protection | A standard laboratory coat, fully buttoned. A flame-retardant coat is recommended if handling large quantities. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | To be used in a certified chemical fume hood to avoid inhalation of vapors or dust.[13] | If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[12] |
Part 2: The Disposal Workflow—A Step-by-Step Protocol
The proper disposal of chemical waste is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures compliance with EPA and OSHA standards, which mandate the safe handling of hazardous materials from "cradle to grave."[5][14]
Step 1: Waste Identification and Classification
All materials contaminated with 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde must be classified as hazardous waste.[15][16] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Spill cleanup materials.
Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[16] Given the profile of related pyridine compounds, this waste stream is treated as hazardous.
Step 2: Waste Segregation—Preventing Unwanted Reactions
Proper segregation is a critical safety measure.[16]
-
Do NOT mix this waste with other chemical waste streams, especially strong oxidizing agents or strong acids, to prevent potentially violent reactions.[12][13]
-
Keep solid waste (contaminated consumables) separate from liquid waste (solutions).
-
Aqueous waste should be segregated from organic solvent waste.
Caption: Waste segregation decision tree.
Step 3: Container Selection and Labeling
The choice of container and its labeling are mandated by federal and state regulations.[17]
-
Container: Use a robust, leak-proof container made of a material compatible with the waste. For organic solvent waste, a high-density polyethylene (HDPE) or glass container is appropriate. The container must have a tight-fitting screw cap.[13][17]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde " and any other components in the waste stream. Avoid abbreviations or chemical formulas.
-
The approximate percentages of each component.
-
The specific hazard(s) (e.g., "Irritant," "Combustible").
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the responsible researcher or lab.
-
Step 4: Accumulation and Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[17][18]
-
Location: Store the waste container in a designated, well-ventilated area, such as a chemical fume hood or a vented cabinet.[13]
-
Closure: The waste container must be kept tightly closed at all times, except when adding waste.[17]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Step 5: Final Disposal Pathway
As a generator of hazardous waste, you are responsible for its safe disposal until its final treatment.[14]
-
Contact EHS: Once the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal company.
-
Treatment Method: The most common and effective disposal method for organic compounds like this is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9][15][19]
Caption: The hazardous waste disposal workflow.
Part 3: Emergency Procedures—Managing Spills
Even with meticulous planning, accidents can happen. A prepared response is essential for safety.
Table 2: Spill Response Protocol
| Spill Size | Action |
| Small Spill (Contained within the fume hood) | 1. Ensure your PPE is intact. Alert others in the immediate area. 2. Absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.[1] 3. Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[20] 4. Decontaminate the area with a suitable solvent, and dispose of cleaning materials as hazardous waste. |
| Large Spill (Outside of a fume hood) | 1. Evacuate the immediate area. 2. Alert colleagues and your supervisor. 3. If there is a fire or significant inhalation hazard, activate the fire alarm and evacuate the building. 4. From a safe location, immediately call your institution's EHS emergency line. Do not attempt to clean up a large spill yourself. |
In case of personal exposure, follow these first-aid measures immediately:
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[19]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[19]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[19]
The proper disposal of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not merely a procedural task; it is an integral part of responsible scientific practice. By adhering to these guidelines, which are grounded in established safety protocols and regulatory standards, you contribute to a safer laboratory environment and the protection of our broader ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.[5][6]
References
- Chemical Safety Guidelines. (n.d.). The University of New Mexico.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University.
- Pyridine Standard Operating Procedure. (n.d.). Washington State University.
- Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR).
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA).
- 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets. (n.d.). Echemi.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet - Pyridine. (2009, October 2). Fisher Scientific.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- Safety Data Sheet - 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-. (2024, December 19). Fluorochem.
- Safety Data Sheet - Pyridine. (n.d.). Carl ROTH.
- Safety Data Sheet - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. (2025, December 22). Fisher Scientific.
- MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. (n.d.). ChemBlink.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet - Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (n.d.). Synquest Labs.
- Safety Data Sheet - Pyridine. (2025, August 5). Sigma-Aldrich.
- 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE - Safety Data Sheet. (2025, July 26). ChemicalBook.
- Safety Data Sheet - 3-Pyridinecarboxaldehyde. (2009, September 26). Fisher Scientific.
- Chemical Waste Management for Laboratories. (n.d.). UFF.
- 6-methyl-pyridine carboxaldehyde. (n.d.). Sigma-Aldrich.
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- Chemical Hazardous Waste Minimization Tips. (n.d.). Yale Environmental Health & Safety.
- 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde. (n.d.). PubChem.
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- Pyridine-3-carbaldehyde. (n.d.). Wikipedia.
- 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde. (n.d.). ECHEMI.
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Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic aromatic aldehyde, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs—a pyridine ring, a pyrrole ring, and an aldehyde group—necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Profile: Understanding the Chemistry of Risk
Pyridine and its Derivatives: Pyridine and its analogues are known to be flammable, toxic, and irritants[1]. They can cause local irritation upon skin contact, and absorption may lead to systemic effects. Inhalation of pyridine-containing compounds can irritate the respiratory system. It is crucial to treat any waste containing pyridine derivatives as hazardous[1][2].
Aromatic Aldehydes: Aromatic aldehydes can be combustible and harmful if swallowed or inhaled[3]. They are also known to cause skin and eye irritation, and in some cases, severe eye damage[3][4]. Some individuals may develop an allergic skin reaction to certain aldehydes.
Anticipated Hazards of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Based on the above, it is prudent to assume that 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde may exhibit the following hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation or burns.
-
Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.
-
Sensitization: May cause an allergic skin reaction.
-
Flammability: As a combustible material, it may ignite on heating[3].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[5] | To prevent skin contact and absorption. The outer glove should be removed immediately upon contamination. |
| Eyes | Chemical splash goggles that meet ANSI Z87.1 standards.[5] | To protect eyes from splashes and aerosols. |
| Face | Face shield worn over safety goggles.[5][6] | Required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction. |
| Body | Flame-resistant laboratory coat.[6] | To protect clothing and skin from contamination and in case of a fire. |
| Respiratory | Use in a certified chemical fume hood is mandatory. | To avoid inhalation of vapors, dusts, or aerosols. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Engineering Controls and Pre-Handling Checks
-
Chemical Fume Hood: All manipulations of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, including weighing, transferring, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be available in the laboratory.
Handling Protocol
Caption: A streamlined workflow for the safe handling of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as outlined in the table above.
-
Verify Fume Hood: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Weighing and Transfer: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood. Use a spatula for transfers and avoid generating dust.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all glassware is properly secured.
-
Post-Reaction: Upon completion of the reaction, quench any reactive materials safely according to your established protocol.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Spill Management: A Rapid and Effective Response
In the event of a spill, a calm and methodical response is crucial to mitigate the hazard.
Caption: Decision-making workflow for responding to a chemical spill.
For a Small Spill (manageable by laboratory personnel):
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Put on appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite[7].
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
For a Large Spill (requires specialized assistance):
-
Evacuate: Evacuate the entire laboratory immediately.
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors.
-
Alert: Activate the fire alarm if the substance is flammable or if there is a risk of fire.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and provide them with the details of the spill. Do not re-enter the laboratory until it has been cleared by EHS.
Disposal Plan: Responsible Waste Management
All waste containing 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde must be treated as hazardous waste[1][2].
| Waste Stream | Disposal Protocol |
| Solid Waste | Collect in a clearly labeled, sealed container. Do not mix with other waste streams. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed waste container. Do not pour down the drain. |
| Contaminated PPE | Place in a designated hazardous waste bag and seal it. |
| Empty Containers | Rinse three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream. |
Consult your institution's EHS department for specific waste pickup and disposal procedures. All waste disposal must comply with local, state, and federal regulations[1].
Conclusion: A Culture of Safety
The responsible use of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not merely a matter of following procedures; it is about fostering a culture of safety within the laboratory. By understanding the potential hazards, diligently using personal protective equipment, adhering to safe handling protocols, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document, and it is incumbent upon each researcher to supplement this information with institution-specific training and a continuous commitment to safety.
References
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- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
- Sigma-Aldrich. (2025, December 22). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2012, September 10). SAFETY DATA SHEET.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
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- American Chemistry Council. (n.d.). Protective Equipment.
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- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
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- ResearchGate. (2025, August 6). New Methods for the Preparation of Aromatic Aldehydes | Request PDF.
- Google Patents. (n.d.). US6303827B1 - Process for making aromatic aldehydes.
- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
